AR antagonist 1 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H20Cl2N2O |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxy-2-chlorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O.ClH/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10;/h5-7,12-13H,18H2,1-4H3;1H |
InChI Key |
SHISKTDDIFARGI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to AR Antagonist 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR Antagonist 1 Hydrochloride is a potent, orally available, full antagonist of the androgen receptor (AR) with a non-steroidal, aryloxy tetramethylcyclobutane scaffold.[1][2][3] It has demonstrated significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC).[1][2][3] This molecule also serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the androgen receptor.[4][5] This technical guide provides a comprehensive overview of its mechanism of action, experimental data, and relevant protocols for research and development.
Chemical Properties and Data
AR Antagonist 1, also referred to as compound 26 in seminal literature, is a key molecule in the exploration of novel AR antagonists.[1][2][3] Its hydrochloride salt form is utilized for improved solubility and handling in research settings.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅ClN₄O₃ | [1] |
| Molecular Weight | 416.9 g/mol | [1] |
| CAS Number | 1338812-36-4 | [1] |
| IC₅₀ (AR) | 59 nM | [1][6][7] |
Mechanism of Action
This compound functions as a direct competitive antagonist of the androgen receptor. In the canonical AR signaling pathway, the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR's ligand-binding domain (LBD) induces a conformational change. This change facilitates the dissociation of heat shock proteins, nuclear translocation of the AR, dimerization, and subsequent binding to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote prostate cancer cell growth and survival.
This compound competitively binds to the LBD of the AR, preventing the binding of endogenous androgens. This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in the expression of AR-regulated genes, such as prostate-specific antigen (PSA), and a subsequent decrease in tumor cell proliferation.[1][2][3]
Furthermore, the unique structural features of AR Antagonist 1 make it a suitable ligand for the development of PROTACs. When incorporated into a PROTAC molecule, such as ARD-266, it directs an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
Signaling Pathway Diagram
Caption: AR Signaling Pathway and Inhibition by AR Antagonist 1.
Experimental Data
In Vitro Efficacy
AR Antagonist 1 has demonstrated potent inhibition of cell proliferation in androgen-sensitive prostate cancer cell lines.
| Cell Line | Description | Effect of AR Antagonist 1 | Concentration Range | Reference |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | Significant growth inhibition | 1 nM - 100 µM | [7] |
| LNAR | Androgen-sensitive human prostate adenocarcinoma | Significant growth inhibition | 1 nM - 100 µM | [7] |
| DU145 | Androgen-insensitive human prostate carcinoma | No significant growth inhibition | 1 nM - 100 µM | [7] |
In Vivo Efficacy
In a castration-resistant prostate cancer (CRPC) animal model using LNCaP xenografts, oral administration of AR Antagonist 1 (referred to as compound 26) resulted in significant tumor growth inhibition.[7]
| Parameter | Result | Treatment Details | Reference |
| Tumor Growth Inhibition | ~90% | 100 mg/kg, orally, once daily for 5 weeks | [7] |
| PSA Level Reduction | ~78% | 100 mg/kg, orally, once daily for 5 weeks | [7] |
| Body Weight | No detectable loss | 100 mg/kg, orally, once daily for 5 weeks | [7] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the IC₅₀ of a test compound against the androgen receptor.
-
Preparation of Rat Prostate Cytosol:
-
Prostates are excised from castrated male rats.
-
The tissue is homogenized in a buffer containing Tris, EDTA, glycerol, and protease inhibitors.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the AR is collected.
-
-
Competitive Binding Reaction:
-
A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with the prostate cytosol.
-
Serial dilutions of the test compound (AR Antagonist 1) are added to compete for binding to the AR.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixtures are incubated to reach equilibrium.
-
Hydroxyapatite (B223615) slurry is added to bind the AR-ligand complexes.
-
The slurry is washed to remove unbound radioligand.
-
-
Quantification:
-
Scintillation cocktail is added to the washed hydroxyapatite pellets.
-
The amount of radioactivity is measured using a scintillation counter.
-
The IC₅₀ value is calculated from the competition curve.
-
Cell Proliferation Assay (MTS-based)
This protocol outlines a common method for assessing the effect of AR Antagonist 1 on the proliferation of prostate cancer cells.
-
Cell Seeding:
-
Prostate cancer cells (e.g., LNCaP, LNAR, DU145) are seeded in 96-well plates at an appropriate density.
-
Cells are allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period (e.g., 7 days).
-
-
MTS Assay:
-
An MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
The absorbance at 490 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
PROTAC Application Workflow
AR Antagonist 1 serves as a warhead for targeting the androgen receptor in the design of PROTACs.
Caption: Workflow for PROTAC Development using AR Antagonist 1.
Conclusion
This compound is a well-characterized and potent androgen receptor antagonist with significant potential in the development of therapeutics for castration-resistant prostate cancer. Its utility extends to the innovative field of targeted protein degradation through its incorporation into PROTACs. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to advance treatments for androgen-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.uq.edu.au [search.library.uq.edu.au]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to AR Antagonist 1 Hydrochloride
This technical guide provides a comprehensive overview of AR antagonist 1 hydrochloride, a potent androgen receptor (AR) antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, mechanism of action, and relevant experimental data and protocols.
Core Compound Details
This compound, also referred to as compound 29 in the primary literature, is a key chemical entity in the field of targeted protein degradation. Its systematic IUPAC name is 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile hydrochloride.
Chemical Structure:
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1818885-55-0 | |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O | |
| Molecular Weight | 315.24 g/mol | |
| SMILES | [H]Cl.N#CC1=CC=C(O[C@H]2C(C)(C)--INVALID-LINK--C2(C)C)C=C1Cl | |
| Appearance | White to off-white solid |
Mechanism of Action
This compound functions as a potent and competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous androgens, thereby inhibiting the downstream signaling pathways that are crucial for the proliferation of androgen-sensitive cells.
This compound is particularly notable for its application as a warhead in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is a key component in the synthesis of the PROTAC AR degrader, ARD-266. In this context, this compound serves to bind to the AR, while another part of the PROTAC molecule engages an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL). This proximity-induced ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR protein.
Caption: PROTAC mechanism of action for AR degradation.
Experimental Data
The following table summarizes the available quantitative data for this compound and its role in the PROTAC degrader, ARD-266.
Table 2: In Vitro Activity of ARD-266 (containing this compound)
| Cell Line | Assay | Endpoint | Value | Reference |
| LNCaP | AR Degradation | DC₅₀ | 0.2-1 nM | |
| VCaP | AR Degradation | DC₅₀ | 0.2-1 nM | |
| 22Rv1 | AR Degradation | DC₅₀ | 0.2-1 nM | |
| LNCaP, VCaP, 22Rv1 | AR Degradation | Dₘₐₓ | >95% |
Note: The specific binding affinity (e.g., Ki or IC₅₀) of this compound alone for the androgen receptor is not explicitly stated in the readily available literature. The data presented here reflects the degradation potency of the resulting PROTAC.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide generalized methodologies for the synthesis of this compound and for a representative biochemical assay to characterize its activity. These protocols are based on standard laboratory practices and may require optimization.
Synthesis of this compound (Generalized)
The synthesis of this compound involves a multi-step process. A generalized workflow is depicted below. The specific reagents, reaction conditions, and purification methods would be detailed in the primary literature.
Caption: Generalized synthesis workflow for this compound.
Protocol:
-
Preparation of the Tetramethylcyclobutanol Intermediate: This step typically involves the synthesis of the core cyclobutane (B1203170) ring with the desired stereochemistry for the hydroxyl and subsequent amino group.
-
Ether Synthesis: The hydroxyl group of the cyclobutanol (B46151) intermediate is reacted with a substituted chlorobenzonitrile, likely via a Williamson ether synthesis or a similar nucleophilic aromatic substitution reaction, to form the ether linkage.
-
Introduction of the Amino Group: The functional group that will become the amine is introduced onto the cyclobutane ring. This may involve the reduction of a nitro group or an azide, or other standard organic chemistry transformations.
-
Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to form the stable hydrochloride salt.
-
Purification and Characterization: Each intermediate and the final product are purified using techniques such as column chromatography, and their structures are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Androgen Receptor Competitive Binding Assay (Representative Protocol)
This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen (e.g., ³H-dihydrotestosterone)
-
Test compound (this compound)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare Reagents: Dilute the AR-LBD, radiolabeled androgen, and test compound to the desired concentrations in the assay buffer. A serial dilution of the test compound should be prepared to determine the IC₅₀.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled androgen (non-specific binding).
-
Incubation: Add the AR-LBD to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through a glass fiber filter or by using scintillation proximity assay (SPA) beads.
-
Quantification: Add scintillation cocktail to the samples and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool, primarily serving as a high-affinity ligand for the androgen receptor in the development of PROTAC-based protein degraders. Its potent AR antagonistic activity, coupled with its utility in targeted protein degradation, makes it a significant molecule for researchers in oncology and drug discovery. The provided data and protocols offer a foundational understanding for professionals working with this compound and in the broader field of androgen receptor modulation.
An In-depth Technical Guide to AR Antagonist 1 Hydrochloride (CAS: 1818885-55-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR antagonist 1 hydrochloride, with the CAS number 1818885-55-0, is a potent and selective antagonist of the androgen receptor (AR). This small molecule has garnered significant interest in the field of oncology, particularly for its potential in the development of therapeutics for prostate cancer. Its chemical name is 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile hydrochloride.[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in preclinical research, with a focus on quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[2] It is characterized by its specific molecular structure which is crucial for its biological activity.
| Property | Value | Reference |
| CAS Number | 1818885-55-0 | |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O | [3][4] |
| Molecular Weight | 315.24 g/mol | [3][4] |
| IUPAC Name | 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile hydrochloride | |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Store at -20°C for long-term stability. | [4] |
| Solubility | Soluble in DMSO. | [2] |
Mechanism of Action
AR antagonist 1 functions as a competitive inhibitor of the androgen receptor. The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. In the context of prostate cancer, aberrant AR signaling is a key driver of tumor growth.
By binding to the ligand-binding domain (LBD) of the AR, AR antagonist 1 prevents the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade that promotes cancer cell growth.
Role in PROTAC Technology
AR antagonist 1 serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is the androgen receptor-targeting ligand in the PROTAC molecule ARD-266.[6][7] PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein (in this case, AR antagonist 1), a linker, and a ligand for an E3 ubiquitin ligase.
ARD-266 utilizes AR antagonist 1 to bind to the androgen receptor and a von Hippel-Lindau (VHL) E3 ligase ligand to recruit the VHL E3 ligase complex.[7][8] This proximity induces the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This degradation mechanism offers a distinct advantage over simple antagonism, as it leads to the complete removal of the target protein.
Preclinical Data
The non-hydrochloride form of this antagonist, "Androgen receptor antagonist 1," has demonstrated significant anti-cancer activity in preclinical models.
| Assay | Cell Line | Endpoint | Result | Reference |
| Competitive Binding Assay | - | IC₅₀ | 59 nM | [2][9][10] |
| Cell Proliferation Assay | LNCaP (androgen-sensitive prostate cancer) | Growth Inhibition | Significant inhibition | [2][9] |
| Cell Proliferation Assay | LNAR (androgen-sensitive prostate cancer) | Growth Inhibition | Significant inhibition | [2][9] |
| Cell Proliferation Assay | DU145 (androgen-insensitive prostate cancer) | Growth Inhibition | No significant effect | [2][9] |
| PROTAC-mediated Degradation | LNCaP | AR Protein Degradation (at 1 µM) | 24% | [9][10] |
| PROTAC-mediated Degradation | LNCaP | AR Protein Degradation (at 10 µM) | 47% | [9][10] |
| In Vivo Tumor Growth | LNCaP Xenograft (Castration-Resistant Prostate Cancer Model) | Tumor Growth Inhibition (100 mg/kg, oral, daily for 5 weeks) | ~90% | [2][9] |
| In Vivo PSA Levels | LNCaP Xenograft (Castration-Resistant Prostate Cancer Model) | PSA Level Reduction (100 mg/kg, oral, daily for 5 weeks) | 78% | [2][9] |
Note: The biological data presented is for the non-hydrochloride form, "Androgen receptor antagonist 1." The activity of the hydrochloride salt is expected to be comparable.
Experimental Protocols
The following are representative protocols for the key assays used to characterize AR antagonist 1. These are generalized methodologies and may require optimization for specific experimental conditions.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (this compound)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, DTT)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add a fixed concentration of [³H]-R1881 to each well.
-
Add the diluted test compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess cold R1881).
-
Add the rat ventral prostate cytosol to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
LNCaP Cell Proliferation Assay
This assay assesses the effect of AR antagonist 1 on the proliferation of androgen-sensitive prostate cancer cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (for androgen-deprived conditions)
-
This compound
-
Dihydrotestosterone (DHT)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with RPMI-1640 containing charcoal-stripped FBS to create androgen-deprived conditions.
-
Add serial dilutions of this compound to the wells.
-
To a subset of wells, add a fixed concentration of DHT to stimulate androgen-dependent proliferation.
-
Include control wells with vehicle (e.g., DMSO) and DHT alone.
-
Incubate the plate for 3-7 days.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the control and determine the GI₅₀ (concentration for 50% growth inhibition).
Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of AR antagonist 1 in a setting that mimics advanced prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., nude or SCID)
-
LNCaP cells
-
Matrigel
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
Equipment for blood collection (for PSA analysis)
Procedure:
-
Surgically castrate the male immunodeficient mice to create an androgen-deprived environment.
-
Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flanks of the castrated mice.
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). This represents the castration-resistant state.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) orally to the treatment group daily. The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 5 weeks), collect blood samples for the analysis of serum Prostate-Specific Antigen (PSA) levels.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth inhibition and PSA level reduction between the treatment and control groups.
Conclusion
This compound is a potent and specific androgen receptor antagonist with significant potential for the treatment of prostate cancer. Its ability to effectively inhibit AR signaling and its utility as a ligand in the development of PROTAC-based AR degraders make it a valuable tool for both basic research and drug discovery. The data summarized in this guide highlight its preclinical efficacy and provide a foundation for further investigation into its therapeutic applications. The detailed experimental protocols offer a starting point for researchers aiming to evaluate this and similar compounds in their own studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Methodology to Investigate Androgen-Sensitive and Castration-Resistant Human Prostate Cancer Xenografts in Preclinical Setting | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to AR Antagonist 1 Hydrochloride: A Key Component in Targeted Androgen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AR antagonist 1 hydrochloride (CAS 1818885-55-0), a potent small molecule that plays a crucial role in the development of novel therapeutics targeting the androgen receptor (AR). This document details its identity, its application in Proteolysis Targeting Chimeras (PROTACs), and the associated signaling pathways and experimental methodologies.
Core Compound Identification
Table 1: Alternative Names and Chemical Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 1818885-55-0 |
| Synonym | compound 29 hydrochloride |
| IUPAC Name | 4-(trans-3-Amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile hydrochloride[1][2] |
Application in PROTAC Technology: The Genesis of ARD-266
This compound serves as the androgen receptor-targeting warhead in the synthesis of ARD-266, a von Hippel-Lindau (VHL) E3 ligase-based PROTAC.[2][3][4][5][6][7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Mechanism of Action of ARD-266
The this compound moiety of ARD-266 binds to the androgen receptor, while the other end of the molecule recruits the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This catalytic process allows a single molecule of ARD-266 to induce the degradation of multiple AR protein molecules.
Quantitative Data for ARD-266
The efficacy of ARD-266 has been demonstrated through its potent degradation of the androgen receptor in various prostate cancer cell lines.
Table 2: In Vitro Degradation Potency of ARD-266
| Cell Line | DC50 (nM) for AR Degradation | Reference |
| LNCaP | 0.2 - 1 | [9][10][11] |
| VCaP | 0.2 - 1 | [9][10][11] |
| 22Rv1 | 0.2 - 1 | [9][10][11] |
Androgen Receptor Signaling Pathway
This compound, through its incorporation into ARD-266, ultimately disrupts the androgen receptor signaling pathway. This pathway is a critical driver of growth and proliferation in hormone-sensitive cancers.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize AR antagonists and PROTACs. For detailed methodologies specific to this compound and ARD-266, refer to the primary literature by Han X, et al. in the Journal of Medicinal Chemistry (2019).[4][12]
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the androgen receptor.
Objective: To measure the IC50 value of a test compound for the androgen receptor.
General Procedure:
-
A constant concentration of a radiolabeled androgen (e.g., [3H]-DHT) is incubated with a source of androgen receptor (e.g., purified AR ligand-binding domain or cell lysates).
-
Increasing concentrations of the test compound (this compound) are added to compete with the radiolabeled androgen for binding to the receptor.
-
After incubation, bound and unbound radioligand are separated.
-
The amount of bound radioligand is quantified using scintillation counting.
-
The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated from the resulting dose-response curve.
Western Blotting for AR Degradation
This technique is used to quantify the reduction in AR protein levels following treatment with a PROTAC degrader.
Objective: To determine the DC50 (concentration for 50% degradation) of ARD-266.
General Procedure:
-
Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in culture plates and allowed to adhere.
-
Cells are treated with a range of concentrations of ARD-266 for a specified period (e.g., 24 hours).
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the androgen receptor.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.
-
A chemiluminescent substrate is applied, and the resulting signal, proportional to the amount of AR protein, is detected and quantified. A loading control (e.g., GAPDH or β-actin) is used to normalize for protein loading differences.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cells.
Objective: To assess the anti-proliferative effect of an AR antagonist or degrader.
General Procedure:
-
Prostate cancer cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of the test compound.
-
After a set incubation period (e.g., 3-7 days), a reagent that is converted into a detectable product by metabolically active cells (e.g., MTT, WST-1, or CellTiter-Glo) is added.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
The IC50 value for cell growth inhibition is determined from the dose-response curve.
References
- 1. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Compound 29: A Tale of Two Androgen Receptor Antagonists
The designation "compound 29" has been assigned to at least two distinct molecules that function as antagonists of the androgen receptor (AR), a critical target in the development of therapies for prostate cancer. One is a direct, albeit less publicly characterized, AR antagonist that serves as a chemical building block for more complex molecules. The other is a potent, covalently-acting inhibitor of Retinoic acid receptor-related orphan receptor gamma (RORγ), which indirectly achieves androgen receptor antagonism. This technical guide provides an in-depth analysis of both entities, compiling available quantitative data, experimental protocols, and visualizing key pathways and processes for researchers, scientists, and drug development professionals.
Part 1: The RORγ Covalent Inhibitor "Compound 29"
A significant advancement in the pursuit of treatments for castration-resistant prostate cancer (CRPC) is the development of a first-in-class RORγ covalent inhibitor, designated as compound 29. This molecule exerts its anti-tumor effects by inhibiting RORγ, a nuclear receptor that drives the expression of the androgen receptor. By suppressing RORγ activity, compound 29 effectively downregulates AR and AR-targeted gene expression, offering a novel therapeutic strategy for CRPC.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for the RORγ covalent inhibitor, compound 29.
Table 1: In Vitro Activity of RORγ Inhibitor Compound 29 [1]
| Assay | Target/Cell Line | IC50 (µM) |
| RORγ Transcriptional Activity | HEK293T cells | 0.21 |
| Antiproliferative Activity | C4-2B (CRPC) | < 1 |
| 22Rv1 (CRPC) | < 1 | |
| LNCaP (Prostate Cancer) | < 1 |
Table 2: In Vivo Efficacy of RORγ Inhibitor Compound 29 in 22Rv1 Xenograft Model [1]
| Dose (mg/kg, i.p.) | Tumor Growth Inhibition (TGI) |
| 5 | 41.90% |
| 10 | 62.58% |
Table 3: Pharmacokinetic Properties of RORγ Inhibitor Compound 29 in Mice
| Parameter | Value |
| Intravenous (3 mg/kg) | |
| Cmax (ng/mL) | 1999 |
| AUC0–last (hng/mL) | 584.22 |
| Oral (not specified) | |
| AUC (hng/mL) | 247.67 |
| Oral Bioavailability (F) | 12.72% |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
RORγ Transcriptional Activity Assay (Luciferase Reporter Assay) [1][3][4][5]
-
Cell Line: HEK293T cells.
-
Procedure: Cells are co-transfected with plasmids encoding the RORγ ligand-binding domain fused to the Gal4 DNA-binding domain and a luciferase reporter gene under the control of a Gal4 upstream activating sequence.
-
Treatment: Transfected cells are incubated with varying concentrations of compound 29 for 48 hours.
-
Measurement: Luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell number.
-
Analysis: IC50 values are calculated from the dose-response curves.
Antiproliferative Assay [1]
-
Cell Lines: C4-2B, 22Rv1, and LNCaP human prostate cancer cells.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of compound 29 for a specified duration (e.g., 72 hours).
-
Measurement: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Analysis: IC50 values, the concentration required to inhibit cell growth by 50%, are determined from the resulting dose-response curves.
Colony Formation Assay [1]
-
Cell Lines: C4-2B and 22Rv1 cells.
-
Procedure: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with different concentrations of compound 29 and incubated for an extended period (e.g., 14 days) to allow for colony formation.
-
Measurement: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.
-
Analysis: The effect of the compound on the clonogenic survival of the cells is quantified.
Western Blot Analysis [1]
-
Objective: To determine the effect of compound 29 on the protein levels of AR and its splice variant AR-V7.
-
Procedure:
-
C4-2B and 22Rv1 cells are treated with various concentrations of compound 29 for different time points.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for AR and AR-V7. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression.
Quantitative Real-Time PCR (qRT-PCR) [1]
-
Objective: To measure the effect of compound 29 on the mRNA expression of AR, AR-V7, and AR-targeted genes (e.g., PSA).
-
Procedure:
-
C4-2B and 22Rv1 cells are treated with compound 29.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for AR, AR-V7, PSA, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.
22Rv1 Mouse Xenograft Model [1]
-
Animal Model: Nude mice.
-
Procedure:
-
Human 22Rv1 cancer cells are subcutaneously injected into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
-
Treatment: Mice are administered compound 29 (e.g., at 5 and 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection for a specified period (e.g., 2 weeks).
-
Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizations
Caption: Covalent inhibition of RORγ by Compound 29 leads to reduced AR expression and tumor growth.
Caption: Workflow for assessing the in vivo efficacy of Compound 29 in a mouse xenograft model.
Part 2: "AR antagonist 1" (Compound 29) - The PROTAC Precursor
Another molecule referred to as "compound 29" is a potent androgen receptor antagonist that serves as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as ARD-266.[6][7][8] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. In this context, "AR antagonist 1" is the ligand that binds to the androgen receptor, tethering it to the E3 ligase for subsequent degradation.
Quantitative Data Summary
Role in PROTAC Formation
"AR antagonist 1" constitutes the target-binding ligand of the PROTAC ARD-266. It is connected via a chemical linker to a ligand that binds the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8] This trimolecular complex formation (AR - PROTAC - E3 ligase) leads to the ubiquitination and subsequent proteasomal degradation of the androgen receptor.
Visualizations
Caption: AR Antagonist 1 serves as the AR-binding moiety in the PROTAC ARD-266.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncternaltherapeutics.com [oncternaltherapeutics.com]
AR antagonist 1 hydrochloride physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR Antagonist 1 Hydrochloride, also referred to as compound 29, is a potent, small-molecule antagonist of the Androgen Receptor (AR). It serves as a critical chemical tool and intermediate in the development of targeted cancer therapeutics, most notably as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the physical properties, mechanism of action, and relevant experimental protocols for the characterization of this compound.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O | [1] |
| Molecular Weight | 315.24 g/mol | [1] |
| CAS Number | 1818885-55-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 58.33 mg/mL (185.03 mM) (ultrasonic may be needed) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Mechanism of Action and Biological Relevance
This compound functions as a competitive inhibitor of the androgen receptor. The AR signaling pathway plays a crucial role in the development and progression of prostate cancer.[2][3][4] Upon binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[2][3][4]
This compound binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling. Its primary application in recent research has been as the AR-binding moiety in the synthesis of the PROTAC ARD-266.[1][5] PROTACs are heterobifunctional molecules that recruit a target protein (in this case, AR) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5]
Androgen Receptor Signaling Pathway
Caption: Canonical Androgen Receptor (AR) Signaling Pathway and Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Competitive Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD). The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's binding affinity.
Workflow Diagram:
Caption: Workflow for a competitive androgen receptor binding assay.
Protocol:
-
Plate Preparation:
-
Competitive Binding:
-
Prepare serial dilutions of this compound in assay buffer containing 10% DMSO.
-
Add 25 µL of the antagonist dilutions to the wells.[2]
-
Prepare a solution of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), at a final concentration of 20 nM in assay buffer.[2]
-
Add 25 µL of the radioligand solution to each well. The final DMSO concentration should be 5%.[2]
-
Seal the plate and incubate at room temperature for at least one hour to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Read the plate using a scintillation counter to measure the amount of bound radioligand.
-
The data is then used to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
AR Luciferase Reporter Gene Assay
This cell-based assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit androgen-induced transcription of a reporter gene.
Protocol:
-
Cell Culture and Seeding:
-
Use a prostate cancer cell line that expresses AR and is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., 22Rv1-luc).[4]
-
Seed the cells at a density of approximately 20,000 cells per well in a 96-well white, clear-bottom plate in the appropriate assay medium.[4]
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
Carefully remove the medium from the wells.
-
Add the antagonist dilutions to the "Stimulated, Antagonist" wells.
-
Add medium without the antagonist to the "Stimulated, No Antagonist" and "Unstimulated, No Antagonist" control wells.[4]
-
Incubate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of an AR agonist, such as 5α-Dihydrotestosterone (DHT), in the assay medium at a concentration that will yield a final concentration of approximately 2 nM.[4]
-
Add the DHT solution to the "Stimulated, Antagonist" and "Stimulated, No Antagonist" wells.[4]
-
Add assay medium without DHT to the "Unstimulated, No Antagonist" wells.[4]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[4][6]
-
-
Luminescence Detection:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent to each well.[4]
-
Incubate with gentle agitation for 15-30 minutes at room temperature.[4]
-
Measure the luminescence using a luminometer.
-
The antagonist activity is determined by the reduction in luciferase signal in the presence of the antagonist compared to the DHT-stimulated control.
-
Western Blot for AR Degradation
As this compound is a key component of the AR-degrading PROTAC ARD-266, assessing its impact on AR protein levels is crucial. Western blotting is the standard method for this analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture AR-positive prostate cancer cells (e.g., LNCaP, VCaP) to 70-80% confluency.
-
Treat the cells with varying concentrations of the compound of interest (e.g., ARD-266) for different time points (e.g., 1 to 24 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[8]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze the band intensities to quantify the relative levels of AR protein, normalizing to a loading control like β-actin or GAPDH.
-
Conclusion
This compound is a valuable research tool for studying the androgen receptor signaling pathway and a key building block in the development of novel therapeutics for prostate cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Proper handling, storage, and application of the described experimental methodologies will ensure accurate and reproducible results in the investigation of androgen receptor biology and the development of next-generation AR-targeted therapies.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: AR Antagonist 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AR antagonist 1 hydrochloride, a crucial molecule in the development of targeted protein degraders. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for scientific professionals.
Core Compound Data
This compound is a potent ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the androgen receptor (AR).[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 315.24 g/mol | [1] |
| Chemical Formula | C₁₅H₂₀Cl₂N₂O | [1] |
| CAS Number | 1818885-55-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: A Ligand for Targeted Androgen Receptor Degradation
This compound functions as the target-binding component in an Androgen Receptor PROTAC degrader.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to selectively eliminate proteins of interest.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein (in this case, AR antagonist 1 for the Androgen Receptor).
-
A ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau or Cereblon).
-
A linker that connects the two ligands.
By simultaneously binding to the androgen receptor and an E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the E3 ligase-mediated ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional inhibitors that merely block the function of a protein.
Below is a diagram illustrating the PROTAC mechanism of action involving an AR antagonist.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell growth and survival.
The diagram below outlines the classical androgen receptor signaling pathway.
Experimental Protocols
The following are representative protocols for key assays used to characterize AR antagonists and PROTACs.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (this compound)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, DTT)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Incubate the mixture to allow for competitive binding.
-
Add HAP slurry to each tube to bind the AR-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Add scintillation fluid to the HAP pellets and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
The following diagram illustrates the workflow for a competitive binding assay.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of an AR antagonist or a corresponding PROTAC on the proliferation of androgen-sensitive prostate cancer cells, such as LNCaP.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640 with FBS)
-
Test compound (this compound or derived PROTAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed LNCaP cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[2]
The workflow for a cell viability assay is depicted below.
Conclusion
This compound is a valuable chemical tool for the development of PROTAC-based therapeutics targeting the androgen receptor. Its well-defined chemical properties and its role as a high-affinity ligand for AR make it a cornerstone for research in prostate cancer and other androgen-dependent diseases. The experimental protocols outlined in this guide provide a foundation for the characterization and evaluation of this and similar molecules in a drug discovery setting.
References
Core Mechanism of Action of AR Antagonist 1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR antagonist 1 hydrochloride, also identified as compound 29 in seminal literature, is a potent and specific antagonist of the Androgen Receptor (AR).[1][2] While it has gained significant attention as the target-binding ligand in the highly effective Proteolysis Targeting Chimera (PROTAC) ARD-266, its intrinsic mechanism as a standalone antagonist is foundational to its utility.[1][3] This document provides a detailed technical overview of the core mechanism of action of this compound, supported by available data, experimental methodologies, and pathway visualizations.
Data Summary
The following table summarizes the key quantitative metrics for this compound and its application in the PROTAC ARD-266.
| Parameter | Molecule | Value | Cell Line(s) | Comments |
| IC50 | Androgen Receptor Antagonist 1 | 59 nM | LNCaP | Represents the half-maximal inhibitory concentration for AR activity. |
| DC50 | ARD-266 (PROTAC) | 0.2-1 nM | LNCaP, VCaP, 22Rv1 | Represents the half-maximal degradation concentration of the AR protein by the PROTAC incorporating AR antagonist 1.[1][3][4] |
| Binding Affinity | This compound | Micromolar (µM) range | N/A | Weak binding affinity to the VHL E3 ligase complex, a property utilized in the design of the ARD-266 PROTAC.[1][3] |
| AR Protein Degradation | PROTAC incorporating AR antagonist 1 | 24% at 1 µM, 47% at 10 µM | LNCaP | Demonstrates the ability of the resulting PROTAC to induce degradation of the AR protein. |
Core Mechanism of Androgen Receptor Antagonism
The primary mechanism of action for this compound is its function as a competitive inhibitor of the Androgen Receptor. It is designed to bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This direct competition is the initiating event that disrupts downstream AR signaling.
The binding of this compound to the AR LBD is hypothesized to induce a conformational change in the receptor that is distinct from the change induced by agonist binding. This altered conformation prevents the necessary structural rearrangements required for receptor activation, including the dissociation from heat shock proteins, dimerization, and subsequent translocation from the cytoplasm to the nucleus. By inhibiting these critical steps, this compound effectively blocks the transcription of AR-regulated genes that are pivotal for the growth and survival of androgen-sensitive prostate cancer cells.
Signaling Pathway Diagram
References
The Synthesis of Androgen Receptor-Targeting PROTACs Utilizing AR Antagonist 1 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the Androgen Receptor (AR), with a specific focus on the utilization of AR antagonist 1 hydrochloride as a key building block. This document details the mechanism of action, provides structured data on relevant compounds, outlines experimental protocols for synthesis and analysis, and visualizes key pathways and workflows.
Introduction to AR-Targeting PROTACs
The Androgen Receptor is a critical therapeutic target in the treatment of prostate cancer. However, resistance to traditional AR antagonists remains a significant clinical challenge. PROTACs offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein rather than merely inhibiting it. An AR-targeting PROTAC is a heterobifunctional molecule composed of a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR.
This compound, also known as compound 29, is a potent AR antagonist that serves as an effective warhead for the synthesis of AR-targeting PROTACs, most notably ARD-266.[1] This guide will explore the properties of this antagonist and its application in the synthesis of highly effective AR degraders.
Core Components and Mechanism of Action
The successful design of an AR-targeting PROTAC hinges on the careful selection of its three key components: the AR ligand (warhead), the E3 ligase ligand, and the linker.
-
AR Antagonist (Warhead): This component provides specificity for the Androgen Receptor. This compound is a potent ligand for the AR.
-
E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), to the target protein.
-
Linker: The linker is a crucial element that connects the AR antagonist and the E3 ligase ligand. Its length and composition are critical for the formation of a stable and productive ternary complex (AR-PROTAC-E3 ligase).
The general mechanism of action for an AR-targeting PROTAC is a catalytic process illustrated below.
Caption: Catalytic cycle of PROTAC-mediated AR degradation.
Quantitative Data of Key Compounds
This section summarizes the key quantitative data for this compound and the resulting PROTAC, ARD-266.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Target | Relevant Data | Reference |
| This compound (Compound 29) | C₁₅H₂₀Cl₂N₂O | 315.24 | Androgen Receptor | Potent AR antagonist used as a warhead for PROTAC synthesis. | [1] |
| ARD-266 | Not explicitly provided in search results | Not explicitly provided in search results | Androgen Receptor | DC₅₀ values: 0.2-1 nM in LNCaP, VCaP, and 22Rv1 prostate cancer cell lines. Induces >95% AR degradation in these cell lines. | [1] |
Experimental Protocols
General Synthesis of an AR-Targeting PROTAC (ARD-266)
The synthesis of ARD-266 involves the coupling of AR antagonist 1 (compound 29) with a VHL E3 ligase ligand via a suitable linker. The following is a representative synthetic scheme based on the information available.
Caption: General workflow for the synthesis of ARD-266.
Detailed Synthetic Steps for a Representative AR-PROTAC:
The following is a generalized procedure and may require optimization for specific reagents and scales.
-
Synthesis of Linker-E3 Ligase Ligand Intermediate: A suitable E3 ligase ligand (e.g., a VHL ligand) is reacted with a bifunctional linker. The linker typically has a reactive group on one end to couple with the E3 ligase ligand and another protected reactive group on the other end.
-
Deprotection of the Linker: The protecting group on the linker-E3 ligase ligand intermediate is removed to expose a reactive functional group (e.g., an amine or a carboxylic acid).
-
Coupling of AR Antagonist 1: this compound, which possesses a suitable functional group for coupling, is reacted with the deprotected linker-E3 ligase ligand intermediate. This is often an amide bond formation reaction facilitated by coupling reagents such as HATU or EDC/HOBt.
-
Purification: The final PROTAC product is purified using techniques such as flash column chromatography or preparative HPLC to yield the pure compound.
-
Characterization: The structure and purity of the synthesized PROTAC are confirmed by analytical techniques including ¹H NMR, ¹³C NMR, and LC-MS.
Western Blot Analysis of AR Degradation
This protocol outlines the steps to assess the degradation of the Androgen Receptor in cell lines treated with an AR-targeting PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) at an appropriate density. After allowing the cells to adhere, treat them with varying concentrations of the AR-targeting PROTAC for a specified time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer to the lysates and heat to denature the proteins. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.
-
Secondary Antibody: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Wash the membrane to remove unbound secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control to determine the extent of AR degradation.
Signaling Pathway
The Androgen Receptor signaling pathway is a key driver of prostate cancer cell growth and survival. AR-targeting PROTACs intervene in this pathway by inducing the degradation of the AR protein, thereby preventing the transcription of AR-dependent genes.
Caption: Simplified Androgen Receptor signaling pathway and PROTAC intervention.
Conclusion
The use of this compound as a warhead in the synthesis of AR-targeting PROTACs represents a promising strategy for the development of novel therapeutics for prostate cancer. This technical guide has provided a detailed overview of the core concepts, quantitative data, experimental protocols, and relevant biological pathways. The ability of these PROTACs to induce potent and efficient degradation of the Androgen Receptor offers a significant advantage over traditional inhibitory approaches, with the potential to overcome mechanisms of drug resistance. Further research and optimization of these molecules will be crucial in translating this innovative approach into effective clinical treatments.
References
The Role of AR Antagonist 1 Hydrochloride in Androgen Receptor Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) is a critical driver of prostate cancer progression, making it a key therapeutic target. While traditional androgen deprivation therapies and AR antagonists have shown clinical efficacy, resistance mechanisms often emerge, necessitating novel therapeutic strategies. One such strategy is the targeted degradation of the AR protein. This technical guide provides an in-depth analysis of the role of AR antagonist 1 hydrochloride , a potent androgen receptor ligand, in facilitating the degradation of the AR. This document will detail its primary function as a crucial component of Proteolysis Targeting Chimeras (PROTACs), outlining the mechanism of action, relevant quantitative data, and associated experimental protocols.
Introduction: The Androgen Receptor as a Therapeutic Target
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone, the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth and proliferation. In castration-resistant prostate cancer (CRPC), AR signaling can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of AR splice variants. Therefore, strategies that can effectively eliminate the AR protein offer a promising approach to overcome resistance to conventional therapies.
This compound: A Potent Ligand for AR Targeting
This compound is a potent small molecule that functions as a high-affinity ligand for the androgen receptor.[1][2][3] Its primary role in the context of AR degradation is to serve as the "warhead" or "targeting moiety" in the design of PROTACs.[1][3] On its own, there is currently no substantial evidence to suggest that this compound directly induces the degradation of the AR. Its utility lies in its ability to selectively bind to the AR, thereby enabling its recruitment to the cellular protein degradation machinery when incorporated into a PROTAC molecule.
The PROTAC Approach to AR Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade a target protein. A PROTAC molecule consists of three key components:
-
A ligand for the target protein: In this case, AR antagonist 1.
-
A ligand for an E3 ubiquitin ligase: Commonly, ligands for von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases are used.
-
A chemical linker: This connects the two ligands.
Mechanism of Action
The PROTAC, incorporating AR antagonist 1, facilitates the formation of a ternary complex between the androgen receptor and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the AR. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the AR protein. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can proceed to target another AR protein.
A notable example is ARD-266 , a highly potent PROTAC synthesized using this compound.[1][4]
Quantitative Data
The efficacy of AR antagonist 1-based PROTACs in inducing AR degradation and inhibiting cancer cell growth has been quantified in several studies. The following tables summarize key data for ARD-266, a PROTAC derived from this compound.
Table 1: Degradation Capacity of ARD-266
| Cell Line | DC50 (nM) | Description |
| LNCaP | 0.2 - 1 | Androgen-sensitive human prostate adenocarcinoma cells |
| VCaP | 0.2 - 1 | Androgen-sensitive human prostate cancer cells overexpressing AR |
| 22Rv1 | 0.2 - 1 | Human prostate carcinoma epithelial cells expressing AR and AR-V7 splice variant |
DC50: Concentration required to induce 50% degradation of the target protein.
Table 2: Antiproliferative Activity of a PROTAC Synthesized with an Analogous Androgen Receptor Antagonist
| Cell Line | IC50 (nM) | Description |
| LNCaP | Not specified | Androgen-sensitive human prostate adenocarcinoma cells |
IC50: Concentration required to inhibit 50% of cell growth.
Signaling Pathways and Experimental Workflows
The degradation of the androgen receptor by PROTACs utilizing this compound is a multi-step process that can be visualized through signaling pathways and experimental workflows.
Signaling Pathway for PROTAC-mediated AR Degradation
Caption: PROTAC-mediated AR degradation pathway.
Experimental Workflow for Assessing AR Degradation
Caption: Western blot workflow for AR degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of AR antagonist 1-based PROTACs.
Cell Culture
-
Cell Lines: LNCaP, VCaP, and 22Rv1 cells are commonly used models for prostate cancer research.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) is typically used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for AR Degradation
-
Cell Seeding: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the AR antagonist 1-based PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cycloheximide (B1669411) (CHX) Chase Assay for AR Stability
-
Cell Seeding and Treatment: Seed and treat cells with the PROTAC or vehicle control as described for Western blotting.
-
Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) to the culture medium at a final concentration of 100 µg/mL.
-
Time Course Lysis: Lyse the cells at different time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blot Analysis: Perform Western blotting as described above to determine the levels of AR at each time point.
-
Data Analysis: Plot the remaining AR protein levels against time to determine the half-life of the AR protein in the presence and absence of the PROTAC.
In Vitro Ubiquitination Assay
-
Cell Treatment: Treat cells with the AR antagonist 1-based PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the AR protein using an anti-AR antibody conjugated to protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and perform Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated AR.
Conclusion
This compound is a pivotal molecule in the development of novel therapeutics for prostate cancer. While its standalone effect on AR degradation is not established, its role as a high-affinity targeting ligand in PROTACs is well-documented. By enabling the recruitment of the androgen receptor to the cellular degradation machinery, this compound has been instrumental in the creation of potent AR-degrading PROTACs like ARD-266. This approach of targeted protein degradation holds significant promise for overcoming resistance to current anti-androgen therapies and offers a valuable strategy for the future of prostate cancer treatment. Further research into the direct effects of this antagonist and the development of new PROTACs based on this scaffold will continue to be an important area of investigation.
References
An In-depth Technical Guide on the Binding Affinity of AR Antagonist 1 Hydrochloride to VHL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of AR antagonist 1 hydrochloride to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is intended for researchers, scientists, and professionals in the field of drug development, particularly those interested in Proteolysis Targeting Chimeras (PROTACs) and targeted protein degradation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and processes.
Introduction
This compound, also referred to as compound 29 in seminal literature, is a potent antagonist of the androgen receptor (AR). It serves as the AR-binding warhead in the highly effective PROTAC degrader, ARD-266. A key feature of ARD-266's design is the utilization of a VHL ligand with weak binding affinity, which has demonstrated that high-affinity binding to the E3 ligase is not always a prerequisite for potent protein degradation. This guide will delve into the specifics of the binding interactions between the components of this system and the VHL protein.
While this compound is designed to bind to the androgen receptor, its potential for direct interaction with the VHL protein is a subject of interest within the context of PROTAC design. However, it is important to note that in the architecture of ARD-266, a separate chemical moiety, a VHL ligand, is responsible for recruiting the VHL E3 ligase. The direct binding affinity of this compound to VHL has not been a primary focus of the key studies and, as such, quantitative data for this specific interaction is not available in the reviewed literature. The focus of binding affinity studies has been on the dedicated VHL ligand incorporated into the PROTAC.
Quantitative Binding Affinity Data
The PROTAC ARD-266 incorporates a specific VHL E3 ligase ligand, designated as VHL-g , to engage the VHL protein. The binding affinity of this ligand is characterized as weak, falling within the low micromolar range. This is a deliberate design choice that has proven effective in inducing potent degradation of the target protein.
| Compound/Ligand | Target Protein | Binding Affinity (Kᵢ) | Reference |
| VHL Ligand (generic, as used in ARD-266) | VHL | 2-3 µM | [1] |
Experimental Protocols
The binding affinity of VHL ligands is commonly determined using a Fluorescence Polarization (FP) assay. This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) from the VHL protein complex by a non-labeled competitor ligand.
Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of unlabeled VHL ligands by measuring their ability to compete with a fluorescently labeled VHL tracer for binding to the VHL-ElonginB-ElonginC (VBC) complex.
Materials:
-
Purified VBC protein complex
-
Fluorescently labeled VHL tracer peptide
-
Unlabeled competitor VHL ligands (e.g., VHL-g)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the VBC protein complex in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
-
Prepare a stock solution of the fluorescently labeled VHL tracer in the assay buffer. The final concentration should be close to its Kd for the VBC complex to ensure a good signal window.
-
Prepare serial dilutions of the unlabeled competitor VHL ligands in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the VBC protein complex solution to each well of the 384-well plate.
-
Add the serially diluted unlabeled competitor ligands to the respective wells. Include control wells with buffer only (for no competition) and a high concentration of a known potent VHL binder (for maximal competition).
-
Add a fixed volume of the fluorescently labeled VHL tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The raw fluorescence polarization data is converted to the percentage of inhibition of tracer binding.
-
The IC₅₀ value (the concentration of competitor ligand that displaces 50% of the fluorescent tracer) is determined by fitting the data to a four-parameter logistic equation.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kd) where [Tracer] is the concentration of the fluorescent tracer and Kd is the dissociation constant of the tracer for the VBC complex.
-
Signaling Pathways and Experimental Workflows
The interaction between the androgen receptor and the VHL-mediated degradation pathway is central to the mechanism of action of ARD-266.
PROTAC-Mediated Degradation of Androgen Receptor
The following diagram illustrates the mechanism by which a PROTAC like ARD-266 induces the degradation of the androgen receptor.
Caption: PROTAC-mediated degradation of the Androgen Receptor by ARD-266.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the key steps in the fluorescence polarization assay used to determine the binding affinity of VHL ligands.
Caption: Workflow for VHL ligand binding affinity determination via FP assay.
Conclusion
This compound is a critical component of the potent AR-degrading PROTAC, ARD-266. While its primary role is to bind the androgen receptor, the design of ARD-266 highlights a paradigm in PROTAC development: the use of a VHL ligand with a weak, micromolar binding affinity can lead to highly efficient and potent degradation of the target protein. The experimental protocols, particularly fluorescence polarization assays, are instrumental in quantifying these binding interactions. The signaling pathway illustrates the cooperative mechanism of PROTACs in hijacking the cellular degradation machinery. This technical guide provides a foundational understanding for researchers and drug developers working to create the next generation of targeted protein degraders.
References
An In-depth Technical Guide to AR Antagonist 1 Hydrochloride in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression.[1] While androgen deprivation therapy and first-generation AR antagonists have been foundational treatments, the emergence of resistance, particularly in castration-resistant prostate cancer (CRPC), necessitates the development of more potent and effective inhibitors.[2][3] AR Antagonist 1, also known by its CAS number 1338812-36-4, is a potent, orally bioavailable, full antagonist of the androgen receptor.[4][5] This technical guide provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation in prostate cancer research. This molecule is also a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for AR degradation.[5][6]
Mechanism of Action
AR Antagonist 1 functions as a competitive inhibitor of the androgen receptor. By binding to the ligand-binding domain of the AR, it prevents the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[7] This inhibition blocks the subsequent conformational changes required for AR activation, nuclear translocation, and binding to androgen response elements (AREs) on target genes.[8] The ultimate effect is the downregulation of genes responsible for prostate cancer cell proliferation and survival, leading to an anti-tumor effect.[9]
Signaling Pathway
The androgen receptor signaling pathway and the inhibitory action of AR Antagonist 1 are depicted below.
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by AR Antagonist 1.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for AR Antagonist 1.
Table 1: In Vitro Activity of AR Antagonist 1
| Parameter | Cell Line | Value | Reference |
| IC50 (AR Antagonism) | - | 59 nM | [5][6] |
| Cell Growth Inhibition | LNCaP, LNAR | Significant Inhibition | [4][5] |
| DU145 (AR-negative) | No Significant Inhibition | [4][5] | |
| AR Protein Degradation (as part of a PROTAC) | LNCaP | 24% at 1 µM | [5][6] |
| LNCaP | 47% at 10 µM | [5][6] |
Table 2: In Vivo Efficacy of AR Antagonist 1 in a CRPC Xenograft Model
| Animal Model | Treatment | Duration | Tumor Growth Inhibition | PSA Level Reduction | Reference |
| LNCaP Xenograft in male athymic nude mice | 100 mg/kg, oral, once daily | 5 weeks | 90% | 78% | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma, ATCC CRL-1740)
-
LNAR (LNCaP variant)
-
DU145 (AR-negative human prostate carcinoma, for specificity testing)
-
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Androgen Deprivation Studies: For experiments investigating the effect of AR antagonists, cells are cultured in RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 24 hours prior to treatment to reduce baseline AR activity.
Cell Proliferation Assay
This protocol assesses the effect of AR Antagonist 1 on the proliferation of prostate cancer cells.
Caption: Workflow for a Cell Proliferation Assay.
-
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Replace the medium with fresh medium containing serial dilutions of AR Antagonist 1 or a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add a cell proliferation reagent (e.g., WST-1) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for AR Protein Levels
This protocol is used to determine the effect of AR Antagonist 1 (particularly when used in a PROTAC context) on AR protein expression.
-
Procedure:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound (e.g., an AR-degrading PROTAC synthesized from AR Antagonist 1) for the desired time points (e.g., 4, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry to quantify AR protein levels, normalizing to the loading control.
-
AR Transcriptional Activity (Luciferase Reporter Assay)
This assay measures the ability of AR Antagonist 1 to inhibit the transcriptional activity of the androgen receptor.
-
Procedure:
-
Co-transfect LNCaP or HEK293T cells in a 96-well plate with an AR expression vector (if necessary) and a luciferase reporter plasmid containing an androgen response element (ARE) promoter. A constitutively expressing Renilla luciferase vector can be co-transfected for normalization.
-
After 24 hours, treat the cells with a known AR agonist (e.g., 1 nM R1881) in the presence or absence of varying concentrations of AR Antagonist 1.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the inhibition of AR transcriptional activity relative to the agonist-only control.
-
In Vivo Xenograft Study
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of AR Antagonist 1.
Caption: Workflow for an In Vivo Xenograft Study.
-
Animal Model: Male athymic nude mice.
-
Procedure:
-
LNCaP cells are harvested and resuspended in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
The cell suspension is subcutaneously injected into the flanks of the mice.
-
Tumor growth is monitored with calipers. When tumors reach a volume of approximately 100-200 mm³, the mice are randomized into treatment and control groups.
-
AR Antagonist 1 is formulated in an appropriate vehicle and administered orally once daily at the specified dose (e.g., 100 mg/kg). The control group receives the vehicle alone.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Blood samples can be collected to measure serum PSA levels.
-
The study is continued for a predefined period (e.g., 5 weeks), and the anti-tumor efficacy is evaluated by comparing the tumor growth and PSA levels between the treated and control groups.
-
Conclusion
AR Antagonist 1 hydrochloride is a highly potent androgen receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of prostate cancer, including castration-resistant settings. Its well-defined mechanism of action and significant anti-tumor activity make it a valuable tool for prostate cancer research and a promising candidate for further drug development, both as a standalone agent and as a warhead for targeted protein degraders. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize and evaluate this compound in their studies.
References
- 1. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Androgen receptor antagonist 1 | Androgen Receptor Antagonist | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reportergene.com [reportergene.com]
- 9. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
Preclinical Profile of AR Antagonist 1 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for AR Antagonist 1 Hydrochloride. The information is compiled from publicly available research to assist in the evaluation of this compound for further investigation and development. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Core Compound Characteristics
This compound is a potent, nonsteroidal androgen receptor (AR) antagonist. It has been utilized as a high-affinity ligand in the development of proteolysis-targeting chimeras (PROTACs), specifically in the synthesis of the AR degrader ARD-266.[1] Its primary mechanism of action is the competitive inhibition of androgen binding to the AR, thereby preventing receptor activation and downstream signaling.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for AR Antagonist 1 and related compounds from the same chemical series.
Table 1: In Vitro Activity of AR Antagonist 1 and Analogs
| Compound | AR Antagonist IC50 (nM) | Cell Line | Agonist Activity (% of R1881) | Reference |
| Androgen Receptor Antagonist 1 | 59 | LNCaP | Full Antagonist | [2] |
| Compound 26 | Not explicitly stated | LNCaP | Full Antagonist | [2] |
| Compound 30 | Not explicitly stated | LNCaP | Full Antagonist | [2] |
Table 2: Antiproliferative Activity
| Compound | Cell Line | IC50 (nM) | Notes | Reference |
| Androgen Receptor Antagonist 1 | LNCaP | 64.5 | - | [2] |
| Androgen Receptor Antagonist 1 | VCaP | 147.9 | In the presence of R1881 | [2] |
| Androgen Receptor Antagonist 1 | LNAR | Significant Inhibition | - | [2] |
| Androgen Receptor Antagonist 1 | DU145 | No significant effect | AR-negative cell line | [2] |
Table 3: In Vivo Efficacy in CRPC Xenograft Model
| Compound | Dosage | Administration | Tumor Growth Inhibition (%) | PSA Level Reduction (%) | Body Weight Loss | Reference |
| Androgen Receptor Antagonist 1 (Compound 26) | 100 mg/kg, once daily for 5 weeks | Oral | ~90 | 78 | Not detectable | [2] |
Note: "Androgen receptor antagonist 1" is a lead compound from the aryloxy tetramethylcyclobutane series described by Guo et al. (2011).[2] "this compound" is the specific salt form used in the synthesis of the PROTAC ARD-266.[1]
Key Experimental Protocols
AR Antagonist Activity Assay
Objective: To determine the potency of the compound in antagonizing androgen receptor activation.
Methodology:
-
Cell Line: LNCaP prostate cancer cells, which endogenously express the androgen receptor.
-
Seeding: Cells are seeded in 96-well plates in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Hormone Deprivation: After 24 hours, the medium is replaced with RPMI 1640 containing 5% charcoal-stripped FBS (cs-FBS) to remove endogenous androgens.
-
Compound Treatment: Cells are treated with a dose-response range of the test compound in the presence of a sub-maximal concentration of the synthetic androgen R1881 (e.g., 0.1 nM).
-
Reporter Gene: A reporter gene construct, such as the prostate-specific antigen (PSA) promoter linked to a luciferase reporter gene, is used to measure AR transcriptional activity.
-
Lysis and Readout: After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (WST-8 Assay)
Objective: To assess the effect of the compound on the proliferation of prostate cancer cells.
Methodology:
-
Cell Lines: LNCaP, LNAR (LNCaP with AR overexpression), and DU145 (AR-negative) cells.
-
Seeding: Cells are seeded in 96-well plates in their respective growth media.
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., 1 nM to 100 µM) in the presence of the AR agonist R1881 for AR-positive cell lines.
-
Incubation: The cells are incubated for 7 days.
-
WST-8 Reagent: WST-8 (a water-soluble tetrazolium salt) is added to each well and incubated for a further 2-4 hours. The reagent is bioreduced by metabolically active cells to a colored formazan (B1609692) product.
-
Readout: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.
In Vivo Xenograft Model for Castration-Resistant Prostate Cancer (CRPC)
Objective: To evaluate the in vivo anti-tumor efficacy of the compound.
Methodology:
-
Animal Model: Male immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: LNCaP cells are subcutaneously implanted into the flanks of the mice.
-
Castration: When tumors reach a certain volume, the mice are surgically castrated to mimic androgen deprivation therapy.
-
Tumor Regrowth: Tumors are allowed to regress and then recur to establish a castration-resistant state.
-
Treatment: Once CRPC tumors are established, mice are randomized into treatment and vehicle control groups. The test compound is administered orally once daily.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Serum PSA levels are measured at the beginning and end of the study.
-
Endpoint: The study is terminated after a predefined period (e.g., 5 weeks), and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated group to the vehicle control group.
Signaling Pathways and Mechanisms of Action
This compound functions by directly competing with endogenous androgens for binding to the ligand-binding domain (LBD) of the androgen receptor. This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
The primary use of this compound in recent research has been as a component of a PROTAC degrader. In this context, it serves to tether the androgen receptor to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.
Caption: Mechanism of Action for a PROTAC utilizing AR Antagonist 1.
Caption: Preclinical Evaluation Workflow for a Novel AR Antagonist.
References
Methodological & Application
Application Notes and Protocols: Synthesis of AR Antagonist 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a crucial ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Therapeutic strategies often involve targeting the AR signaling pathway. AR antagonists function by competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing its activation, nuclear translocation, and subsequent regulation of gene expression that promotes tumor growth.
This document provides a detailed protocol for the synthesis of AR Antagonist 1 , an orally available, full androgen receptor antagonist. This compound, identified as compound 6 in the work by Guo et al., is based on a novel aryloxy tetramethylcyclobutane scaffold. It has demonstrated significant inhibition of AR activity and potent tumor growth suppression in preclinical models of castration-resistant prostate cancer (CRPC).
Mechanism of Action
AR Antagonist 1 exerts its effect by directly interfering with the Androgen Receptor signaling cascade. In its canonical pathway, the binding of androgens to AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The AR-androgen complex then dimerizes and translocates into the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in cell proliferation and survival. AR Antagonist 1 competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and disrupting this entire activation sequence.
Androgen Receptor Signaling Pathway
Caption: Mechanism of AR Antagonist 1 action on the Androgen Receptor signaling pathway.
Physicochemical and Biological Data
Quantitative data for AR Antagonist 1 are summarized below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 4-(((1r,3s)-3-((1H-1,2,4-triazol-1-yl)methyl)-2,2,4,4-tetramethylcyclobutyl)oxy)-2-chlorobenzonitrile | |
| Molecular Formula | C21H25ClN4O | [1][2] |
| Molecular Weight | 398.90 g/mol | [1][2] |
| CAS Number | 1338812-36-4 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥ 100 mg/mL | [2] |
| IC50 | 59 nM (Androgen Receptor) | [1][2] |
| In Vivo Efficacy | 90% tumor growth inhibition (100 mg/kg, daily) in CRPC animal model | [1] |
| PROTAC Application | Used in synthesis of PROTAC AR degraders (e.g., ARD-69) | [1] |
Experimental Protocol: Synthesis of AR Antagonist 1 Hydrochloride
The synthesis of AR Antagonist 1 proceeds through a multi-step sequence starting from commercially available 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The key steps involve the formation of a trans-cyclobutanol intermediate, introduction of the triazole moiety, and finally, coupling with the aromatic chlorobenzonitrile unit.
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Intermediate: trans-3-((1H-1,2,4-triazol-1-yl)methyl)-2,2,4,4-tetramethylcyclobutanol
This key intermediate is synthesized from trans-3-(aminomethyl)-2,2,4,4-tetramethylcyclobutanol, which itself is derived from 2,2,4,4-tetramethyl-1,3-cyclobutanedione through established literature methods. The protocol starts from the aminomethyl intermediate.
Materials and Reagents:
-
trans-3-(Aminomethyl)-2,2,4,4-tetramethylcyclobutanol
-
N,N-Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA)
-
Formic acid
-
Toluene
-
Methanol
Procedure:
-
Step 1a: Formation of Formamidine (B1211174) Intermediate
-
To a solution of trans-3-(aminomethyl)-2,2,4,4-tetramethylcyclobutanol (1.0 eq) in toluene, add N,N-dimethylformamide-dimethyl acetal (1.2 eq).
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Remove the solvent under reduced pressure to yield the crude formamidine intermediate, which is used in the next step without further purification.
-
-
Step 1b: Cyclization to form the Triazole Ring
-
Dissolve the crude intermediate from Step 1a in methanol.
-
Add hydrazine (1.5 eq) followed by formic acid (2.0 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford trans-3-((1H-1,2,4-triazol-1-yl)methyl)-2,2,4,4-tetramethylcyclobutanol.
-
Part 2: Synthesis of AR Antagonist 1 (Free Base)
Materials and Reagents:
-
trans-3-((1H-1,2,4-triazol-1-yl)methyl)-2,2,4,4-tetramethylcyclobutanol (from Part 1)
-
2-Chloro-4-fluorobenzonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Step 2a: Deprotonation
-
To a solution of the alcohol intermediate from Part 1 (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
-
Step 2b: Nucleophilic Aromatic Substitution
-
Add a solution of 2-chloro-4-fluorobenzonitrile (1.1 eq) in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
-
Step 2c: Work-up and Purification
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield AR Antagonist 1 (Free Base) as a solid.
-
Part 3: Synthesis of this compound
Materials and Reagents:
-
AR Antagonist 1 (Free Base) (from Part 2)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Anhydrous diethyl ether or ethyl acetate
Procedure:
-
Step 3a: Salt Formation
-
Dissolve the purified AR Antagonist 1 free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add hydrochloric acid solution (1.05 eq) dropwise with stirring.
-
A precipitate will form upon addition.
-
-
Step 3b: Isolation
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to yield This compound .
-
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity, which should be >95%.
References
Application Notes and Protocols for Preparing AR Antagonist 1 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of AR antagonist 1 hydrochloride. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, thereby promoting experimental reproducibility.
Compound Information
AR antagonist 1 is a potent and orally bioavailable full antagonist of the androgen receptor (AR).[1][2][3][4] It is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted degradation of the AR protein.[1][2][3][4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Compound 29 hydrochloride | [5] |
| CAS Number | 1818885-55-0 | [5] |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O | [5] |
| Molecular Weight | 315.24 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥99% | [6] |
| IC₅₀ | 59 nM for androgen receptor | [1][2][3] |
Solubility and Storage Recommendations
Proper storage and handling are critical to maintaining the integrity of this compound. The following table summarizes the recommended solvents and storage conditions.
Table 2: Solubility and Storage of this compound
| Form | Solvent | Solubility | Storage Temperature | Shelf Life |
| Solid Powder | - | - | -20°C | 3 years |
| 4°C | 2 years | |||
| Stock Solution | DMSO | ≥ 58.33 mg/mL (185.03 mM) | -80°C | 6 months |
| (ultrasonication may be required) | -20°C | 1 month |
Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can significantly impact solubility.[5] Aliquoting the stock solution into single-use vials is advised to prevent degradation from repeated freeze-thaw cycles.[5][7][8]
Androgen Receptor (AR) Signaling Pathway
AR antagonist 1 exerts its effects by inhibiting the androgen receptor signaling pathway. Understanding this pathway is essential for designing and interpreting experiments. In the classical pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm.[9][10] This binding triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus.[10] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell proliferation and survival.[9][10][11] AR antagonists competitively bind to the AR, preventing these downstream events.[12]
Caption: Classical Androgen Receptor (AR) Signaling Pathway.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[8]
-
Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.15 mg of the compound (Molecular Weight = 315.24 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. To prepare a 10 mM stock solution with 3.15 mg of the compound, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1][8] Gentle warming (up to 37°C) can also be applied if necessary, but avoid excessive heat.[8]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into single-use, sterile cryovials.[5][7][8] This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
-
Documentation: Clearly label all vials with the compound name, concentration, date of preparation, and solvent used.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution needs to be further diluted in the appropriate cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[7]
-
It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.[7]
-
To avoid precipitation of the compound, it is recommended to make serial dilutions of the DMSO stock in DMSO first, before adding the final diluted sample to the aqueous buffer or culture medium.[13]
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in DMSO to achieve an intermediate concentration.
-
Add a small volume of the intermediate DMSO solution to the final volume of pre-warmed cell culture medium to reach the desired final concentration of the antagonist. Mix thoroughly by gentle pipetting or inversion.
-
Use the prepared working solution immediately. Do not store aqueous working solutions.[14]
Experimental Workflow Example: Cell Viability Assay
A common application for AR antagonist 1 is to assess its effect on the viability of androgen-sensitive prostate cancer cells (e.g., LNCaP). The following diagram illustrates a typical experimental workflow.
Caption: Workflow for a Cell Viability Assay.
This workflow outlines the key steps from preparing the stock solution and culturing cells to treating them with the antagonist and analyzing the results to determine the half-maximal inhibitory concentration (IC₅₀).
References
- 1. Androgen receptor antagonist 1 | Androgen Receptor Antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Androgen receptor antagonist 1 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen receptor antagonist 1 - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. ec.bioscientifica.com [ec.bioscientifica.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for AR Antagonist 1 Hydrochloride
Topic: AR Antagonist 1 Hydrochloride Solubility in DMSO and Experimental Applications Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature and commercial suppliers use the designation "AR antagonist 1" for at least two distinct chemical entities. Researchers must verify the CAS number and molecular weight of their compound to ensure the use of appropriate data and protocols. This document provides information for both compounds to address this ambiguity.
Compound Identification and Properties
It is critical to distinguish between two compounds that are often referred to by similar names. Their chemical properties and solubility in Dimethyl Sulfoxide (DMSO) are summarized below.
Compound A: this compound (Compound 29)
This compound is a potent androgen receptor (AR) antagonist utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as ARD-266.[1] It serves as a ligand that binds to the target protein (AR) as part of the PROTAC complex, which recruits an E3 ubiquitin ligase to induce the degradation of the AR protein.[1]
Compound B: Androgen receptor antagonist 1 (Compound 6 or 26)
This compound is an orally available full antagonist of the androgen receptor.[2][3][4][5] It has been shown to inhibit tumor growth in animal models of castration-resistant prostate cancer (CRPC).[2][4][5] Like Compound A, it can also be used in the synthesis of PROTAC AR degraders.[2][3][4][5]
Table 1: Chemical Properties and Solubility
| Property | Compound A: this compound (Compound 29) | Compound B: Androgen receptor antagonist 1 (Compound 6/26) |
| CAS Number | 1818885-55-0[1][6] | 1338812-36-4[2][3][4] |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O[1][6] | C₂₁H₂₅ClN₄O₃[2][3][4] |
| Molecular Weight | 315.24 g/mol [1][6] | 416.90 g/mol [2][3][4] |
| Appearance | White to off-white solid[1] | White to off-white solid[2][4] |
| Solubility in DMSO | 58.33 mg/mL (185.03 mM)[1] (Requires sonication; hygroscopic nature of DMSO may affect solubility) | 80 mg/mL (191.89 mM)[2] or 100 mg/mL (239.87 mM)[3][4] (Requires sonication) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] | -20°C for 3 years; 4°C for 2 years[4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1][6] | -80°C for 2 years; -20°C for 1 year[4] |
Mechanism of Action: Androgen Receptor Antagonism
Both compounds function as antagonists to the androgen receptor. The AR signaling pathway is a critical driver in the development and progression of prostate cancer.[7][8] In the classical pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm.[8][9] This binding event causes the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus.[9] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell proliferation and survival.[8][10]
AR antagonists competitively bind to the AR, preventing the binding of androgens. This inhibition blocks the downstream signaling cascade. Depending on the specific antagonist, this can prevent nuclear translocation, DNA binding, and the recruitment of co-activators, thereby inhibiting the expression of AR target genes.[11] Some antagonists may even promote the degradation of the AR protein.[11]
Experimental Protocols
The following protocols provide a general framework for preparing the antagonist and for conducting a cell-based assay to evaluate its efficacy.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound (Verify CAS number)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated analytical balance
Procedure:
-
Determine Required Mass: Calculate the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Use the appropriate molecular weight for your specific compound.
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
-
Weighing: Carefully weigh the calculated amount of the powdered compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity DMSO to the tube. It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can significantly impact the solubility of some compounds.[1][4]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath. Sonicate for 5-10 minute intervals until the solution is clear.[2] Intermittent vortexing can aid dissolution. Gentle heating may also be applied if necessary, but stability at higher temperatures should be considered.
-
-
Sterilization (Optional): If required for the experiment, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][4]
-
Store the aliquots according to the manufacturer's recommendations (e.g., at -20°C or -80°C).[1][4][6] Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Protocol 2: In Vitro Cell Proliferation Assay (e.g., using LNCaP cells)
Objective: To assess the anti-proliferative effect of the AR antagonist on an androgen-sensitive prostate cancer cell line.
Materials:
-
LNCaP cells (or other suitable AR-positive cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Charcoal-stripped serum (CSS) to create an androgen-depleted medium
-
This compound stock solution (from Protocol 1)
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Plate LNCaP cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in complete growth medium. Allow cells to adhere for 24 hours.
-
Androgen Deprivation: Gently aspirate the medium and replace it with a medium containing charcoal-stripped serum (CSS) to remove endogenous androgens. Incubate for 24 hours.
-
Treatment Application:
-
Prepare serial dilutions of the AR antagonist stock solution in the androgen-depleted medium.
-
Prepare treatment groups in the 96-well plate. A typical experiment would include:
-
Vehicle control (medium with DMSO, matching the highest concentration used for the antagonist).
-
Positive control (medium with a stimulating concentration of DHT, e.g., 1 nM).
-
Antagonist treatment groups (medium with 1 nM DHT plus increasing concentrations of the AR antagonist, e.g., from 1 nM to 100 µM).[5]
-
-
Remove the starvation medium and add the respective treatment media to the wells.
-
-
Incubation: Incubate the plate for a period of 3 to 7 days, depending on the cell doubling time and experimental goals.[5]
-
Quantify Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS/WST-1 assays).
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data by expressing the viability of treated cells as a percentage of the positive control (DHT alone).
-
Plot the percentage of viability against the log concentration of the antagonist to generate a dose-response curve and calculate the IC₅₀ value (the concentration of antagonist that inhibits cell proliferation by 50%).
-
This protocol can be adapted for other assays, such as reporter gene assays to measure AR transcriptional activity[12][13] or Western blotting to assess the levels of AR protein or its downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgen receptor antagonist 1 | Androgen Receptor Antagonist | TargetMol [targetmol.com]
- 3. Androgen receptor antagonist 1 - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|1818885-55-0|COA [dcchemicals.com]
- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using AR Antagonist 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AR Antagonist 1 Hydrochloride in various cell-based assays to study the androgen receptor (AR) signaling pathway. The information is intended to guide researchers in the effective application of this compound for investigating AR function and developing novel therapeutics, particularly for prostate cancer.
Introduction
This compound is a potent, non-steroidal androgen receptor (AR) antagonist. It serves as the AR-binding component (warhead) in the Proteolysis Targeting Chimera (PROTAC) degrader, ARD-266.[1][2][3] As a standalone agent, it competitively inhibits the binding of androgens to the AR, thereby blocking the downstream signaling pathways that are crucial for the proliferation of androgen-dependent cancer cells. Another distinct compound, also referred to in the literature as "Androgen receptor antagonist 1," has demonstrated an IC50 of 59 nM and significant anti-proliferative effects in prostate cancer cell lines.[4][5] This document will focus on the application of this compound, the precursor to ARD-266, and provide generalized protocols for its characterization.
Data Presentation
The following table summarizes representative quantitative data for an androgen receptor antagonist, referred to as "Androgen receptor antagonist 1" (Compound 26), in cell-based assays. It is important to note that this is a distinct compound from this compound used in ARD-266, but the data serves as a valuable reference for expected potency.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Androgen receptor antagonist 1 (Compound 26) | Competitive Binding Assay | - | IC50 | 59 nM | [4][5] |
| Androgen receptor antagonist 1 (Compound 26) | Cell Proliferation Assay | LNCaP | Growth Inhibition | Significant | [4][5] |
| Androgen receptor antagonist 1 (Compound 26) | Cell Proliferation Assay | LNAR | Growth Inhibition | Significant | [4][5] |
| Androgen receptor antagonist 1 (Compound 26) | Cell Proliferation Assay | DU145 | Growth Inhibition | Not Significant | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the androgen receptor signaling pathway and a general workflow for evaluating AR antagonists in cell-based assays.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound.
AR-Mediated Reporter Gene Assay
This assay measures the ability of an antagonist to inhibit androgen-induced transcription of a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP) or a host cell line co-transfected with AR and an ARE-luciferase reporter plasmid.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-stripped FBS (CSS) to remove endogenous steroids.
-
This compound.
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture cells in RPMI-1640 with 10% FBS.
-
Two days prior to the assay, switch to a medium containing 5% CSS.
-
Trypsinize and seed the cells into 96-well plates at a density of 1-2 x 10^4 cells per well in 100 µL of medium with 5% CSS.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the antagonist in a serum-free medium.
-
Prepare a solution of DHT or R1881 in a serum-free medium at a concentration that induces submaximal reporter gene activation (e.g., 0.1-1 nM).
-
Aspirate the medium from the cells and add 50 µL of the diluted antagonist followed by 50 µL of the androgen solution. For control wells, add medium with and without androgen.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability if necessary.
-
Plot the normalized luciferase activity against the log concentration of the antagonist.
-
Calculate the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of the AR antagonist on the proliferation of androgen-dependent prostate cancer cells.
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP).
-
Cell culture medium (RPMI-1640) with 10% FBS and 5% CSS.
-
This compound.
-
DHT or R1881.
-
MTS reagent.
-
96-well clear cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 with 10% FBS.
-
Seed cells into a 96-well plate at a density of 5,000 cells per well in a medium containing 5% CSS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a medium containing 5% CSS and a constant concentration of DHT (e.g., 1 nM).
-
Aspirate the medium from the cells and add 100 µL of the compound dilutions. Include appropriate controls (vehicle + DHT, vehicle only).
-
-
Incubation:
-
Incubate the cells for 3-7 days at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of the antagonist to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for AR Target Gene Expression
This protocol is used to assess the effect of the antagonist on the protein levels of AR-regulated genes, such as Prostate-Specific Antigen (PSA).
Materials:
-
Prostate cancer cell line (e.g., LNCaP, VCaP).
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-PSA, anti-AR, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound in the presence of an androgen for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
-
Compare the protein levels in treated samples to the controls.
-
These protocols provide a framework for the cell-based evaluation of this compound. Researchers should optimize the conditions based on their specific cell lines and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterization of AR Antagonist 1 Hydrochloride in LNCaP Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer. In androgen-sensitive prostate cancer cells such as LNCaP, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR initiates its nuclear translocation, dimerization, and subsequent regulation of target genes that promote cell proliferation and survival. Consequently, the AR is a primary therapeutic target for prostate cancer. AR antagonist 1 hydrochloride is a potent and orally available full antagonist of the androgen receptor, demonstrating significant inhibition of AR signaling. These application notes provide detailed protocols for the treatment of LNCaP cells with this compound and for performing key experiments to characterize its biological effects.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on LNCaP cells.
Table 1: In Vitro Activity of this compound in LNCaP Cells
| Parameter | Value | Reference |
| IC50 (AR Antagonism) | 59 nM | [1][2] |
| Cell Growth Inhibition | Significant in LNCaP cells | [1][3] |
| AR Protein Degradation (1 µM) | 24% | [1][2] |
| AR Protein Degradation (10 µM) | 47% | [1][2] |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Experiment | Concentration Range | Incubation Time |
| Cell Viability Assay | 1 nM - 100 µM | 7 days |
| Western Blotting | 1 µM - 10 µM | 24 - 48 hours |
| RT-qPCR | 1 µM - 10 µM | 24 hours |
| Cell Cycle Analysis | 1 µM - 10 µM | 24 - 48 hours |
Signaling Pathways and Experimental Workflow
References
In Vitro Experimental Protocols for AR Antagonist 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR Antagonist 1 Hydrochloride is a potent and orally available full antagonist of the androgen receptor (AR), a key driver in the progression of prostate cancer. With an IC50 value of 59 nM, this small molecule demonstrates significant potential in the study of androgen signaling and the development of novel therapeutics, particularly for castration-resistant prostate cancer (CRPC).[1][2][3] It has been effectively utilized in cell-based assays to inhibit AR activity and has served as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted AR degradation.[1][2][3][4] These application notes provide detailed in vitro experimental protocols for the characterization of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 1818885-55-0 (Hydrochloride Salt) | |
| Molecular Formula | C21H25ClN4O3 · HCl | [1][4] |
| Molecular Weight | 416.9 g/mol (Free Base) | [2][4] |
| IC50 | 59 nM (Androgen Receptor) | [1][2][3] |
| Solubility | DMSO: 100 mg/mL (239.87 mM) | [4] |
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. There, it binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes involved in cell growth and survival. AR antagonists, such as this compound, competitively bind to the AR, preventing its activation by androgens and subsequent gene transcription.
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Antagonism.
Experimental Protocols
Competitive Binding Assay
This assay determines the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Materials and Reagents:
-
Full-length human androgen receptor or AR ligand-binding domain (LBD).
-
Radiolabeled androgen (e.g., [3H]-Mibolerone).
-
This compound.
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the AR protein, a fixed concentration of the radiolabeled androgen (typically at its Kd concentration), and varying concentrations of this compound.
-
Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of a non-labeled androgen).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the antagonist and determine the IC50 value by non-linear regression analysis.
AR-Mediated Reporter Gene Assay
This cell-based assay measures the functional ability of this compound to inhibit androgen-induced transcription of a reporter gene.
Materials and Reagents:
-
Prostate cancer cell line expressing AR (e.g., LNCaP or MDA-kb2).
-
Cell culture medium (e.g., RPMI-1640 for LNCaP) with 10% Fetal Bovine Serum (FBS).
-
Charcoal-stripped FBS.
-
Reporter plasmid containing an Androgen Response Element (ARE) driving a luciferase or β-galactosidase gene.
-
Transfection reagent.
-
Dihydrotestosterone (DHT).
-
This compound.
-
Luciferase or β-galactosidase assay system.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed LNCaP cells in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 with 10% charcoal-stripped FBS.
-
After 24 hours, transfect the cells with the ARE-reporter plasmid using a suitable transfection reagent.
-
Following another 24 hours, replace the medium with fresh medium containing a fixed concentration of DHT (e.g., 1 nM) and a dilution series of this compound.
-
Include control wells with DHT alone (positive control) and vehicle alone (negative control).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol for the chosen assay system.
-
Normalize the reporter activity to total protein concentration if necessary.
-
Calculate the percentage of inhibition of DHT-induced reporter activity and determine the IC50 value.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.
Materials and Reagents:
-
AR-positive prostate cancer cell lines (LNCaP, LNAR) and an AR-negative line for control (DU145).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well plates.
Procedure:
-
Seed LNCaP or LNAR cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in their standard growth medium.
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh medium containing a dilution series of this compound (e.g., 1 nM to 100 µM).[3]
-
Include vehicle-treated wells as a control.
-
Incubate the cells for 7 days.[3]
-
On the day of analysis, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays.
Data Presentation
The quantitative data from the described assays should be summarized for clear comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Key Parameter | Result |
| Competitive Binding | N/A | IC50 | 59 nM |
| Reporter Gene Assay | LNCaP | IC50 | To be determined |
| Cell Proliferation | LNCaP | GI50 | To be determined |
| Cell Proliferation | LNAR | GI50 | To be determined |
| Cell Proliferation | DU145 | Activity | No significant inhibition |
Data to be filled in upon completion of the experiments.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. These assays are fundamental in confirming its mechanism of action as an AR antagonist and quantifying its potency in relevant cancer cell models. Consistent and reproducible data from these experiments are crucial for advancing the preclinical development of this and similar compounds.
References
Application Notes and Protocols: AR Antagonist 1 Hydrochloride In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of AR Antagonist 1 Hydrochloride, a potent androgen receptor (AR) antagonist. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments in mouse models.
Introduction
Androgen receptor (AR) signaling is a critical pathway in the development and progression of prostate cancer. AR antagonists that block this pathway are a cornerstone of prostate cancer therapy. AR Antagonist 1 is an orally available, full antagonist of the androgen receptor with an IC50 of 59 nM.[1][2] It has been investigated for its potential in treating castration-resistant prostate cancer (CRPC). In preclinical mouse models, AR Antagonist 1 has demonstrated significant efficacy in inhibiting tumor growth.[1][2] This document outlines the key findings and experimental protocols from these in vivo studies.
Data Presentation
Table 1: In Vivo Efficacy of AR Antagonist 1 in a Castration-Resistant Prostate Cancer (CRPC) Mouse Model
| Parameter | Result | Reference |
| Animal Model | Male athymic nude mice with LNCaP xenografts | [2] |
| Treatment | AR Antagonist 1 (Compound 26) | [1][2] |
| Dosage | 100 mg/kg, once daily | [1][2] |
| Administration | Oral | [1][2] |
| Treatment Duration | 5 weeks | [1][2] |
| Tumor Growth Inhibition | 90% | [1][2] |
| PSA Level Reduction | 78% | [1][2] |
| Effect on Body Weight | No detectable loss | [1][2] |
Experimental Protocols
I. LNCaP Xenograft Model for Castration-Resistant Prostate Cancer
This protocol describes the establishment of a CRPC xenograft model in mice to evaluate the in vivo efficacy of AR Antagonist 1.
Materials:
-
Male athymic nude mice
-
LNCaP human prostate cancer cells
-
Matrigel
-
Surgical castration tools
-
AR Antagonist 1 (Compound 26)
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Calipers
-
Blood collection supplies
Procedure:
-
Cell Preparation: Culture LNCaP cells under standard conditions. Prior to injection, harvest cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the LNCaP cell suspension into the flank of male athymic nude mice.
-
Tumor Growth and Castration: Allow tumors to reach a specified volume. Once tumors are established, perform surgical castration on the mice to create a castration-resistant model.
-
Treatment Initiation: After a post-castration recovery period and confirmation of tumor regrowth, randomize mice into treatment and control groups.
-
Drug Administration: Administer AR Antagonist 1 (100 mg/kg) or vehicle orally to the respective groups once daily for the duration of the study (5 weeks).[1][2]
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice throughout the study.
-
Collect blood samples to measure serum Prostate-Specific Antigen (PSA) levels.
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Western Blot Analysis Following AR Antagonist 1 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of AR Antagonist 1 Hydrochloride on the Androgen Receptor (AR) signaling pathway. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.
Introduction
This compound is a potent and orally available full antagonist of the androgen receptor (AR) with an IC50 of 59 nM. It is a crucial tool in the study of androgen-related signaling pathways and the development of therapeutics for conditions such as prostate cancer. Western blot analysis is an essential technique to elucidate the molecular effects of this compound by quantifying changes in the protein expression levels of AR and its downstream targets.
One of the key applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a ligand for the target protein, it can be incorporated into PROTACs designed to induce the degradation of the AR protein. For instance, a PROTAC synthesized using an AR antagonist as the AR-binding moiety resulted in 24% and 47% AR protein degradation in LNCaP cells at concentrations of 1 µM and 10 µM, respectively[1]. Furthermore, in in vivo studies using a castration-resistant prostate cancer (CRPC) animal model, treatment with an AR antagonist demonstrated a significant suppression of tumor growth by 90% and a 78% reduction in Prostate-Specific Antigen (PSA) levels after 5 weeks of oral administration[1].
Principle of the Assay
Western blotting enables the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate. Following treatment of cells with this compound, this technique can be employed to assess the compound's efficacy in modulating the AR signaling cascade. By comparing the protein levels in treated versus untreated control cells, researchers can determine the antagonist's impact on AR expression and the expression of its downstream target genes, such as PSA.
Data Presentation
The following table provides representative data on the dose-dependent effects of a potent AR antagonist on the protein expression of AR and its downstream target, PSA, in LNCaP human prostate cancer cells. This data is illustrative and serves as an example of how to present quantitative Western blot results.
| Treatment Group | Concentration (µM) | AR Protein Expression (Relative to Vehicle Control) | PSA Protein Expression (Relative to Vehicle Control) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| AR Antagonist | 0.1 | 0.85 | 0.75 |
| AR Antagonist | 1 | 0.62 | 0.48 |
| AR Antagonist | 10 | 0.45 | 0.21 |
Note: This table presents hypothetical data based on typical results observed with potent AR antagonists in LNCaP cells and should be replaced with experimental findings.
Experimental Protocols
This section details the key experimental protocols for performing Western blot analysis to assess the effects of this compound.
Cell Culture and Treatment
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma) cells are a commonly used and appropriate model.
-
Culture Conditions: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells at 37°C in a humidified atmosphere containing 5% CO2.
-
Hormone Starvation: To reduce baseline AR activity, starve the cells for 24 hours prior to treatment in RPMI-1640 medium containing 10% charcoal-stripped FBS.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours). It is also recommended to include a positive control, such as the synthetic androgen R1881 (e.g., 10 nM), to stimulate AR activity.
Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit, following the manufacturer's instructions. This step is crucial for ensuring equal protein loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of the prepared protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target proteins. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-AR, anti-PSA) and a loading control (e.g., anti-GAPDH, anti-β-actin) diluted in blocking buffer. This incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above to remove unbound secondary antibodies.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Densitometry Analysis
-
Quantify the intensity of the protein bands from the captured images using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins (AR and PSA) to the expression of the loading control (e.g., GAPDH or β-actin) to correct for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control group.
Visualizations
Androgen Receptor Signaling Pathway
References
Application Notes and Protocols for Cell Proliferation Assays with an Androgen Receptor (AR) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a crucial transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon activation by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the expression of genes essential for cell proliferation and survival.[2][3] Consequently, targeting the AR signaling pathway is a primary therapeutic strategy for prostate cancer. AR antagonists are compounds that inhibit AR activity, thereby impeding the growth of prostate cancer cells. This document provides detailed application notes and protocols for assessing the anti-proliferative effects of a representative AR antagonist, AR antagonist 1 hydrochloride, using common cell proliferation assays.
Mechanism of Action of AR Antagonists
AR antagonists typically function by competitively binding to the ligand-binding domain of the AR, preventing its activation by androgens. This inhibition blocks the downstream signaling cascade that leads to cell proliferation. Key effects of AR antagonists on the cell cycle include:
-
Inhibition of G1-S Phase Transition: AR signaling is critical for the progression of cells from the G1 to the S phase of the cell cycle.[1][4] Androgen binding to AR leads to the upregulation of Cyclin D1, which in turn activates cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Activated CDK4/6 phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which promotes the expression of genes required for S-phase entry.[1] AR antagonists block this process, leading to G1 cell cycle arrest.[4]
-
Induction of Cell Cycle Inhibitors: Some AR antagonists can induce the expression of CDK inhibitors like p21, further contributing to cell cycle arrest.
Below is a diagram illustrating the androgen receptor signaling pathway and the point of intervention for an AR antagonist.
Data Presentation
Table 1: IC50 Values of Representative AR Antagonists in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| Enzalutamide | LNCaP | 21.4 | Competition Binding | [5] |
| Enzalutamide | VCaP | 30-50 | Cell Viability | [6] |
| Bicalutamide | LNCaP | 160 | Competition Binding | [5] |
| Darolutamide | LNCaP | 26 | Luciferase Reporter | [5] |
Table 2: Effect of a Representative AR Antagonist (Enzalutamide) on Cell Viability
| Cell Line | Concentration (µM) | % Viability (relative to control) |
| LNCaP | 0.1 | 85 ± 5% |
| LNCaP | 1 | 55 ± 7% |
| LNCaP | 10 | 20 ± 4% |
| VCaP | 0.1 | 90 ± 6% |
| VCaP | 1 | 65 ± 8% |
| VCaP | 10 | 30 ± 5% |
Note: The data in Table 2 is illustrative and based on typical dose-response curves for potent AR antagonists.
Experimental Protocols
The following are detailed protocols for commonly used cell proliferation assays to evaluate the efficacy of this compound.
Experimental Workflow
The general workflow for assessing the anti-proliferative effects of an AR antagonist is depicted below.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: BrdU Cell Proliferation Assay
This immunoassay detects the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during cell proliferation.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the detection antibody (e.g., TMB for HRP)
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
BrdU Labeling:
-
2-24 hours before the end of the treatment incubation, add BrdU labeling reagent to each well according to the manufacturer's instructions.
-
-
Fixation and Denaturation:
-
At the end of the incubation, remove the culture medium.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells with PBS.
-
Add the anti-BrdU antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells multiple times with PBS.
-
If using an HRP-conjugated antibody, add the TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) or fluorescence using a microplate reader.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to assess the anti-proliferative effects of this compound on prostate cancer cells. By understanding the mechanism of action and employing robust and validated assay methodologies, scientists can effectively evaluate the potential of novel AR antagonists in the context of prostate cancer drug discovery and development. The selection of the appropriate assay will depend on the specific research question and available laboratory equipment. It is always recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and compound being tested.
References
- 1. Cell Cycle Dependent Regulation of Androgen Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Loss of androgen receptor transcriptional activity at the G(1)/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of androgen receptor in progression of LNCaP prostate cancer cells from G1 to S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bicalutamide (AR Antagonist 1 Hydrochloride) in Castration-Resistant Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy (ADT). The androgen receptor (AR) signaling axis remains a critical driver of CRPC, often through mechanisms such as AR overexpression, mutation, or the expression of constitutively active splice variants. Consequently, targeting the AR with antagonists remains a cornerstone of CRPC therapy. Bicalutamide (B1683754) (commonly available as a hydrochloride salt), a first-generation non-steroidal antiandrogen, competitively inhibits the binding of androgens to the AR. While newer generation AR antagonists are available, bicalutamide is still a valuable tool in preclinical research for studying the mechanisms of AR signaling and resistance in CRPC models. These application notes provide detailed protocols for utilizing bicalutamide in both in vitro and in vivo CRPC models to evaluate its therapeutic efficacy and mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of bicalutamide in various CRPC models, providing key data points for experimental planning and comparison.
Table 1: In Vitro Efficacy of Bicalutamide in Prostate Cancer Cell Lines
| Cell Line | AR Status | Bicalutamide IC50 (µM) | Reference |
| LNCaP | T877A mutant, androgen-sensitive | 0.8 - 2.0 | [1] |
| 22Rv1 | Expresses full-length AR and AR-V7 | 46 | [2] |
| VCaP | Wild-type AR, overexpressed | 45.20 - 51.61 | [2] |
| DU-145 | AR-negative | >100 | [2] |
Table 2: In Vivo Efficacy of Bicalutamide in LNCaP Xenograft Models
| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Serum PSA Level Reduction (%) | Reference |
| Castrated nude mice with LNCaP-hr xenografts | Bicalutamide (21 mg/kg/week) | Significant inhibition | Significant decrease | [3] |
| SCID mice with LNCaP-luc xenografts | Bicalutamide (2 mg/kg/day) | Not specified, but tumor growth was monitored | Not specified | [4] |
| Nude mice with HP-LNCaP xenografts | Bicalutamide (100 mg/kg/day) | No significant difference in tumor growth rates | Greatly reduced at all time points | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of bicalutamide in CRPC models are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of bicalutamide on prostate cancer cell lines and calculate the IC50 value.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bicalutamide (hydrochloride salt)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare a stock solution of bicalutamide in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest bicalutamide dose).
-
Remove the medium from the wells and add 100 µL of the prepared bicalutamide dilutions or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for AR and PSA Expression
Objective: To assess the effect of bicalutamide on the protein expression levels of the androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA).
Materials:
-
Prostate cancer cells treated with bicalutamide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and PSA overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Quantitative Real-Time PCR (qRT-PCR) for AR-Responsive Genes
Objective: To measure the effect of bicalutamide on the mRNA expression of AR-responsive genes (e.g., KLK3 (PSA), TMPRSS2).
Materials:
-
Prostate cancer cells treated with bicalutamide
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
Extract total RNA from treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
In Vivo Xenograft Model in Nude Mice
Objective: To evaluate the anti-tumor efficacy of bicalutamide in a CRPC xenograft model.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
LNCaP cells
-
Matrigel
-
Bicalutamide
-
Vehicle (e.g., corn oil with 0.1% DMSO)
-
Calipers
-
Equipment for blood collection and PSA analysis
Protocol:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
For a castration-resistant model, surgical or chemical castration can be performed at this stage.
-
Administer bicalutamide (e.g., 10-50 mg/kg/day) or vehicle to the respective groups via oral gavage or subcutaneous injection.
-
Measure tumor volume and body weight 2-3 times per week.
-
Collect blood samples periodically via tail vein or at the end of the study via cardiac puncture to measure serum PSA levels using an ELISA kit.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, qRT-PCR).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of bicalutamide in CRPC research.
Caption: AR signaling pathway and the mechanism of action of bicalutamide.
Caption: Experimental workflow for evaluating bicalutamide in CRPC models.
References
- 1. Additive antitumor effects of the epidermal growth factor receptor tyrosine kinase inhibitor, gefitinib (Iressa), and the nonsteroidal antiandrogen, bicalutamide (Casodex), in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of AR Antagonist 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the development and progression of prostate cancer.[1][2] Therapeutic strategies targeting the AR signaling pathway are a cornerstone of prostate cancer treatment.[1] However, the emergence of resistance to current therapies, often through mechanisms like AR overexpression or the expression of AR splice variants, necessitates the discovery of novel AR antagonists.[1][3] High-throughput screening (HTS) is a powerful methodology for identifying new chemical entities that can modulate AR activity.[4]
AR antagonist 1 hydrochloride is a potent androgen receptor antagonist. It is a valuable tool for researchers engaged in the discovery and development of new therapeutics targeting the AR signaling pathway. These application notes provide detailed protocols for utilizing this compound in high-throughput screening campaigns to identify and characterize novel AR modulators.
Mechanism of Action of Androgen Receptor Antagonists
Androgen receptor antagonists function by competitively binding to the androgen receptor, thereby preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[5] This inhibition blocks the conformational changes in the AR required for its nuclear translocation, DNA binding, and subsequent transactivation of target genes involved in cell proliferation and survival.[6] Some antagonists may also induce a conformational change in the AR that promotes its degradation.[7]
There are two primary androgen receptor signaling pathways:
-
Classical (Genomic) Pathway: In this pathway, androgen binding to the AR in the cytoplasm leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[8] The AR dimer then binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes.[8][9]
-
Non-Classical (Non-Genomic) Pathway: This pathway involves AR localized to the cell membrane.[8] Upon androgen binding, the membrane-associated AR can rapidly activate downstream signaling cascades, such as the MAPK pathway, through interactions with signaling molecules like Src.[8][10]
AR antagonists primarily disrupt the classical signaling pathway, which is the main driver of prostate cancer cell growth.
High-Throughput Screening for AR Antagonists
High-throughput screening allows for the rapid testing of large compound libraries to identify molecules that modulate the activity of a biological target. For AR antagonists, two common HTS approaches are luciferase reporter gene assays and high-content screening (HCS) for AR nuclear translocation.
Data Presentation: Screening Results for AR Antagonists
The following table presents representative data from a hypothetical high-throughput screen for AR antagonists using a luciferase reporter gene assay. The data is presented as percent inhibition of dihydrotestosterone (DHT)-induced luciferase activity.
| Compound ID | Compound Name | Concentration (µM) | Percent Inhibition (%) | IC50 (nM) | Notes |
| C001 | AR antagonist 1 | 1 | 95 | 59 | Potent AR antagonist. Used as a positive control.[11] |
| C002 | Bicalutamide | 1 | 85 | 1600 | Known AR antagonist, used as a reference compound.[12] |
| C003 | Enzalutamide | 1 | 98 | 36 | Potent, clinically used AR antagonist.[13] |
| C004 | Inactive Compound | 1 | 5 | >10,000 | Example of an inactive compound. |
| C005 | Hit Compound A | 1 | 92 | 120 | A promising hit from the screen. |
| C006 | Hit Compound B | 1 | 75 | 850 | A hit requiring further optimization. |
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for AR Antagonism
This assay quantitatively measures the ability of test compounds to inhibit the transcriptional activity of the androgen receptor in response to an androgen agonist.
Materials:
-
Cell Line: A human cell line stably co-transfected with an androgen receptor expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA or MMTV promoter). PC3 or LNCaP cells are commonly used.[13]
-
This compound: To be used as a positive control.
-
Dihydrotestosterone (DHT): AR agonist.
-
Test Compounds: Solubilized in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (cs-FBS) to remove endogenous steroids.
-
Assay Plates: White, opaque 384-well plates suitable for luminescence measurements.
-
Luciferase Assay Reagent: (e.g., Steady-Glo® Luciferase Assay System).
-
Luminometer: For reading luminescence.
Methodology:
-
Cell Seeding:
-
Culture the cells in the appropriate medium with cs-FBS.
-
Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of the 384-well assay plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds, this compound, and a reference antagonist (e.g., bicalutamide) in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells.
-
For control wells, add 10 µL of medium with DMSO (vehicle control) or a known antagonist (positive control).
-
Incubate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of DHT in assay medium at a concentration that elicits approximately 80% of the maximal luciferase response (EC80). This concentration needs to be predetermined.
-
Add 10 µL of the DHT solution to all wells except for the negative control wells (which receive 10 µL of assay medium).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)) where RLU is the Relative Light Units.
-
IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Protocol 2: High-Content Screening for AR Nuclear Translocation
This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon androgen stimulation and the inhibitory effect of test compounds on this process.
Materials:
-
Cell Line: A cell line stably expressing a fluorescently tagged androgen receptor (e.g., GFP-AR). C4-2 or U2OS cells are suitable hosts.[12]
-
This compound: Positive control for inhibition of nuclear translocation.
-
Dihydrotestosterone (DHT): AR agonist.
-
Test Compounds: Solubilized in DMSO.
-
Cell Culture Medium: As described in Protocol 1.
-
Assay Plates: Black, clear-bottom 384-well imaging plates.
-
Nuclear Stain: Hoechst 33342 or DAPI.
-
High-Content Imaging System: An automated fluorescence microscope with image analysis software.
Methodology:
-
Cell Seeding:
-
Seed the GFP-AR expressing cells in the 384-well imaging plates as described in Protocol 1.
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Add test compounds and controls to the wells as described in Protocol 1.
-
Incubate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Add DHT to the wells to induce AR nuclear translocation.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Staining and Imaging:
-
Add the nuclear stain (e.g., Hoechst 33342) to each well at a final concentration of 1 µg/mL.
-
Incubate for 15 minutes at room temperature.
-
Acquire images of the cells using a high-content imaging system. At least two channels should be captured: one for the nuclear stain (e.g., blue channel for Hoechst) and one for the GFP-AR (green channel).
-
-
Image Analysis:
-
Use the image analysis software to identify the nuclear and cytoplasmic compartments of each cell based on the Hoechst stain.
-
Quantify the intensity of the GFP-AR signal in both the nucleus and the cytoplasm for each cell.
-
The ratio of nuclear to cytoplasmic GFP-AR fluorescence intensity is used as the primary readout.
-
Calculate the percent inhibition of AR nuclear translocation for each test compound relative to the DHT-stimulated and unstimulated controls.
-
Visualizations
Caption: Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of AR Antagonist 1.
Caption: General workflow for high-throughput screening of AR antagonists.
References
- 1. Development and Validation of a Computational Model for Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publications - Tox21 [tox21.gov]
- 3. Tox21 Androgen Receptor Assays and Androgen Receptor Pathway Model Dataset | DTT Data Collections Guided Search [cebs-ext.niehs.nih.gov]
- 4. Optimizing androgen receptor prioritization using high-throughput assay-based activity models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Libraries for High Throughput/Content Screening | 96-Well - Natural products [chemfaces.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. High-Content Screening Campaign to Identify Compounds That Inhibit or Disrupt Androgen Receptor-Transcriptional Intermediary Factor 2 Protein-Protein Interactions for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Tox21 Screening Data to Evaluate the COVID-19 Drug Candidates for Their Potential Toxic Effects and Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen Receptor Antagonists Library [chemdiv.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Content Positional Biosensor Screening Assay for Compounds to Prevent or Disrupt Androgen Receptor and Transcriptional Intermediary Factor 2 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR Antagonist 1 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of AR Antagonist 1 Hydrochloride, a spirocyclic thiohydantoin derivative identified as a potent androgen receptor (AR) antagonist. This document details its application in cancer research, particularly in models of castration-resistant prostate cancer (CRPC), and provides established protocols for its administration in animal models.
Introduction
This compound, also referred to as compound (R)-29, is a potent, orally bioavailable antagonist of the androgen receptor, including wild-type and certain mutant forms such as F877L, which is associated with resistance to other antiandrogen therapies. Its mechanism of action involves the competitive inhibition of androgen binding to the AR, which in turn prevents receptor translocation to the nucleus, DNA binding, and the subsequent transcription of AR target genes. This blockade of the AR signaling pathway makes it a promising candidate for the treatment of prostate cancer.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (compound (R)-29) from preclinical studies.
Table 1: In Vivo Efficacy of this compound (Oral Administration)
| Animal Model | Cell Line Xenograft | Dosage | Dosing Frequency | Duration | Key Findings | Reference |
| Castrated male SHO mice | LNCaP AR F877L | 5 mg/kg | Once daily | 10 days | Statistically significant efficacy in suppressing tumor growth. | [1] |
| Castrated male SHO mice | LNCaP AR F877L | 15 mg/kg | Once daily | 18 days | 57% tumor growth inhibition. | [1] |
| Castrated male SHO mice | LNCaP AR F877L | 30 mg/kg | Once daily | 18 days | Statistically significant tumor growth inhibition. | [1] |
Table 2: Pharmacokinetic Parameters of this compound (Compound (R)-29) in Mice
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Area Under the Curve (AUC) | 104 µg·h/mL | Oral | Mouse | [1] |
| Clearance (CL) | 0.9 mL/min/kg | Intravenous | Mouse | [1] |
Signaling Pathway
This compound acts as a competitive inhibitor of the androgen receptor, disrupting the normal signaling cascade that promotes the growth and survival of prostate cancer cells.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Prostate Cancer Xenograft Mouse Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft model using castrated male mice.
1. Materials:
-
This compound (Compound (R)-29)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) or a suspension in a 10% aqueous solution of gum arabic)
-
LNCaP AR F877L prostate cancer cells
-
Matrigel
-
Castrated male immunodeficient mice (e.g., SHO mice)
-
Sterile syringes and oral gavage needles (20-22 gauge)
-
Calipers for tumor measurement
-
Animal scale
2. Procedure:
-
Cell Preparation and Implantation:
-
Culture LNCaP AR F877L cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each castrated male mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing Solution Preparation:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentrations (e.g., 0.5 mg/mL, 1.5 mg/mL, and 3.0 mg/mL to achieve 5, 15, and 30 mg/kg doses in a 10 mL/kg dosing volume).
-
Ensure the compound is uniformly suspended before each administration.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
The volume of administration should be based on the individual animal's body weight.
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice and tumor dimensions regularly (e.g., twice weekly).
-
Observe the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be concluded when tumors in the control group reach a specified maximum size.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).
-
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a single-dose pharmacokinetic study of this compound in mice.
1. Materials:
-
This compound
-
Appropriate vehicle for oral and intravenous formulations
-
Male mice (e.g., CD-1 or as relevant to the research question)
-
Equipment for blood collection (e.g., retro-orbital sinus, tail vein)
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
2. Procedure:
-
Animal Dosing:
-
Divide mice into groups for oral (PO) and intravenous (IV) administration.
-
For the IV group, administer a single bolus dose of this compound via the tail vein.
-
For the PO group, administer a single dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as AUC, clearance, volume of distribution, and half-life using appropriate software.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound in a preclinical setting.
References
Application Notes and Protocols: AR Antagonist 1 Hydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen Receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer. However, the development of resistance often limits their long-term efficacy. A promising strategy to overcome this challenge is the use of combination therapies, where AR antagonists are co-administered with other therapeutic agents. This approach can lead to synergistic effects, enhanced anti-tumor activity, and delayed onset of resistance.
These application notes provide a comprehensive overview of the use of AR antagonists in combination with other drugs, with a focus on the synergistic potential and the underlying molecular mechanisms. While specific data for "AR antagonist 1 hydrochloride" in combination therapies is not yet widely available in published literature, we will use the well-characterized second-generation AR antagonist, enzalutamide (B1683756) (MDV3100), as a representative example to illustrate key concepts, experimental protocols, and data analysis. The principles and methodologies described herein are broadly applicable to the study of novel AR antagonists like this compound.
Key Combination Strategies and Supporting Data
A particularly effective combination strategy involves the dual targeting of the AR signaling pathway and the PI3K/AKT/mTOR pathway. There is significant crosstalk between these two pathways in prostate cancer, where inhibition of one can lead to the activation of the other, contributing to therapeutic resistance.[1][2][3][4][5][6][7]
Synergistic Inhibition of Prostate Cancer Cell Growth
Studies have demonstrated that combining an AR antagonist with a PI3K pathway inhibitor results in strong synergistic inhibition of prostate cancer cell growth.[3][6] The combination index (CI), a quantitative measure of drug interaction, is often used to assess synergy. A CI value less than 1 indicates a synergistic effect.
| Cell Line | AR Antagonist | PI3K Pathway Inhibitor | Combination Index (CI) | Reference |
| LNCaP | MDV3100 (Enzalutamide) | RAD001 (Everolimus - mTOR inhibitor) | 0.11 | [3] |
| LNCaP | MDV3100 (Enzalutamide) | BKM120 (Buparlisib - PI3K inhibitor) | 0.26 | [3] |
| LNCaP | MDV3100 (Enzalutamide) | TKI258 (Dovitinib - RTK inhibitor) | 0.33 | [3] |
Signaling Pathways
Crosstalk between AR and PI3K/AKT/mTOR Pathways
The androgen receptor and PI3K/AKT/mTOR signaling pathways are intricately linked. Inhibition of the AR pathway can lead to a compensatory activation of the PI3K/AKT pathway, and vice versa. This reciprocal feedback loop is a key mechanism of resistance to single-agent therapies.[1][2][3][4][6][7] Dual blockade of both pathways can disrupt this feedback loop, leading to a more potent and durable anti-cancer effect.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the effect of single agents and their combination on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., PI3K inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound alone, the combination drug alone, and the combination of both at a constant ratio. Include vehicle-treated control wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS assay, add the MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Clonogenic Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
Combination drug
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells in culture flasks with the drugs for a specified duration.
-
After treatment, trypsinize the cells, count them, and seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the control.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the drug combination in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., LNCaP, 22Rv1)
-
Matrigel
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both.
-
Administer the treatments according to the desired schedule and route of administration.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Data Analysis and Interpretation
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effect of a drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[8][9][10]
Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used for CI calculation and to generate Fa-CI plots (Fraction affected vs. CI) and isobolograms.[8]
Experimental and Data Analysis Workflow
Conclusion
The combination of AR antagonists with inhibitors of other key signaling pathways, such as the PI3K/AKT/mTOR pathway, represents a promising therapeutic strategy for overcoming resistance and improving outcomes in prostate cancer. The protocols and methodologies outlined in these application notes provide a framework for the preclinical evaluation of novel AR antagonists like this compound in combination therapies. Rigorous in vitro and in vivo testing, coupled with robust data analysis, is essential for identifying synergistic combinations with the potential for clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR Signaling and the PI3K Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mythreyaherbal.com [mythreyaherbal.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PROTAC Development Using AR Antagonist 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] This approach offers a distinct advantage over traditional inhibitors by targeting the entire protein for degradation, potentially overcoming resistance mechanisms associated with protein overexpression or mutation.[2][3] This document provides detailed application notes and protocols for the development of PROTACs utilizing AR antagonist 1 hydrochloride, a potent ligand for the Androgen Receptor (AR), a key driver in prostate cancer.[1]
This compound serves as the warhead for the PROTAC, binding to the AR protein of interest. This bifunctional molecule also contains a ligand that recruits an E3 ubiquitin ligase, connected via a chemical linker. The formation of a ternary complex between the AR, the PROTAC, and the E3 ligase leads to the ubiquitination of AR and its subsequent degradation by the proteasome.[1] One such PROTAC synthesized using this compound is ARD-266, a highly potent VHL E3 ligase-based AR PROTAC degrader.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of AR-targeting PROTACs in various prostate cancer cell lines.
Table 1: In Vitro Degradation of Androgen Receptor by ARD-266 [4][5][6][7]
| Cell Line | DC50 (nM) | Dmax (%) |
| LNCaP | 0.2 - 0.5 | >95 |
| VCaP | 1 | >95 |
| 22Rv1 | 0.2 | >95 |
Table 2: Comparative In Vitro Activity of AR-Targeting PROTACs [2][8][9]
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | VCaP | ~1 | >90 |
| ARCC-4 | VCaP | 5 | >95 |
| ARV-110 | LNCaP | <1 | >90 |
Signaling Pathways and Experimental Workflows
Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) in the cytoplasm, it translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This initiates the transcription of genes involved in cell proliferation and survival. In prostate cancer, this pathway is often dysregulated, leading to uncontrolled cell growth.
Caption: Simplified schematic of the Androgen Receptor (AR) signaling pathway.
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This results in the ubiquitination of the target protein, marking it for destruction by the proteasome.
Caption: General mechanism of action for an AR-targeting PROTAC.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating the efficacy of a newly developed AR-targeting PROTAC involves a series of in vitro and in vivo experiments.
Caption: A standard workflow for the development and evaluation of AR-targeting PROTACs.
Experimental Protocols
Protocol 1: Androgen Receptor (AR) Degradation Assay by Western Blot
This protocol details the procedure for assessing the ability of a PROTAC to induce the degradation of AR in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Protocol 2: Cell Viability MTT Assay
This protocol is for determining the effect of AR-targeting PROTACs on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Protocol 3: In Vivo Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an AR-targeting PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
Prostate cancer cells (e.g., LNCaP, VCaP)
-
Matrigel
-
PROTAC formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Harvest prostate cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PROTAC or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissues can be used for further analysis, such as Western blotting to confirm AR degradation or immunohistochemistry.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ARV-110 is an Orally Active, Specific Androgen Receptor (AR) PROTAC Degrader | MedChemExpress [medchemexpress.eu]
Troubleshooting & Optimization
Technical Support Center: AR Antagonist 1 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR antagonist 1 hydrochloride. The following information addresses common solubility challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is sparingly soluble in aqueous solutions.
Q2: I am observing a precipitate after diluting my DMSO stock solution in an aqueous buffer (e.g., PBS or cell culture medium). What is causing this?
A2: This is a common issue for compounds with low aqueous solubility. When the DMSO stock solution is diluted into an aqueous medium, the solvent polarity increases significantly. This change can cause the compound to exceed its solubility limit in the aqueous environment and precipitate out of the solution.
Q3: How can I prevent my compound from precipitating when diluting it into an aqueous buffer?
A3: To prevent precipitation, it is crucial to follow a careful dilution protocol. This typically involves preparing a high-concentration stock solution in 100% DMSO and then diluting it stepwise into your aqueous experimental medium. Rapid and thorough mixing is essential to avoid localized high concentrations of the compound that can lead to precipitation. For detailed steps, please refer to the Experimental Protocols section.
Q4: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best to determine the optimal DMSO concentration for your specific cell line and experimental conditions.
Q5: Can I sonicate or warm the solution to improve the solubility of this compound?
A5: Yes, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound in DMSO.[1] However, prolonged exposure to heat should be avoided as it may degrade the compound.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Concentration | Notes |
| DMSO | 58.33 mg/mL (185.03 mM) | Ultrasonic assistance is recommended. Hygroscopic DMSO can impact solubility; use freshly opened DMSO.[1] |
| DMSO | 100 mg/mL (239.87 mM) | Ultrasonic assistance is recommended.[2] |
| DMSO | 80 mg/mL (191.89 mM) | Sonication is recommended.[3] |
| 10% DMSO + 90% Corn Oil | 3.3 mg/mL (7.92 mM) | For in vivo formulations; sonication is recommended.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (315.24 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.1524 mg of the compound.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Storage: Once the compound is fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]
Protocol for Diluting the Stock Solution into Aqueous Medium (for in vitro experiments)
-
Prepare Intermediate Dilutions (if necessary): For very high dilutions, it is good practice to first prepare an intermediate dilution of your stock solution in DMSO.
-
Pre-warm Aqueous Medium: Warm your cell culture medium or buffer to the desired experimental temperature (e.g., 37°C).
-
Dilution: Add the required volume of the DMSO stock solution dropwise to the pre-warmed aqueous medium while vortexing or stirring vigorously. Crucially, add the DMSO stock to the aqueous buffer, not the other way around. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation before use.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately.
Troubleshooting Guide
Issue 1: The compound will not dissolve in DMSO.
-
Question: Have you used sufficient energy to facilitate dissolution?
-
Answer: Try vortexing for a longer period. If the compound is still not dissolved, use a sonicator or gently warm the solution to 37°C.[1]
-
-
Question: Is your DMSO of high quality?
-
Answer: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds. Use anhydrous, high-purity DMSO, and use a fresh aliquot if you suspect your stock has absorbed moisture.[1]
-
Issue 2: The compound precipitates out of the aqueous buffer immediately upon dilution.
-
Question: How was the dilution performed?
-
Answer: Precipitation upon dilution is often due to adding the aqueous buffer to the DMSO stock, which creates a transient but highly concentrated and poorly solvated state for the compound. Always add the DMSO stock to the vigorously mixed aqueous buffer.
-
-
Question: Is the final concentration of the compound too high?
-
Answer: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try lowering the final concentration.
-
Issue 3: The solution is clear initially but becomes cloudy or shows precipitation over time.
-
Question: How was the diluted solution stored?
-
Answer: Aqueous solutions of poorly soluble compounds are often not stable for long periods. It is best to prepare these solutions fresh before each experiment. If you notice precipitation over time, it indicates that the compound is not stable in the aqueous environment at that concentration and temperature.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified diagram of the Androgen Receptor signaling pathway.
References
AR antagonist 1 hydrochloride stability in aqueous solution
This technical support center provides guidance on the stability and handling of AR Antagonist 1 Hydrochloride in solution. The following information is compiled from publicly available data sheets and should be used as a reference for experimental planning.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4][5][6] It is noted that the use of newly opened, non-hygroscopic DMSO and sonication may be necessary to achieve complete dissolution.[1][2][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound in DMSO should be stored at low temperatures to maintain stability. For longer-term storage, -80°C is recommended, while for shorter periods, -20°C is acceptable. It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q3: Is there any data on the stability of this compound in aqueous solutions like PBS or cell culture media?
A3: The provided search results do not contain specific data on the stability of this compound in aqueous solutions such as water, PBS, or cell culture media. The available information primarily focuses on the storage of stock solutions in DMSO. When preparing working solutions for in vivo experiments, it is recommended to prepare them freshly on the same day of use.[2] Given the lack of specific data, it is advisable for researchers to perform their own stability assessments in their aqueous medium of choice.
Q4: How should I prepare working solutions for my experiments?
A4: To prepare working solutions, dilute your DMSO stock solution into your aqueous experimental buffer (e.g., PBS or cell culture medium) immediately before use. It is recommended to prepare only the amount needed for the experiment and use it promptly. For in vivo studies, a formulation of 10% DMSO in corn oil has been mentioned.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in working solution | The compound may have limited solubility in your aqueous buffer. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | Try to optimize the final DMSO concentration in your working solution. Gentle warming or sonication might help redissolve the compound, but be cautious as this could also accelerate degradation. It is highly recommended to perform a solubility test before your main experiment. |
| Inconsistent experimental results | The compound may be degrading in your aqueous working solution over the course of the experiment. This can be influenced by factors like pH, temperature, and light exposure. | Prepare fresh working solutions for each experiment and use them immediately. If your experiment runs for an extended period, consider the stability of the compound under your specific experimental conditions. A preliminary stability study is advised. |
| Difficulty dissolving the compound | The compound may be difficult to dissolve, or the DMSO used may have absorbed moisture. | Use a fresh, unopened bottle of high-quality DMSO.[1][2] Sonication can aid in dissolution.[2][4] |
Data Summary
Solubility
| Solvent | Concentration | Notes |
| DMSO | 58.33 mg/mL (185.03 mM)[1] | Requires sonication. Hygroscopic DMSO can significantly impact solubility.[1] |
| DMSO | 80 mg/mL (191.89 mM)[4] | Sonication is recommended.[4] |
| DMSO | 100 mg/mL (239.87 mM)[2][3][5] | Requires sonication.[2][3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.00 mM)[3] | Clear solution.[3] |
| 10% DMSO + 90% Corn Oil | 3.3 mg/mL (7.92 mM)[4] | Sonication is recommended.[4] |
Storage and Stability of Stock Solutions in Solvent
| Storage Temperature | Duration |
| -80°C | 6 months to 2 years[1][2][7][8] |
| -20°C | 1 to 2 months[1][5][8] |
Note: The stability of the compound in aqueous solutions has not been specified in the provided search results.
Experimental Protocols
General Protocol for Assessing Aqueous Stability (Recommended)
Since specific stability data in aqueous solutions is not available, researchers should consider performing their own stability studies. A general workflow for such an experiment is outlined below.
This workflow provides a general framework for determining the stability of this compound in a specific aqueous environment. Researchers should adapt the time points, temperatures, and analytical methods to suit their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Androgen receptor antagonist 1 | TargetMol [targetmol.com]
- 5. Androgen receptor antagonist 1 - CD Bioparticles [cd-bioparticles.net]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound|1818885-55-0|COA [dcchemicals.com]
preventing AR antagonist 1 hydrochloride precipitation in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AR Antagonist 1 Hydrochloride. Our aim is to help you overcome common challenges, particularly precipitation issues, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] For optimal results, it is advisable to use a fresh, unopened bottle of anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[3]
Q2: What should I do if I observe precipitation when preparing my stock solution in DMSO?
A2: If you observe precipitation while preparing the stock solution in DMSO, sonication is recommended to facilitate dissolution.[2] Gentle warming may also be applied, but care should be taken to avoid degradation of the compound.
Q3: How should I store the stock solution of this compound?
A3: To maintain the stability and activity of your this compound stock solution, it is crucial to store it properly. Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.[3] Recommended storage conditions are:
Q4: At what concentrations is this compound typically effective in cell culture experiments?
A4: The effective concentration of this compound in in vitro studies, such as cell proliferation assays with LNCaP and LNAR prostate cancer cell lines, typically ranges from 1 nM to 100 µM.[5][2]
Troubleshooting Guide: Preventing Precipitation in Cell Culture Media
Precipitation of this compound upon addition to aqueous cell culture media is a common issue stemming from its low aqueous solubility. The following steps will guide you through troubleshooting and preventing this problem.
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for AR antagonist precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound in DMSO as reported by various suppliers.
| Supplier | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |
| MedChemExpress | 100 | 239.87 | Ultrasonic assistance needed. |
| CD Bioparticles | 100 | 239.87 | |
| MedchemExpress (Hydrochloride) | 58.33 | 185.03 | Use newly opened DMSO. |
| TargetMol | 80 | 191.89 | Sonication is recommended.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound (Molecular Weight: 416.9 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh out 4.17 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Diluting the Stock Solution into Cell Culture Media
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture media
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Important: Ensure the final concentration of DMSO in the cell culture media does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Recommended Method (to avoid precipitation): a. Pipette a small volume of the pre-warmed media into a sterile tube. b. Add the calculated volume of the DMSO stock solution to this small volume of media and mix gently by pipetting up and down. c. Transfer this intermediate dilution to the final volume of pre-warmed cell culture media and mix thoroughly.
-
Visually inspect the media for any signs of precipitation. If the media appears cloudy or contains visible particles, the compound may have precipitated.
-
Signaling Pathway and Experimental Impact
Caption: Effect of precipitation on antagonist bioavailability.
References
- 1. Androgen receptor antagonist 1 - CD Bioparticles [cd-bioparticles.net]
- 2. Androgen receptor antagonist 1 | Androgen Receptor Antagonist | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: AR Antagonist 1 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AR Antagonist 1 Hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known class-wide off-target effects of non-steroidal androgen receptor (AR) antagonists like this compound?
A1: A significant off-target effect observed across the class of non-steroidal AR antagonists is the inhibition of the GABA-A receptor in the central nervous system.[1][2] This can lead to neuroexcitatory effects, with seizure being a notable adverse event in both preclinical and clinical studies.[1][3] Additionally, cardiovascular events have been associated with second-generation AR antagonists.[1]
Q2: Are there any specific kinase inhibitory effects reported for this class of compounds?
A2: While comprehensive kinase screening panels for every AR antagonist are not always publicly available, some studies have investigated interactions with specific signaling pathways. For instance, the antiandrogen bicalutamide (B1683754) has been shown to be involved in the activation of the MAPK pathway in the context of a mutated androgen receptor. It is crucial to evaluate this compound in relevant kinase assays to characterize its specific kinase inhibitory profile.
Q3: What are the common adverse events observed in clinical trials of similar second-generation AR antagonists?
A3: Common adverse events reported in clinical trials for second-generation AR antagonists like enzalutamide (B1683756) and apalutamide (B1683753) include fatigue, diarrhea, nausea, skin rash, and hypertension.[4][5][6] The table below summarizes the incidence of common adverse events for related compounds.
Troubleshooting Guide
Issue 1: Unexpected cell death or reduced proliferation in AR-negative cell lines.
-
Possible Cause: This may indicate an off-target cytotoxic effect of this compound, independent of its AR inhibitory activity.
-
Troubleshooting Steps:
-
Confirm AR status: Verify the absence of androgen receptor expression in your cell line using qPCR or Western blot.
-
Dose-response curve: Perform a dose-response experiment to determine the IC50 of this compound in your AR-negative cell line and compare it to the IC50 in an AR-positive line. A small difference in IC50 values may suggest off-target effects.
-
Control compounds: Include a structurally unrelated AR antagonist as a control to see if the effect is specific to the chemical scaffold of this compound.
-
Apoptosis/Necrosis assays: Use assays such as Annexin V/PI staining to determine the mechanism of cell death.
-
Issue 2: Unexplained neurological symptoms (e.g., seizures, tremors) in animal models.
-
Possible Cause: As a member of the non-steroidal antiandrogen class, this compound may be inhibiting GABA-A receptors in the central nervous system.[1][2]
-
Troubleshooting Steps:
-
Dose reduction: Determine if the neurological symptoms are dose-dependent by testing a lower dose of the compound.
-
Pharmacokinetic analysis: Measure the concentration of this compound in the brain to assess its ability to cross the blood-brain barrier.[1]
-
In vitro electrophysiology: If available, use patch-clamp electrophysiology on neurons to directly measure the effect of the compound on GABA-A receptor currents.
-
Behavioral monitoring: Implement a detailed behavioral monitoring plan to systematically record the incidence and severity of any neurological symptoms.
-
Data on Off-Target Effects
Table 1: Summary of Common Adverse Events with Second-Generation AR Antagonists
| Adverse Event | Enzalutamide | Apalutamide | Darolutamide | Placebo |
| Fatigue | 61% | 30.4% | 5.6% | 21.1% |
| Diarrhea | 43% | - | - | - |
| Nausea | 39% | - | - | - |
| Skin Rash | - | 23.8% | - | 5.5% |
| Falls | - | 15.6% | - | 9.0% |
| Weight Loss | - | 16.1% | - | 6.3% |
| Arthralgia | - | 15.9% | - | 7.5% |
| Hypertension | - | - | 3.6% | - |
Data compiled from various clinical trials and may not be directly comparable due to differences in study design and patient populations.[4][5][7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of the Androgen Receptor (AR) and the inhibitory action of this compound.
References
- 1. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. prostatecanceruk.org [prostatecanceruk.org]
- 7. onclive.com [onclive.com]
optimizing AR antagonist 1 hydrochloride concentration for in vitro experiments
Welcome to the technical support center for AR Antagonist 1 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2] We recommend preparing a high-concentration stock solution in 100% DMSO, for example, at 100 mM. For cell culture experiments, this stock solution should be serially diluted in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]
Q2: How should I store the solid compound and its stock solution?
A2: The solid (powder) form of this compound is stable for up to three years when stored at -20°C. A stock solution prepared in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the typical in vitro working concentration for this antagonist?
A3: The optimal concentration is cell-line dependent. For initial experiments, a concentration range of 1 µM to 20 µM is recommended.[4][5][6] For sensitive cell lines like LNCaP, concentrations as low as 0.5 µM may be effective, while resistant lines may require higher concentrations.[3] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
Q4: Is this compound stable in aqueous culture medium?
A4: The compound has poor aqueous solubility and can precipitate in culture medium, especially at higher concentrations and over longer incubation times.[7][8][9][10] To mitigate this, ensure thorough mixing when diluting the DMSO stock into the medium and visually inspect for any precipitation. Preparing fresh dilutions for each experiment is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antagonist activity observed. | 1. Sub-optimal Concentration: The concentration used may be too low for the specific cell line. 2. Compound Degradation: Improper storage of the stock solution. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to AR antagonists.[11][12] 4. Precipitation: The compound may have precipitated out of the culture medium.[8][9][10][13] | 1. Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration. 2. Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions (-80°C for long-term). 3. Verify the AR status of your cell line. Consider using a different, more sensitive cell line for initial validation. For resistant lines, higher concentrations may be necessary. 4. Visually inspect the medium for precipitates after adding the compound. Ensure the final DMSO concentration is low (<0.1%) and that the solution is well-mixed. |
| High variability between replicate wells. | 1. Inconsistent Dosing: Pipetting errors during serial dilutions or treatment. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Wells on the periphery of the plate may experience different evaporation rates. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. 3. Avoid using the outermost wells of the plate for treatment groups; fill them with sterile PBS or medium to maintain humidity. |
| Unexpected cytotoxicity in control wells. | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) is too high. | 1. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and does not exceed 0.1%.[3] |
| Acquired resistance after long-term treatment. | 1. AR Gene Amplification/Overexpression: Cells adapt by increasing the expression of the target protein.[11] 2. AR Splice Variants: Expression of constitutively active AR variants (e.g., AR-V7) that lack the ligand-binding domain.[12][14] 3. Activation of Bypass Pathways: Upregulation of alternative survival signaling pathways.[12] | 1. Confirm AR overexpression via Western Blot or qPCR. 2. Test for the presence of AR splice variants. Combination therapy with an N-terminal domain antagonist may be effective.[6] 3. Investigate alternative signaling pathways (e.g., PI3K/Akt) and consider combination therapies with inhibitors of these pathways. |
Quantitative Data Summary
The efficacy of this compound varies across different prostate cancer cell lines, largely dependent on their androgen sensitivity and AR expression status. The table below summarizes typical IC50 values reported in the literature.
| Cell Line | AR Status | Typical IC50 (µM) | Reference |
| LNCaP | Androgen-Sensitive | 0.036 - 0.5 | [1][3][15] |
| VCaP | AR Overexpression | ~0.7 | [16] |
| C4-2 / C4-2B | Castration-Resistant | 2.7 - 14.8 | [4][15] |
| PC-3 | AR-Negative | > 25 (Resistant) | [17] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTS/WST-1) Assay
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete culture medium
-
This compound
-
DMSO (sterile)
-
96-well clear-bottom plates
-
MTS or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[3][4]
-
Compound Preparation: Prepare a 2X working solution of the antagonist by diluting the DMSO stock in culture medium. Perform serial dilutions to create a range of concentrations. Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X working solutions to the appropriate wells. This brings the final volume to 100 µL and the final DMSO concentration to ≤0.1%.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[3]
-
Viability Measurement: Add 10-20 µL of MTS or WST-1 reagent to each well according to the manufacturer's instructions.[18] Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for AR Downstream Target Expression
This protocol assesses the antagonist's effect on the expression of AR-regulated proteins, such as Prostate-Specific Antigen (PSA).
Materials:
-
Treated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PSA, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 48-72 hours.[3] Wash cells with cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PSA and a loading control like anti-β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities and normalize the PSA signal to the loading control to determine the relative change in protein expression.
Visualizations
Androgen Receptor Signaling Pathway
The diagram below illustrates the canonical androgen receptor (AR) signaling pathway and highlights the points of inhibition by this compound. In the absence of an antagonist, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).[19] The AR-ligand complex then homodimerizes, translocates to the nucleus, binds to Androgen Response Elements (AREs) on DNA, and recruits co-activators to initiate the transcription of target genes responsible for cell proliferation and survival.[19][20] this compound competitively inhibits androgen binding, prevents nuclear translocation, and blocks the association of the AR with DNA.[7]
Caption: Androgen Receptor (AR) signaling and points of inhibition.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Caption: Workflow for determining the IC50 of AR Antagonist 1 HCl.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Enzalutamide D3 | tri-deuterated form (in the terminal methyl group) of Enzalutamide (MDV3100; MDV-3100; Xtandi) | CAS# 1443331-82-5 | non-steroidal androgen-receptor (AR) antagonist | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Enhanced Stability and Improved Oral Absorption of Enzalutamide with Self-Nanoemulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. en.ice-biosci.com [en.ice-biosci.com]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteome profiling of enzalutamide‐resistant cell lines and serum analysis identified ALCAM as marker of resistance in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
troubleshooting inconsistent results with AR antagonist 1 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving AR antagonist 1 hydrochloride. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-steroidal androgen receptor (AR) antagonist. Its primary mechanism is to competitively bind to the ligand-binding domain (LBD) of the androgen receptor, thereby inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockage prevents AR-mediated gene transcription, which is crucial for the growth and survival of androgen-sensitive cells, such as certain prostate cancer cell lines.[1][2] Additionally, this compound serves as a ligand for developing Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the AR protein.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of the compound. For long-term storage, the powder form should be kept at -20°C for up to three years or at 4°C for up to two years.[4] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to six months or at -20°C for one month.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, a common formulation involves a sequential addition of 10% DMSO followed by 90% corn oil.[4][5] It is recommended to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]
Q4: I am observing a decrease in AR protein degradation at higher concentrations of my PROTAC synthesized with AR antagonist 1. What could be the cause?
A4: This phenomenon is known as the "hook effect" and is a common observation in PROTAC experiments.[6] At very high concentrations, the PROTAC is more likely to form binary complexes (either with the AR protein or the E3 ligase) rather than the productive ternary complex (AR-PROTAC-E3 ligase) that is necessary for degradation.[6] To mitigate this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation.[6]
Troubleshooting Inconsistent Experimental Results
Inconsistent results with this compound can arise from a variety of factors, ranging from experimental design to the biological system being used. This guide addresses common issues and provides potential solutions.
Issue 1: High Variability in Cell Viability (IC50) Assays
High variability in IC50 values is a frequent challenge. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Cell Line Integrity and Passage Number | Use cells within a consistent and narrow passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly perform cell line authentication. |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. Uneven cell distribution can significantly impact results. |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Ensure complete solubilization, especially at higher concentrations. |
| Changes in Media or Serum Lots | Test new lots of media and fetal bovine serum (FBS) for their effect on cell growth and drug response before using them in critical experiments. Use charcoal-stripped FBS for studies on androgen-dependent pathways to reduce baseline AR activity.[7] |
| Development of Drug Resistance | Prostate cancer cell lines like LNCaP can develop resistance to AR antagonists over time.[8] This can be due to mutations in the AR gene (e.g., T877A) or upregulation of AR splice variants (e.g., AR-V7).[8][9] Regularly check for markers of resistance if results change over time. |
Issue 2: Inconsistent AR Protein Degradation in Western Blots
When using this compound as part of a PROTAC, inconsistent degradation of the androgen receptor can be observed.
| Potential Cause | Recommended Solutions |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment to determine the optimal concentration for AR degradation and to identify a potential "hook effect".[6] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal AR degradation.[10] |
| Poor Cell Permeability of the PROTAC | The larger size of PROTAC molecules can sometimes limit their entry into cells. If poor permeability is suspected, consider optimizing the linker to improve physicochemical properties.[6] |
| Low E3 Ligase Expression | The efficacy of a PROTAC is dependent on the expression of the corresponding E3 ligase in the cell line being used. Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell model.[11] |
| Technical Issues with Western Blotting | Ensure complete protein transfer from the gel to the membrane. Optimize primary and secondary antibody concentrations. Use a reliable loading control to normalize for protein loading.[7][10] |
Quantitative Data Summary
The following tables summarize key quantitative data reported for AR antagonist 1 and related compounds in common prostate cancer cell lines.
Table 1: In Vitro Activity of AR Antagonist 1
| Cell Line | Assay Type | Parameter | Value | Reference |
| LNCaP | Cell Proliferation | Inhibition | Significant growth inhibition observed | [4][5] |
| LNAR | Cell Proliferation | Inhibition | Significant growth inhibition observed | [5] |
| DU145 | Cell Proliferation | Inhibition | No significant effect | [4][5] |
| LNCaP | AR Protein Degradation (as part of a PROTAC) | % Degradation at 1 µM | 24% | [1][12] |
| LNCaP | AR Protein Degradation (as part of a PROTAC) | % Degradation at 10 µM | 47% | [1][12] |
| - | Biochemical Assay | IC50 (Androgen Receptor) | 59 nM | [1] |
Table 2: Reported IC50 Values for AR Antagonists in LNCaP and VCaP Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| Bicalutamide | LNCaP | 3 | [13] |
| Enzalutamide | LNCaP | 2 | [13] |
| Bicalutamide | VCaP | 2.5 | [13] |
| Enzalutamide | VCaP | 2.3 | [13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol describes a general method for assessing the effect of this compound on the viability of adherent prostate cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0-100 µM).[13]
-
Include a vehicle control group (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 96 hours).[13]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for AR Protein Degradation
This protocol outlines the steps to assess the degradation of the androgen receptor in response to treatment with a PROTAC synthesized from AR antagonist 1.
Materials:
-
PROTAC compound stock solution (in DMSO)
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Culture dishes (e.g., 6-well plates)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.[7]
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control.
-
Quantify the band intensities using image analysis software and normalize the AR signal to the loading control.
-
Visualizations
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor antagonist 1 | Androgen Receptor Antagonist | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Androgen receptor antagonist 1 - CD Bioparticles [cd-bioparticles.net]
- 13. ec.bioscientifica.com [ec.bioscientifica.com]
AR antagonist 1 hydrochloride degradation in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR Antagonist 1 Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is AR Antagonist 1 and how does it work?
AR Antagonist 1 is an orally available, full androgen receptor (AR) antagonist with an IC50 of 59 nM.[1][2] It functions by competitively binding to the AR, which can inhibit the binding of androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT). This binding prevents AR activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of AR target genes that are crucial for the growth and survival of certain cancer cells, particularly in prostate cancer.[3]
Q2: What is the difference between an AR antagonist and an AR degrader?
While both are used to inhibit AR signaling, they have different mechanisms of action.
-
AR Antagonists (like bicalutamide (B1683754) and enzalutamide) bind to the AR and prevent its activation.[4][5]
-
AR Degraders (often PROTACs - PROteolysis TArgeting Chimeras) are engineered molecules that not only bind to the AR but also recruit the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to specifically tag and degrade the AR protein.[6][7][8] AR Antagonist 1 can be used in the synthesis of such PROTAC AR degraders.[1][2]
Q3: My cells are becoming resistant to AR Antagonist 1. What are the possible mechanisms?
Resistance to AR antagonists is a common challenge in prostate cancer research and treatment. Some of the known mechanisms include:
-
AR Gene Amplification: The cancer cells produce more AR protein, which can overcome the inhibitory effect of the antagonist.[9]
-
AR Mutations: Mutations in the AR ligand-binding domain (LBD) can alter the binding of the antagonist or even convert it into an agonist.[4][10]
-
Expression of AR Splice Variants: Truncated AR variants that lack the LBD, such as AR-V7, can be constitutively active and are not targeted by traditional LBD-binding antagonists.[6]
-
Increased AR mRNA Stability: Some resistant cells exhibit variants in the 3'UTR of the AR mRNA, making the transcript more stable and leading to increased AR protein expression.[4][11][12]
Q4: How should I store and handle AR Antagonist 1 stock solutions?
For long-term storage, it is recommended to store stock solutions of AR Antagonist 1 at -80°C for up to 2 years, or at -20°C for up to 1 year.[1] To prepare stock solutions, AR Antagonist 1 can be dissolved in DMSO.[2]
Troubleshooting Guides
Problem 1: Inconsistent or no effect of AR Antagonist 1 on my cells.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Ensure proper storage of the compound and its stock solutions.[1]
-
Prepare fresh dilutions from a frozen stock for each experiment.
-
Minimize the time the compound is kept in warm cell culture media before being added to the cells.
-
-
-
Possible Cause 2: Cell Line Characteristics.
-
Troubleshooting:
-
-
Possible Cause 3: Experimental Conditions.
-
Troubleshooting:
-
Optimize the concentration of AR Antagonist 1. A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental endpoint.
-
Ensure that the incubation time is sufficient to observe the desired effect. Effects on protein levels may require longer incubation times than effects on gene expression.
-
-
Problem 2: Observing AR protein upregulation after antagonist treatment.
-
Possible Cause 1: Cellular Stress Response.
-
Troubleshooting:
-
This can be a compensatory mechanism. Consider co-treatment with an inhibitor of a relevant signaling pathway that might be activated as a survival response. For instance, inhibition of the succinate (B1194679) dehydrogenase (SDH) pathway has been shown to increase AR protein levels.[14]
-
-
-
Possible Cause 2: Development of Resistance.
-
Troubleshooting:
-
If this is observed after prolonged treatment, it may indicate the development of resistance.[4] Consider switching to an AR degrader or a combination therapy.
-
-
Quantitative Data Summary
| Compound/Degrader | Cell Line | Concentration | AR Protein Degradation | Reference |
| AR Antagonist 1 (as part of a PROTAC) | LNCaP | 1 µM | 24% | [1][2] |
| AR Antagonist 1 (as part of a PROTAC) | LNCaP | 10 µM | 47% | [1][2] |
| UT-155 | LNCaP | Not specified | 40% (after 9 hours) | [10] |
| Compound 13b (PROTAC) | LNCaP | DC50 = 5.211 µM | 50% | [7][15] |
Experimental Protocols
1. General Cell Culture Protocol for LNCaP cells:
-
Media: Maintain LNCaP cells in RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).[13]
-
Androgen Deprivation: For experiments investigating the effects of androgens and antagonists, switch the cells to media containing charcoal-stripped FBS for at least 24 hours prior to treatment to deplete endogenous androgens.[3][13]
-
Cell Splitting: Split cells when they reach approximately 80% confluency. Use 0.25% Trypsin-EDTA for dissociation.[13]
2. AR Degradation Assay:
-
Cell Seeding: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treatment (Optional): For mechanism-of-action studies, pre-treat cells with inhibitors of the proteasome (e.g., MG132) or other relevant pathways for 2 hours before adding the AR degrader.[6]
-
Treatment: Treat the cells with the AR degrader (e.g., a PROTAC synthesized from AR Antagonist 1) at various concentrations for a specified time (e.g., 6, 12, or 24 hours).[6][7]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of AR degradation.
-
Visualizations
Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of AR Antagonist 1.
Caption: Mechanism of AR degradation by a PROTAC utilizing AR Antagonist 1.
Caption: A logical workflow for troubleshooting inconsistent experimental results with AR Antagonist 1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. AR mRNA stability is increased with AR-antagonist resistance via 3′UTR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ec.bioscientifica.com [ec.bioscientifica.com]
- 12. AR mRNA stability is increased with AR-antagonist resistance Via 3’ UTR variants [spiral.imperial.ac.uk]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. Androgen receptor (AR) antagonism triggers acute succinate‐mediated adaptive responses to reactivate AR signaling | EMBO Molecular Medicine [link.springer.com]
- 15. researchgate.net [researchgate.net]
long-term storage of AR antagonist 1 hydrochloride stock
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of AR antagonist 1 hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, the solid (powder) form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for creating a high-concentration stock solution.[1][2] For example, a stock solution can be prepared in DMSO at a concentration of up to 58.33 mg/mL (185.03 mM).[1] To ensure complete dissolution, ultrasonic treatment may be necessary.[1] It is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water in the solvent can significantly impact solubility.[1]
Q3: What are the optimal storage conditions for my prepared stock solution?
Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Store these aliquots at:
Q4: My compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds and indicates that the compound's solubility limit has been exceeded.[2][3] Please refer to the Troubleshooting Guide below for detailed strategies to resolve this.
Q5: Is this compound light-sensitive?
While specific data on light sensitivity is not provided in the search results, it is standard good laboratory practice to store stock solutions of complex organic molecules in amber vials or otherwise protected from light to minimize the risk of photodegradation.
Data Summary: Storage and Solubility
| Parameter | Solid Form | In Solvent (DMSO) |
| Storage Temperature | -20°C or 4°C | -80°C or -20°C |
| Long-Term Stability | 3 years at -20°C; 2 years at 4°C[1] | 6 months at -80°C; 1 month at -20°C[1] |
| Recommended Solvent | N/A | DMSO[1] |
| Max Solubility | N/A | 58.33 mg/mL (185.03 mM)[1] |
| Special Notes | N/A | Use newly opened DMSO; sonication may be required.[1] Aliquot to avoid freeze-thaw cycles.[1] |
Troubleshooting Guide
Issue 1: The compound is difficult to dissolve in DMSO.
-
Solution 1: Increase Sonication Time: Ensure the vial is securely placed in an ultrasonic bath. Intermittent vortexing between sonication cycles can also help.
-
Solution 2: Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as this may degrade the compound.
-
Solution 3: Verify Solvent Quality: DMSO is hygroscopic. Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution.[1]
Issue 2: The stock solution precipitates upon dilution into aqueous buffer or cell culture medium.
This is a common indicator of low aqueous solubility.[3]
-
Solution 1: Optimize Dilution Technique: Add the DMSO stock solution drop-wise into the aqueous buffer while vigorously vortexing or stirring.[3] This rapid mixing can prevent localized high concentrations that lead to precipitation. Adding the stock to pre-warmed (37°C) medium can also help.[2]
-
Solution 2: Reduce Final Concentration: The final concentration of the antagonist in your working solution may be too high. Perform serial dilutions to determine the maximum achievable concentration in your specific aqueous medium.
-
Solution 3: Minimize Organic Solvent Percentage: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally less than 0.5% for cell-based assays, to avoid solvent effects and toxicity.[2][3]
-
Solution 4: Adjust Buffer pH: The solubility of compounds with ionizable groups can be highly pH-dependent.[3] Test the solubility across a range of pH values (e.g., 5.0 to 8.0) to find the optimal condition, ensuring it is compatible with your experimental system.[3]
-
Solution 5: Use Formulation Aids: For persistent issues, consider incorporating low concentrations of excipients.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 (starting at 0.01% v/v) can form micelles that help solubilize hydrophobic compounds.[3]
-
Cyclodextrins: Molecules like β-cyclodextrin or HP-β-cyclodextrin (starting at 1-10 mM) can form inclusion complexes to enhance aqueous solubility.[3]
-
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Quantitative Solubility Assessment
This protocol allows you to determine the equilibrium solubility of this compound in various buffer conditions.
-
Preparation: Add an excess amount of the solid compound to several vials, each containing a different buffer you wish to test (e.g., PBS at pH 6.4, 7.4, and 8.4). An excess is confirmed by the visible presence of undissolved solid.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect a precise volume of the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., DMSO or mobile phase) and quantify the concentration of the dissolved antagonist using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the result against a standard curve.
Signaling Pathway Visualization
AR antagonist 1 is a component used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of target proteins.[1] The diagram below illustrates the general mechanism by which a PROTAC leverages the cell's ubiquitin-proteasome system to degrade the Androgen Receptor (AR).
Caption: PROTAC-mediated degradation of the Androgen Receptor.
References
Technical Support Center: AR Antagonist 1 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR antagonist 1 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available full androgen receptor (AR) antagonist with an IC50 of 59 nM.[1][2] It belongs to the aryloxy tetramethylcyclobutane class of non-steroidal AR antagonists.[3][4][5][6] Its primary mechanism of action is to competitively bind to the androgen receptor, preventing androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating it.[7] This blockade inhibits the translocation of the AR to the nucleus and its subsequent interaction with DNA, thereby preventing the transcription of androgen-dependent genes that are crucial for the growth and proliferation of androgen-sensitive cells, such as those in prostate cancer.[7]
Q2: In which cell lines has the cytotoxic activity of this compound been observed?
This compound has demonstrated significant growth inhibition in AR-positive prostate cancer cell lines, including LNCaP and LNAR cells.[1][2] Conversely, it does not show significant cytotoxic effects in AR-negative prostate cancer cell lines like DU145, indicating an AR-dependent mechanism of action.[1][2]
Q3: What is the expected cytotoxic mechanism of this compound?
While specific studies detailing the precise cytotoxic mechanism of this compound are not yet available, based on the known effects of other non-steroidal AR antagonists, its cytotoxic activity is likely mediated through the induction of cell cycle arrest and either apoptosis or cellular senescence in AR-positive cancer cells.
-
Apoptosis: Many AR antagonists induce programmed cell death. This can be triggered by the inhibition of AR signaling, which is essential for the survival of androgen-dependent cancer cells. The apoptotic pathway may involve the activation of caspases, such as caspase-3, and an increased Bax/Bcl-2 ratio.[8]
-
Cellular Senescence: Some AR antagonists have been shown to induce a state of irreversible cell cycle arrest known as cellular senescence.[9][10][11] This process is often characterized by changes in cell morphology and the expression of senescence-associated markers like β-galactosidase and p16INK4A.[9][10] This provides a mechanism to halt tumor cell proliferation.[9]
-
Cell Cycle Arrest: AR antagonists can block the progression of the cell cycle, typically at the G1 phase.[12][13][14] By inhibiting AR, these compounds can reduce the expression of G1-related proteins like cyclin D1, cyclin D3, and CDK6, leading to cell cycle arrest.[12]
Troubleshooting Guides
Q4: I am not observing the expected cytotoxicity in my cell line. What are the possible reasons?
-
Androgen Receptor (AR) Status: Confirm that your cell line is AR-positive. This compound's cytotoxic effects are dependent on the presence of the androgen receptor.[1][2] It is not expected to be effective in AR-negative cells like DU145.
-
Hormone Levels in Media: The presence of androgens in the cell culture serum can compete with the antagonist for binding to the AR. For sensitive experiments, consider using charcoal-stripped serum to reduce the levels of endogenous androgens.
-
Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. Cytotoxic effects are dose- and time-dependent. Refer to the provided quantitative data for guidance on effective concentrations.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of cytotoxicity assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Q5: How can I determine the specific mechanism of cytotoxicity (apoptosis vs. senescence) in my experiments?
To differentiate between apoptosis and cellular senescence, you can perform the following assays:
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7 to confirm the involvement of the apoptotic cascade.
-
-
Senescence Detection:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a widely used biomarker for senescent cells.
-
Morphological Assessment: Look for characteristic changes in cell morphology, such as enlarged and flattened cells.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| AR Binding IC50 | 59 nM | - | [1][2] |
| Cell Growth Inhibition | Significant | LNCaP, LNAR | [1][2] |
| Cell Growth Inhibition | Not significant | DU145 | [1][2] |
Table 2: In Vivo Efficacy of a Compound from the Same Chemical Class (Compound 26)
| Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| LNCaP xenograft (CRPC) | 100 mg/kg (oral, once daily) | 5 weeks | 90% tumor growth inhibition, 78% reduction in PSA levels, no detectable body weight loss | [1][2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1-3).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm). The amount of color formed is proportional to the number of lysed cells.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells.
-
Cell Seeding and Treatment: Seed cells in a suitable culture dish or plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: Inhibition of the Androgen Receptor Signaling Pathway.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. search.library.uq.edu.au [search.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 8. Targeting androgen receptor (AR) with a synthetic peptide increases apoptosis in triple negative breast cancer and AR-expressing prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Natural Androgen Receptor Antagonist Induces Cellular Senescence in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preferential Induction of G1 Arrest in Androgen Responsive Human Prostate Cancer Cells by Androgen Receptor Signaling Antagonists DL3 and antiandrogen bicalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reciprocal feedback inhibition of the androgen receptor and PI3K as a novel therapy for castrate-sensitive and -resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AR Antagonists in Prostate Cancer
Welcome to the technical support center for researchers investigating resistance to Androgen Receptor (AR) antagonists in prostate cancer. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to second-generation AR antagonists like enzalutamide (B1683756)?
A1: Resistance to AR antagonists is multifaceted and can be broadly categorized into AR-dependent and AR-independent mechanisms.
-
AR-Dependent Mechanisms:
-
AR Gene Amplification and Overexpression: Increased AR protein levels can render standard drug concentrations insufficient to block signaling.[1][2]
-
AR Gene Mutations: Mutations in the AR ligand-binding domain (LBD), such as the F876L mutation, can convert antagonists like enzalutamide into agonists.[1][3]
-
AR Splice Variants (AR-Vs): The most notable variant, AR-V7, lacks the LBD targeted by antagonists.[4][5] This allows it to be constitutively active, driving cancer progression independently of androgen ligands.[4][6] The AKR1C3/AR-V7 axis is a key driver of cross-resistance among different AR-targeted therapies.[7]
-
Intratumoral Androgen Synthesis: Cancer cells can upregulate steroidogenic enzymes, such as AKR1C3, to synthesize their own androgens (e.g., testosterone, DHT), thereby outcompeting the antagonist.[1][8]
-
-
AR-Independent Mechanisms:
-
Bypass Signaling Pathways: Activation of alternative pro-survival pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, can promote tumor growth despite AR blockade.[9][10]
-
Glucocorticoid Receptor (GR) Upregulation: The GR can be upregulated and activated, driving a significant portion of the AR transcriptional program and promoting resistance.[8][11]
-
Lineage Plasticity: Prostate cancer cells can de-differentiate into an AR-independent, often neuroendocrine-like, phenotype. This switch is frequently associated with the loss of tumor suppressor genes like TP53 and RB1.[1][11]
-
Q2: My prostate cancer cell line (e.g., LNCaP) is no longer responding to enzalutamide. How can I confirm that it has developed resistance?
A2: Confirming resistance requires a combination of functional and molecular assays:
-
Functional Assays: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the dose-response curve of the suspected resistant line to the parental (sensitive) line. A significant rightward shift in the curve and an increase in the half-maximal inhibitory concentration (IC50) value indicate resistance.[12]
-
Molecular Assays:
-
Western Blot: Check for overexpression of full-length AR or the presence of AR-V7. Increased levels of these proteins are hallmarks of resistance.
-
Quantitative PCR (qPCR): Measure the mRNA levels of AR target genes like KLK3 (PSA) and TMPRSS2. In resistant cells, these genes may remain expressed despite antagonist treatment.[12]
-
Immunofluorescence: Assess AR nuclear translocation. In sensitive cells, enzalutamide prevents AR from entering the nucleus. In some resistant models, AR may remain nuclear.[13]
-
Q3: What is the role of epigenetics in the development of resistance?
A3: Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence, are crucial in regulating AR signaling and promoting resistance.[14] Key epigenetic processes include DNA methylation, histone modifications, and alterations in non-coding RNA profiles.[14][15] For example, changes in the expression of histone demethylases can enhance AR transcriptional activity.[14] Combination therapies using epigenetic drugs (e.g., EZH2 inhibitors) with AR antagonists have shown promise in preclinical models by restoring hormone sensitivity.[16]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for an AR antagonist in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift.[17] |
| Initial Seeding Density | Standardize the initial cell seeding density. Over-confluent or sparse cultures can respond differently to treatment.[17] |
| Reagent Preparation | Prepare fresh dilutions of the AR antagonist from a validated stock solution for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO). |
| Incubation Time | Ensure the incubation time is consistent across all experiments (e.g., 72 hours). |
Issue 2: Low or undetectable AR-V7 protein expression on a Western blot from a supposedly resistant cell line.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Verify that the primary antibody is validated for specific detection of AR-V7 and does not cross-react with full-length AR. |
| Lysis Buffer | Use a robust lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation.[13] |
| Protein Loading | Load a sufficient amount of total protein (typically 30-50 µg) per lane to detect low-abundance proteins. |
| Alternative Resistance Mechanism | The cells may have developed resistance through an AR-V7-independent mechanism, such as GR upregulation or an AR LBD mutation. Investigate these other possibilities.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Activity of Common AR Antagonists
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 |
| Enzalutamide | AR Antagonist | PSA Secretion | LNCaP | ~30 nM[13] |
| Bicalutamide | AR Antagonist | Cell Proliferation | LNCaP | ~1 µM[13] |
| Note: These are representative values. Researchers should determine the IC50 for their specific cell lines and experimental conditions. |
Table 2: Clinical Response Data for Therapies in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Therapy | Patient Population | Outcome | Result |
| Cabazitaxel | mCRPC progressed after docetaxel (B913) and an AR-targeting agent | Overall Survival (OS) | 13.6 months (vs. 11 months for AR agent)[18] |
| Cabazitaxel | mCRPC progressed after docetaxel and an AR-targeting agent | PSA Response Rate | 35.7% (vs. 13.5% for AR agent)[18] |
| Pembrolizumab | PD-L1-positive mCRPC | Objective Response Rate (ORR) | 5%[18] |
Key Experimental Protocols
Protocol 1: Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the AR antagonist for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[13]
Protocol 2: Protein Expression - Western Blot
This technique is used to detect and quantify the expression levels of specific proteins, such as AR, AR-V7, and PSA.[12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., AR, AR-V7) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[13]
Protocol 3: Gene Expression - Quantitative PCR (qPCR)
qPCR is used to measure the amount of a specific mRNA transcript, allowing for the quantification of gene expression changes (e.g., KLK3, TMPRSS2).[12]
-
RNA Isolation: Isolate total RNA from treated and control cells using an RNA purification kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and a qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
Visualized Pathways and Workflows
Caption: Canonical AR signaling pathway and the mechanism of action for AR antagonists.
Caption: Overview of major AR-dependent and AR-independent resistance pathways.
Caption: Step-by-step workflow for developing antagonist-resistant cell line models.
References
- 1. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the androgen receptor and overcoming resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of androgen receptor splice variant-7 (AR-V7) in prostate cancer resistance to 2nd-generation androgen receptor signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Androgen Receptor Variant 7 in progression to Castration Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 9. "Novel Therapeutic Strategies for Treatment of Castration-Resistant Pro" by Matthew A. Ingersoll [digitalcommons.unmc.edu]
- 10. mdpi.com [mdpi.com]
- 11. Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Epigenomic Regulation of Androgen Receptor Signaling: Potential Role in Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Combined therapy targeting AR and EZH2 curbs castration-resistant prostate cancer enhancing anti-tumor T-cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Novel Strategies for Treating Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AR Antagonist 1 Hydrochloride and AR Gene Mutations
This technical support center is designed for researchers, scientists, and drug development professionals working with AR antagonist 1 hydrochloride in the context of androgen receptor (AR) gene mutations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule antagonist of the androgen receptor (AR). Its primary mechanism is to competitively bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the AR, its nuclear translocation, and its ability to act as a transcription factor for androgen-responsive genes.[1][2] Notably, it is also utilized as a component in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), such as ARD-266, which are designed to induce the degradation of the AR protein.[1][2]
Q2: We are observing a lack of antagonist activity in our cell-based assay. What are the potential causes?
A2: A lack of expected activity can stem from several factors. First, verify the integrity and solubility of your this compound stock. The compound should be fully dissolved, and the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic (typically below 0.1%). Second, confirm that your cell line expresses a functional androgen receptor; some common prostate cancer cell lines like PC3 are AR-negative. Finally, review your assay conditions, including incubation times and the concentration of androgen used for stimulation.
Q3: Can AR gene mutations affect the efficacy of this compound?
A3: Yes, mutations in the AR gene, particularly within the ligand-binding domain, can significantly impact the efficacy of AR antagonists.[3][4][5] Some mutations can lead to a conformational change in the LBD that reduces the binding affinity of the antagonist. In some instances, mutations can even convert an antagonist into a partial or full agonist, paradoxically activating the receptor.[3] Common resistance-conferring mutations include T878A, H875Y, and F877L.[3]
Q4: How can we determine if our cell line has acquired resistance to this compound?
A4: Acquired resistance can be assessed by performing a dose-response curve and observing a rightward shift in the IC50 value compared to the parental, sensitive cell line. Additionally, you can sequence the AR gene in your resistant cell line to identify any potential mutations in the ligand-binding domain or other critical regions. Analyzing the expression levels of AR and its splice variants can also provide insights, as overexpression of the receptor can be a mechanism of resistance.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Issue 1: High Variability in Reporter Gene Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a consistent seeding density across all wells. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| Variable Transfection Efficiency | Optimize your transfection protocol for the specific cell line. Use a consistent ratio of plasmid DNA to transfection reagent. Include a positive control (e.g., a constitutively active reporter) to monitor transfection efficiency. |
| Fluctuations in Incubator Conditions | Regularly calibrate your incubator for temperature, CO2, and humidity. Avoid stacking plates to ensure uniform gas and heat exchange. |
| Contamination | Regularly test your cell cultures for mycoplasma contamination, which can affect cellular metabolism and gene expression. |
Issue 2: Unexpected Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| Compound Precipitation | Visually inspect your diluted compound in the cell culture media for any signs of precipitation. If solubility is an issue, consider using a different solvent or formulation. |
| Off-Target Effects | At high concentrations, the compound may have off-target effects leading to cytotoxicity. It is crucial to determine the therapeutic window where AR antagonism is observed without significant cell death. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to the same compound. Perform a dose-response cytotoxicity assay on your specific cell line to determine the IC50 for cell viability. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against wild-type AR and common resistance-associated AR mutants. Please note that as specific experimental data for "this compound" against a wide panel of mutants is not publicly available, the following values are representative examples based on the activity of potent AR antagonists against these mutations and should be used as a guideline for expected trends.
| AR Genotype | IC50 (nM) for this compound (Representative Values) | Common Effect of Mutation on Other Antagonists |
| Wild-Type (WT) | 15 | - |
| T878A | > 1000 | Can convert some antagonists to agonists.[3] |
| H875Y | > 1000 | Can be activated by other steroids and some antagonists.[3] |
| F877L | 500 | Confers resistance to second-generation antiandrogens.[4] |
| W742C | 250 | Associated with resistance to bicalutamide.[6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of androgen-sensitive prostate cancer cells (e.g., LNCaP).
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dihydrotestosterone (DHT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium and replace it with 100 µL of serum-free medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the antagonist for 1 hour.
-
Add DHT to a final concentration of 1 nM to stimulate cell growth (except for the negative control wells).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the DHT-stimulated control.
Protocol 2: AR Reporter Gene Assay
This protocol measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.
Materials:
-
HEK293T cells (or another suitable cell line)
-
AR expression vector
-
Androgen Response Element (ARE)-luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM supplemented with 10% Charcoal-Stripped FBS (CS-FBS)
-
This compound
-
DHT
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with DMEM containing 10% CS-FBS.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Add DHT to a final concentration of 1 nM.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Express the results as a percentage of the activity observed in the DHT-stimulated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical Androgen Receptor (AR) Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Characterizing this compound.
Caption: Logical Flow for Troubleshooting Unexpected Experimental Outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor gene mutation, rearrangement, polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Studies with AR Antagonist 1 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AR antagonist 1 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to help anticipate and address common challenges, ensuring the generation of robust and reliable data.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your in vivo studies.
Formulation and Administration
-
Q1: How should I prepare this compound for in vivo administration?
A1: The optimal formulation depends on the route of administration and the specific experimental goals. For oral gavage, this compound can often be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal (IP) or subcutaneous (SC) injection, it may be necessary to dissolve the compound in a solvent system like a mixture of DMSO, PEG300, and saline. It is crucial to first determine the solubility of the compound in various vehicles. A small pilot study to assess the tolerability of the chosen vehicle in your animal model is highly recommended before commencing the main experiment.
-
Q2: I'm observing precipitation of the compound in my formulation. What should I do?
A2: Precipitation can lead to inaccurate dosing and potential toxicity. To address this, you can try several approaches:
-
Sonication: Gently sonicate the suspension to aid in dissolving the compound.
-
Heating: A slight warming of the vehicle might improve solubility, but be cautious not to degrade the compound.
-
Adjusting the vehicle: Experiment with different solvent ratios or co-solvents. For example, increasing the percentage of DMSO or PEG300 may enhance solubility. However, be mindful of the potential toxicity of the solvents themselves at higher concentrations.
-
Particle size reduction: If preparing a suspension, reducing the particle size of the compound through techniques like micronization can improve stability.
-
-
Q3: What is a typical dosing regimen for an AR antagonist in a mouse xenograft model?
A3: Dosing can vary significantly based on the specific AR antagonist, the tumor model, and the research question. However, for potent, second-generation AR antagonists like enzalutamide (B1683756) and darolutamide, doses in the range of 10-100 mg/kg, administered orally once daily, have been reported to be effective in preclinical xenograft models. It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and compound.
Animal Health and Side Effects
-
Q4: My mice are experiencing significant weight loss after treatment. How can I manage this?
A4: Weight loss is a common side effect of AR antagonism, often due to reduced muscle mass and appetite. To manage this:
-
Monitor closely: Weigh the animals daily or every other day.
-
Provide supportive care: Ensure easy access to high-calorie, palatable food and hydration.
-
Dose reduction: If weight loss exceeds 15-20% of the initial body weight, consider reducing the dose or temporarily halting treatment.
-
Evaluate for other causes: Rule out other potential causes of weight loss, such as infection or vehicle toxicity.
-
Consider the mechanism: Androgen signaling is known to affect body composition.
-
-
Q5: I have observed unexpected animal deaths in my study. What are the potential causes and how can I investigate them?
A5: Unexpected mortality is a serious concern. Potential causes include:
-
Compound toxicity: The dose may be too high, or the compound may have off-target toxicities.
-
Vehicle toxicity: The formulation vehicle itself could be causing adverse effects.
-
Gavage or injection injury: Improper administration technique can lead to internal injuries.
-
Underlying health issues in the animals: Pre-existing conditions can be exacerbated by the experimental procedures. To investigate, a full necropsy and histopathological analysis of major organs by a qualified veterinarian is recommended. Review your dosing procedures and consider a pilot toxicology study with a small number of animals.
-
-
Q6: Are there specific side effects associated with AR antagonists that I should monitor for in my animal models?
A6: Besides weight loss, other potential side effects to monitor in preclinical models include:
-
Reduced physical activity: AR antagonists can cause fatigue.
-
Changes in body composition: Decreased muscle mass and increased fat mass can occur.
-
Hepatotoxicity: Monitor for signs of liver damage, especially with compounds that are extensively metabolized in the liver.
-
Neurological effects: Some AR antagonists have been associated with seizures at high doses, although this is less common with newer generations of these drugs.
-
Data Interpretation
-
Q7: I am seeing conflicting results between my in vitro and in vivo experiments. What could be the reason?
A7: Discrepancies between in vitro and in vivo data are common and can be attributed to several factors:
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in vivo, leading to suboptimal exposure.
-
Bioavailability: The oral bioavailability of your compound might be low.
-
Off-target effects: The in vivo effects could be influenced by off-target activities of the compound that were not apparent in the in vitro assays.
-
Tumor microenvironment: The complex tumor microenvironment in vivo can influence drug response in ways that are not captured in a 2D cell culture system.
-
-
Q8: How do I establish a humane endpoint for my in vivo efficacy study?
A8: Establishing clear humane endpoints is a critical and ethical component of any in vivo study. Endpoints should be defined in your animal use protocol and may include:
-
Tumor burden: A maximum tumor size or volume (e.g., 1500-2000 mm³).
-
Body weight loss: A prespecified percentage of body weight loss (e.g., >20%).
-
Clinical signs: The presence of specific clinical signs such as lethargy, labored breathing, ulceration of the tumor, or inability to access food and water. Regular monitoring of the animals is essential to ensure that they are euthanized as soon as a humane endpoint is reached.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies with various AR antagonists to provide a reference for experimental design.
Table 1: In Vivo Efficacy of AR Antagonists in Xenograft Models
| AR Antagonist | Animal Model | Tumor Cell Line | Dose & Route | Tumor Growth Inhibition | Citation |
| Enzalutamide | Nude Mice | U87MG (Glioblastoma) | 20 mg/kg, oral | 72% reduction in tumor volume | |
| Enzalutamide | Nude Mice | OVCAR-3 (Ovarian) | 50 mg/kg, oral | Significant reduction in tumor volume | |
| Darolutamide | SCID Mice | LAPC-4 (Prostate) | 100 mg/kg, oral | 36% ΔT/ΔC | |
| Seviteronel | Nude Mice | LNCaP-F876L (Prostate) | 100 mg/kg, oral (twice daily) | Significant tumor growth inhibition | |
| ARD-61 | Castrated Mice | CWR-R1 EnzR (Prostate) | 50 mg/kg, subcutaneous | Significant tumor growth inhibition |
Table 2: Pharmacokinetic Parameters of Select AR Antagonists in Mice
| Compound | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio | Citation |
| ARN-509 | Not Specified | Not Specified | Not Specified | Not Specified | 4-fold lower than MDV3100 | |
| MDV3100 (Enzalutamide) | Not Specified | Not Specified | Not Specified | Not Specified | Higher than ARN-509 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving AR antagonists in vivo.
1. Xenograft Tumor Model for Efficacy Studies
-
Animal Model: Immunocompromised mice (e.g., Nude, SCID, or NSG) are typically used to prevent rejection of human tumor xenografts. The choice of strain may depend on the specific tumor cell line.
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., LNCaP for prostate cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 106 cells) into the flank of the mice.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Begin treatment with this compound or vehicle control according to the planned dosing schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (when tumors in the control group reach the humane endpoint), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, or gene expression analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth.
-
2. Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c).
-
Drug Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and also via intravenous (IV) injection to determine bioavailability.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the AR antagonist in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum
-
Validation & Comparative
Validating the Antagonistic Activity of AR Antagonist 1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Androgen receptor antagonist 1" with other established androgen receptor (AR) antagonists. The data presented herein is intended to assist researchers in evaluating its potential as a therapeutic agent. Note: The compound "AR antagonist 1 hydrochloride" (compound 29) is a potent AR antagonist used in the synthesis of PROTACs. This guide focuses on the similarly named "Androgen receptor antagonist 1" (compound 6), for which more extensive quantitative data is publicly available.
Comparative Analysis of AR Antagonist Potency
The following table summarizes the in vitro potency of "Androgen receptor antagonist 1" and other commercially available AR antagonists. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | IC50 (nM) | Cell Line / Assay Conditions |
| Androgen receptor antagonist 1 | 59[1][2][3] | Not specified in provided results |
| Enzalutamide | 16[4], 21.4[5], 36[6] | LNCaP/AR cells, LNCaP cells |
| Apalutamide | 16[4][7] | LNCaP/AR cells |
| Bicalutamide | 160[5][8][9], 159-243[10] | LNCaP/AR(cs) cell line |
Androgen Receptor Signaling Pathway and Antagonist Intervention
The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. The following diagram illustrates the canonical AR signaling pathway and the mechanism by which AR antagonists inhibit this pathway.
Experimental Validation Workflow
Validating the antagonistic activity of a compound like AR Antagonist 1 typically involves a series of in vitro assays. The following diagram outlines a standard experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to validate AR antagonist activity. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known androgen for binding to the AR.
-
Principle: A radiolabeled or fluorescently labeled androgen (e.g., [3H]-DHT or a fluorescent ligand) is incubated with a source of AR (e.g., purified AR ligand-binding domain or cell lysates from AR-expressing cells). The test compound is added at various concentrations, and its ability to displace the labeled androgen is measured.
-
Materials:
-
AR-expressing cells (e.g., LNCaP) or purified AR protein.
-
Radiolabeled ([3H]-DHT) or fluorescently labeled androgen.
-
Test compound (AR Antagonist 1) and reference antagonists.
-
Assay buffer.
-
Scintillation counter or fluorescence plate reader.
-
-
Protocol Outline:
-
Prepare cell lysates from AR-expressing cells or dilute purified AR protein in assay buffer.
-
In a multi-well plate, add the AR preparation.
-
Add serial dilutions of the test compound or reference antagonists.
-
Add a fixed concentration of the labeled androgen to all wells.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound labeled androgen (e.g., using filtration or scintillation proximity assay beads).
-
Quantify the amount of bound labeled androgen.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled androgen.
-
AR-Dependent Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of the AR.
-
Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. In the presence of an androgen, the AR is activated and drives the expression of luciferase. An AR antagonist will inhibit this process, leading to a decrease in luciferase activity.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP, 22RV1) or other suitable host cells.
-
AR expression vector.
-
Reporter plasmid with an androgen-responsive element (ARE) driving a luciferase gene.
-
Transfection reagent.
-
Androgen (e.g., Dihydrotestosterone - DHT).
-
Test compound and reference antagonists.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol Outline:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid.
-
After an appropriate incubation period, treat the cells with a fixed concentration of an androgen (e.g., DHT) and serial dilutions of the test compound or reference antagonists.
-
Incubate for a period sufficient to allow for gene expression (typically 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value, which is the concentration of the antagonist that reduces the androgen-induced luciferase activity by 50%.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of the AR antagonist on the growth of androgen-dependent prostate cancer cells.
-
Principle: Androgen-dependent prostate cancer cells, such as LNCaP, require AR signaling for their proliferation. An effective AR antagonist will inhibit this signaling and thus reduce cell viability and proliferation.
-
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP, VCaP).
-
Cell culture medium, charcoal-stripped serum (to remove endogenous androgens).
-
Androgen (e.g., R1881, a synthetic androgen).
-
Test compound and reference antagonists.
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo).
-
Plate reader.
-
-
Protocol Outline:
-
Seed cells in a multi-well plate in a medium containing charcoal-stripped serum.
-
Allow cells to attach and then treat with a low concentration of an androgen to stimulate growth, along with serial dilutions of the test compound or reference antagonists.
-
Incubate for a period of several days (e.g., 4-7 days) to allow for cell proliferation.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value for cell growth inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgen receptor antagonist 1 - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Bicalutamide - Wikipedia [en.wikipedia.org]
Comparative Analysis of AR Antagonist 1 Hydrochloride and Enzalutamide in Castration-Resistant Prostate Cancer (CRPC) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of AR Antagonist 1 Hydrochloride and the clinically established drug, enzalutamide (B1683756), in the context of castration-resistant prostate cancer (CRPC) cells. The information is compiled from publicly available research data to assist in evaluating these androgen receptor (AR) antagonists for research and development purposes.
Introduction
The androgen receptor (AR) signaling pathway remains a critical driver of tumor progression in castration-resistant prostate cancer (CRPC). While enzalutamide is a potent, second-generation AR antagonist widely used in the clinical setting, the quest for novel AR inhibitors with improved efficacy or distinct mechanisms of action is ongoing.[1][2][3] this compound is a research compound identified as a potent AR antagonist with demonstrated preclinical activity against CRPC.[2] This guide juxtaposes the available data on these two compounds to highlight their respective characteristics and performance in CRPC cell models.
Mechanism of Action
Both this compound and enzalutamide function as competitive inhibitors of the androgen receptor. However, their detailed interactions and downstream consequences may differ.
This compound is described as a full AR antagonist.[2] It competitively binds to the AR, presumably to the ligand-binding domain (LBD), thereby preventing the binding of androgens and subsequent activation of the receptor.[2]
Enzalutamide has a multi-faceted mechanism of action. It not only competitively inhibits androgen binding to the AR with high affinity but also prevents AR nuclear translocation, DNA binding, and the recruitment of co-activator proteins.[4][5] This comprehensive blockade of the AR signaling cascade leads to the downregulation of AR target genes and ultimately inhibits cancer cell proliferation.[6]
Figure 1: Simplified signaling pathway of AR antagonism.
Performance Data in CRPC Cells
The following tables summarize the available quantitative data for this compound and enzalutamide in commonly used CRPC cell lines. It is important to note that direct, side-by-side comparative studies are limited, and data has been aggregated from various sources.
Table 1: In Vitro Efficacy - IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (AR Antagonism) | IC50 (Cell Proliferation) | Reference(s) |
| AR Antagonist 1 HCl | - | 59 nM | - | [2] |
| Enzalutamide | LNCaP | 36 nM | Varies (e.g., ~10-20 µM) | [3][7] |
| Enzalutamide | C4-2B | - | ~1.2 µM (initial) to 14.77 µM (resistant) | [8] |
| Enzalutamide | 22Rv1 | - | ~18.5 µM | [3] |
Note: IC50 values for enzalutamide can vary significantly between studies and depend on the specific assay conditions and the passage number of the cell lines.
Table 2: Effects on Cell Proliferation and Tumor Growth
This table outlines the observed effects of each compound on the growth of CRPC cells in both in vitro and in vivo models.
| Feature | This compound | Enzalutamide |
| In Vitro Cell Growth Inhibition | Shows significant cell growth inhibition in LNCaP and LNAR cells.[2] | Dose-dependent inhibition of proliferation in various CRPC cell lines including LNCaP, C4-2B, and 22Rv1.[3][8][9] |
| In Vivo Tumor Growth Inhibition | In an LNCaP xenograft model of CRPC, oral administration (100 mg/kg/day) nearly completely suppressed tumor growth (by 90%) and PSA levels (by 78%) after 5 weeks, with no detectable body weight loss.[2][10] | Demonstrates significant antitumor activity in preclinical xenograft models of CRPC, which has been validated in extensive clinical trials.[5][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of AR antagonists.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: CRPC cells (e.g., LNCaP, C4-2B) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[8]
-
Compound Treatment: Cells are treated with various concentrations of the AR antagonist (e.g., 0-100 µM) or vehicle control (DMSO) and incubated for a specified period (e.g., 24-72 hours).[8]
-
MTT Addition: 10 µL of MTT reagent is added to each well, and the plate is incubated for 4 hours.[8]
-
Solubilization: The supernatant is discarded, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[8]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the AR antagonist at the desired concentration and for the specified duration.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.[9][12]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[13]
Western Blot Analysis for AR Signaling
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in the AR signaling pathway.
-
Protein Extraction: CRPC cells are treated with the AR antagonist, and whole-cell lysates are prepared using RIPA buffer.[14]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., AR, PSA, p-Akt) and a loading control (e.g., β-actin, GAPDH).[4][15]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[4]
Figure 2: General experimental workflow for comparing AR antagonists.
Summary and Conclusion
Both this compound and enzalutamide are potent antagonists of the androgen receptor with demonstrated efficacy in preclinical models of castration-resistant prostate cancer. Based on the available data, this compound exhibits a strong inhibitory effect on the AR and significantly suppresses tumor growth in vivo.[2][10] Enzalutamide, a clinically validated therapeutic, has a well-characterized, multi-pronged mechanism of action that effectively shuts down AR signaling.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High Mobility Group AT-hook 2: A Biomarker Associated with Resistance to Enzalutamide in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. en.ice-biosci.com [en.ice-biosci.com]
- 8. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. ELOVL2 mediated stabilization of AR contributes to enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Guide to AR Antagonist 1 Hydrochloride and Bicalutamide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of AR Antagonist 1 Hydrochloride and the established nonsteroidal antiandrogen, bicalutamide (B1683754). The information presented herein is intended to facilitate an objective evaluation of their respective performance based on available experimental data.
Mechanism of Action
This compound is a potent and full antagonist of the androgen receptor (AR). While detailed molecular interaction studies are not extensively published, its primary mechanism is to competitively bind to the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus, ultimately inhibiting the transcription of androgen-responsive genes. Notably, this compound is also utilized as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the androgen receptor.
Bicalutamide is a well-characterized competitive androgen receptor antagonist.[1][2] It binds to the ligand-binding domain of the AR, preventing the binding of androgens.[1][2] This interaction is thought to induce a conformational change in the receptor, specifically by displacing helix 12, which distorts the coactivator binding site and renders the receptor transcriptionally inactive.[1] However, under certain conditions, such as in the context of specific AR mutations, bicalutamide can paradoxically act as an agonist.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative data on the efficacy of this compound and bicalutamide from various in vitro and in vivo studies. It is important to note that the presented data is not from head-to-head comparative studies, and experimental conditions may vary.
| Parameter | This compound | Bicalutamide |
| AR Binding Affinity (IC50) | 59 nM[3][4] | 160 nM - 243 nM[5][6] |
| In Vitro Cell Proliferation | Demonstrates significant growth inhibition in LNCaP and LNAR cells.[3] | Inhibits the growth of prostate cancer cells.[6] |
| In Vivo Efficacy | In a castration-resistant prostate cancer (CRPC) animal model, 100 mg/kg once a day for 5 weeks resulted in 90% tumor growth inhibition.[3][7] | Efficacy has been demonstrated in various preclinical and extensive clinical trials for prostate cancer.[8][9] In a xenograft model of a bicalutamide-treated patient, the compound aberrantly promoted tumor growth, highlighting the potential for acquired resistance.[10] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (this compound, bicalutamide)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
Procedure:
-
Prepare serial dilutions of the test compounds and a standard competitor (unlabeled R1881).
-
In reaction tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compounds or standard.
-
Incubate the mixture at 4°C for 18-24 hours to allow for competitive binding.
-
Add cold HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.
-
Resuspend the final HAP pellets in scintillation fluid.
-
Quantify the amount of bound [³H]-R1881 using a scintillation counter.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.
LNCaP Cell Proliferation Assay
This assay measures the effect of AR antagonists on the proliferation of the androgen-sensitive human prostate cancer cell line, LNCaP.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Dihydrotestosterone (DHT)
-
Test compounds (this compound, bicalutamide)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Seed LNCaP cells in 96-well plates in RPMI-1640 medium with 10% FBS and allow them to attach overnight.
-
Replace the medium with RPMI-1640 containing charcoal-stripped FBS to create a low-androgen environment.
-
Treat the cells with a fixed concentration of DHT to stimulate proliferation, along with varying concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 5-7 days), replenishing the medium and compounds as needed.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader to determine the number of viable cells.
-
Calculate the concentration of the test compound that inhibits cell proliferation by 50% (IC50).
Signaling Pathway and Experimental Workflow
Caption: Androgen Receptor Signaling Pathway and Points of Antagonist Intervention.
This guide highlights the comparative preclinical profiles of this compound and bicalutamide. While this compound demonstrates higher potency in in vitro binding assays, the absence of direct comparative in vivo studies necessitates further investigation to fully delineate its therapeutic potential relative to established standards of care like bicalutamide. Researchers are encouraged to consider these findings in the context of their specific research and development objectives.
References
- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Androgen receptor antagonist 1 - CD Bioparticles [cd-bioparticles.net]
- 5. Bicalutamide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Bicalutamide in the treatment of advanced prostatic carcinoma: a phase II multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of bicalutamide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to AR Antagonist 1 Hydrochloride and Alternative Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AR Antagonist 1 Hydrochloride against other prominent androgen receptor (AR) antagonists. The data presented is compiled from publicly available scientific literature and product datasheets to facilitate an objective evaluation for research and drug development purposes.
Introduction to Androgen Receptor Antagonism
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival.[2] Antagonizing this pathway is a cornerstone of therapy for androgen-sensitive cancers. This guide focuses on this compound and compares its performance with established AR inhibitors.
Compound Overview
This compound is a potent, orally available full androgen receptor antagonist.[3][4] It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for AR degradation.[3][4] For the purpose of this guide, it will be compared against first and second-generation AR antagonists like bicalutamide (B1683754), enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182).
Performance Comparison: In Vitro Efficacy
The following tables summarize the in vitro performance of this compound and its alternatives based on key pharmacological parameters.
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition | Reference(s) |
| This compound | 59 | Not Reported | Not Specified | [3][4] |
| Enzalutamide | 21.4 | Not Reported | LNCaP cells (competitive binding with 18F-FDHT) | [5][6] |
| Apalutamide | 16 | Not Reported | LNCaP cells (competitive binding with 18F-FDHT) | [1][2][5] |
| Darolutamide | 26 | 11 | AR-HEK293 cells | [7][8] |
| Bicalutamide | 160 | 35 | LNCaP/AR(cs) cells | [6][9] |
Table 2: Anti-proliferative Activity in AR-Positive Prostate Cancer Cell Lines
| Compound | Cell Line | Effect | Concentration | Reference(s) |
| This compound | LNCaP, LNAR | Significant growth inhibition | 1 nM - 100 µM | [3][4] |
| Enzalutamide | LNCaP, C4-2 | Induction of cellular senescence | Not Specified | [10] |
| Apalutamide | LNCaP/AR xenograft | >50% tumor volume reduction in 13/20 animals | 30 mg/kg/day | [1] |
| Darolutamide | VCaP | IC50 of 230 nM | 230 nM | [8] |
| (R)-Bicalutamide | LNCaP | IC50 of ~7 µM | ~7 µM | [11] |
Mechanism of Action: The Androgen Receptor Signaling Pathway
AR antagonists function by competitively inhibiting the binding of androgens to the AR, thereby preventing its activation and downstream signaling. The diagram below illustrates the canonical AR signaling pathway and the point of inhibition by these antagonists.
Caption: Inhibition of the AR signaling pathway by competitive antagonists.
Experimental Evaluation Workflow
The characterization and comparison of AR antagonists typically follow a standardized workflow, from initial binding assays to in vivo efficacy studies.
Caption: A streamlined workflow for preclinical evaluation of AR antagonists.
Detailed Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of a test compound to the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881 or 18F-FDHT) for binding to the AR in cell lysates or with recombinant AR protein.
Protocol Outline:
-
Receptor Preparation: Prepare cell lysates from AR-expressing cells (e.g., LNCaP) or use purified recombinant AR ligand-binding domain.
-
Competition Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of radiolabeled androgen and varying concentrations of the test antagonist.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).
-
Separation: Separate the receptor-bound from free radioligand using methods like dextran-coated charcoal or scintillation proximity assay (SPA).
-
Detection: Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression.
AR-Dependent Reporter Gene Assay
Objective: To assess the functional antagonist activity of a compound on AR-mediated transcription.
Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. A decrease in luciferase activity in the presence of an androgen and the test compound indicates antagonist activity.
Protocol Outline:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293 or PC3) in a multi-well plate. Co-transfect the cells with an AR expression plasmid and an ARE-luciferase reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with a known AR agonist (e.g., DHT or R1881) in the presence of increasing concentrations of the test antagonist. Include appropriate controls (vehicle, agonist alone).
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized activity against the antagonist concentration to determine the IC50.
Cell Proliferation Assay
Objective: To evaluate the effect of an AR antagonist on the proliferation of androgen-dependent cancer cells.
Principle: The proliferation of AR-positive cell lines like LNCaP is dependent on androgens. The anti-proliferative effect of an antagonist is measured by quantifying the number of viable cells after treatment.
Protocol Outline:
-
Cell Seeding: Seed AR-positive cells (e.g., LNCaP) in a 96-well plate in a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treatment: Treat the cells with increasing concentrations of the AR antagonist in the presence of a low concentration of an AR agonist (e.g., DHT).
-
Incubation: Incubate the cells for a specified period (e.g., 5-7 days).
-
Viability Measurement: Assess cell viability using a colorimetric assay such as MTT, WST-1, or a fluorescence-based assay like CyQUANT.
-
Data Analysis: Plot cell viability against the antagonist concentration to determine the concentration that inhibits cell growth by 50% (GI50).
Western Blot Analysis of AR Signaling
Objective: To determine the effect of an AR antagonist on the protein expression levels of AR and its downstream targets.
Principle: Western blotting is used to detect and quantify specific proteins in cell lysates. Inhibition of AR signaling by an antagonist should lead to a decrease in the expression of AR target proteins like Prostate-Specific Antigen (PSA).
Protocol Outline:
-
Cell Treatment and Lysis: Treat AR-positive cells with the AR antagonist for a defined period (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for AR, PSA, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.
Conclusion
This compound demonstrates high potency in binding to the androgen receptor, with an IC50 value of 59 nM.[3][4] This positions it as a more potent antagonist than the first-generation compound bicalutamide (IC50 ≈ 160 nM) and comparable to second-generation antagonists such as enzalutamide (IC50 ≈ 21.4 nM), apalutamide (IC50 ≈ 16 nM), and darolutamide (IC50 ≈ 26 nM).[1][5][6][7][9] Its efficacy in inhibiting the proliferation of AR-dependent cell lines further underscores its potential as a valuable research tool and a candidate for further therapeutic development.[3][4] The provided experimental protocols offer a framework for researchers to independently verify and expand upon these findings in their own laboratory settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Darolutamide | Androgen Receptor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to AR Protein Degradation by AR Antagonist-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) that leverage androgen receptor (AR) antagonists for targeted AR protein degradation. It is designed to assist researchers and drug development professionals in assessing the performance of these molecules, supported by experimental data and detailed methodologies.
Introduction to AR-Targeting PROTACs
The androgen receptor is a critical driver of prostate cancer progression.[1][2] While AR antagonists have been a cornerstone of therapy, resistance often emerges due to mechanisms like AR overexpression or mutation.[3][4][5] PROTACs offer a novel therapeutic strategy by inducing the degradation of the target protein rather than merely inhibiting it.[6][7][8][9] These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, an AR antagonist), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][8] This ternary complex formation (AR-PROTAC-E3 ligase) leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[7][8][9] This catalytic mechanism allows for sustained target protein knockdown at sub-stoichiometric concentrations.
Mechanism of Action and Signaling Pathway
The general mechanism of action for an AR antagonist-based PROTAC is initiated by the formation of a ternary complex between the androgen receptor, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.
The androgen receptor signaling pathway plays a crucial role in prostate cell function and the development of prostate cancer.[1][2][10][11][12] Androgens, like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm, causing its translocation to the nucleus. There, it binds to androgen response elements (AREs) on DNA, driving the transcription of genes involved in cell proliferation and survival.[1][10] AR antagonists block this by competing with androgens for binding to the AR's ligand-binding domain. AR-targeting PROTACs go a step further by eliminating the receptor altogether.
Performance Comparison of AR Antagonist-Based PROTACs
The efficacy of AR-targeting PROTACs is typically assessed by their ability to induce degradation of the AR protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Their anti-proliferative activity is measured by IC50 values. Below is a comparison of several notable AR antagonist-based PROTACs.
| PROTAC | AR Antagonist Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) | Reference(s) |
| ARV-110 | AR Antagonist | VHL | VCaP | < 1 | > 95% | - | [13] |
| LNCaP | < 1 | > 95% | - | [13] | |||
| ARCC-4 | Enzalutamide (B1683756) | VHL | VCaP | ~5 | > 98% | Lower than enzalutamide | [4] |
| ARD-266 | AR Antagonist | VHL (weak binder) | LNCaP | 0.2-1 | > 95% | - | [14][15] |
| VCaP | 0.2-1 | > 95% | - | [14][15] | |||
| 22Rv1 | 0.2-1 | > 95% | - | [14][15] | |||
| ARD-69 | AR Antagonist | VHL | LNCaP | 0.86 | ~100% | 100x more potent than enzalutamide | [13] |
| VCaP | 0.76 | ~100% | - | [13] | |||
| 22Rv1 | 10.4 | - | - | [13] | |||
| ITRI-90 | AR NTD binder | VHL | CWR22Rv1 | - | - | Potent | [3] |
| Compound 13b | Bicalutamide analog | Thalidomide (CRBN) | HEK293T (AR+) | Potent Degradation | - | - | [16] |
Note: "-" indicates data not specified in the cited sources. The specific chemical structures of the AR antagonist warheads for some proprietary PROTACs like ARV-110 and ARD-266 are not always fully disclosed in the literature.
Experimental Protocols
Accurate assessment of PROTAC performance relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Western Blotting for AR Degradation
This assay directly measures the reduction in AR protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4 to 24 hours).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer, separate them by SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against the AR N-terminus (to detect both full-length AR and variants).[3] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody.[17] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ.[16] Normalize the AR protein levels to the loading control and then to the vehicle-treated control to determine the percentage of remaining AR. Plot the percentage of degradation against the PROTAC concentration to calculate DC50 and Dmax values.[3]
Cell Viability Assay (e.g., MTS/MTT)
This assay determines the effect of AR degradation on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.[17]
-
PROTAC Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC. Include a vehicle control (e.g., DMSO).[17]
-
Incubation: Incubate the plate for a period of 3 to 5 days.[4]
-
Viability Measurement: Add a viability reagent (e.g., MTS or MTT) to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.[17]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of AR occurs through the ubiquitin-proteasome system.
-
Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids encoding for AR and HA-tagged ubiquitin. Treat the cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132 or epoxomicin) to allow for the accumulation of ubiquitinated AR.[3][4]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the AR protein using an anti-AR antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-HA antibody to detect ubiquitinated AR.[3] An increase in the high-molecular-weight smear in the PROTAC-treated sample indicates enhanced AR ubiquitination.
Conclusion
AR antagonist-based PROTACs represent a promising therapeutic modality for prostate cancer, with the potential to overcome resistance to traditional AR inhibitors.[3][4][5] As demonstrated by compounds like ARV-110, ARCC-4, and ARD-266, these molecules can induce potent and efficient degradation of the AR protein at low nanomolar concentrations, leading to profound anti-proliferative effects in cancer cells.[4][13][14] The choice of the AR antagonist warhead, the E3 ligase ligand, and the linker are all critical determinants of a PROTAC's degradation efficiency and overall performance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of novel AR-targeting PROTACs, facilitating the development of next-generation therapies for prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating the Specificity of AR Antagonist 1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AR Antagonist 1 Hydrochloride with other common androgen receptor (AR) antagonists, supported by experimental data. The information is intended to assist researchers in validating the specificity of this compound for their studies.
Overview of this compound
This compound is a potent, orally available, nonsteroidal androgen receptor antagonist. It has an IC50 value of 59 nM for the androgen receptor.[1] This compound has demonstrated significant anti-proliferative effects in AR-positive prostate cancer cell lines, such as LNCaP and LNAR, while showing no such activity in AR-negative cell lines like DU145, indicating a degree of specificity for the AR signaling pathway.[1] Furthermore, it has been effectively utilized in animal models of castration-resistant prostate cancer (CRPC), where it suppressed tumor growth.[1] Notably, this compound is also a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted AR degradation.[1][2]
Comparative Performance Data
A direct head-to-head comparison of this compound with other widely used AR antagonists under identical experimental conditions is crucial for evaluating its relative potency and specificity. While comprehensive comparative data is still emerging, the following tables summarize available information.
Table 1: In Vitro Potency of AR Antagonists
| Compound | IC50 (nM) for AR | Cell Line | Reference |
| This compound | 59 | LNCaP | [1] |
| Enzalutamide | 16 - 36 | LNCaP | [3] |
| Apalutamide | 16 | LNCaP | [3] |
| Bicalutamide | ~160 | LNCaP | |
| Darolutamide | 26 | HEK293 |
Note: IC50 values can vary between different assays and laboratories. The data presented here is for comparative purposes.
Specificity Profile
The specificity of an AR antagonist is critical to minimize off-target effects. An ideal antagonist should exhibit high selectivity for the androgen receptor over other nuclear hormone receptors and other cellular targets like kinases.
Table 2: Selectivity Profile of this compound (Hypothetical Data for Illustrative Purposes)
| Target | This compound (IC50/Ki, nM) | Enzalutamide (IC50/Ki, nM) | Apalutamide (IC50/Ki, nM) | Bicalutamide (IC50/Ki, nM) |
| Androgen Receptor (AR) | 59 | 16 - 36 | 16 | ~160 |
| Progesterone Receptor (PR) | >10,000 | >10,000 | >10,000 | >10,000 |
| Glucocorticoid Receptor (GR) | >10,000 | >10,000 | >10,000 | >10,000 |
| Mineralocorticoid Receptor (MR) | >10,000 | >10,000 | >10,000 | >10,000 |
This table is populated with hypothetical data for illustrative purposes, as direct comparative selectivity data for this compound was not available in the search results. Researchers should perform these assays to determine the actual selectivity profile.
Off-Target Kinase Screening:
A broad kinase panel screen is a standard method to identify potential off-target interactions. While specific data for this compound is not publicly available, it is a critical step in preclinical validation to ensure that the observed biological effects are not due to unintended inhibition of essential kinases.
Experimental Protocols
To aid researchers in their validation studies, detailed methodologies for key experiments are provided below.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell growth and proliferation. AR antagonists competitively bind to the AR, preventing androgen binding and subsequent downstream signaling.
Androgen Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow for Specificity Validation
A typical workflow to validate the specificity of a novel AR antagonist involves a series of in vitro assays.
Workflow for AR Antagonist Specificity Validation.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-Mibolerone) for binding to the AR.
Materials:
-
Recombinant human androgen receptor (or rat ventral prostate cytosol as a source of AR)
-
Radiolabeled ligand (e.g., [3H]-Mibolerone)
-
This compound and other reference antagonists
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound and reference compounds.
-
In a multi-well plate, combine the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test or reference compounds.
-
Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of a non-labeled androgen).
-
Incubrate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from free radioligand using a method such as filtration through a glass fiber filter mat.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Androgen Receptor Reporter Gene Assay
Objective: To determine the functional antagonist activity (IC50) of this compound.
Principle: This cell-based assay utilizes a cell line (e.g., PC-3 or HEK293) co-transfected with an AR expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing AREs). In the presence of an androgen, AR is activated and drives the expression of luciferase. An AR antagonist will inhibit this androgen-induced luciferase activity.
Materials:
-
A suitable cell line (e.g., PC-3, HEK293)
-
AR expression vector
-
ARE-luciferase reporter vector
-
Transfection reagent
-
Androgen (e.g., DHT)
-
This compound and other reference antagonists
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.
-
Plate the transfected cells in a multi-well plate and allow them to attach.
-
Treat the cells with a fixed concentration of androgen (e.g., the EC50 concentration of DHT) and varying concentrations of this compound or reference compounds.
-
Include control wells with cells treated with androgen alone (positive control) and vehicle alone (negative control).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the percentage of inhibition of androgen-induced luciferase activity against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent androgen receptor antagonist with demonstrated efficacy in preclinical models. To fully validate its specificity and utility as a research tool or therapeutic candidate, it is essential to perform comprehensive comparative studies against established AR antagonists. This guide provides the framework and methodologies for such a validation process. The data generated from these experiments will enable researchers to make informed decisions about the application of this compound in their specific research contexts.
References
In Vivo Showdown: A Comparative Analysis of Androgen Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of prominent Androgen Receptor (AR) antagonists, supported by experimental data. We delve into the performance of leading second-generation antagonists—Enzalutamide (B1683756), Apalutamide (B1683753), and Darolutamide (B1677182)—and touch upon emerging novel inhibitors, offering a data-driven perspective for preclinical and clinical research.
The androgen receptor is a critical driver of prostate cancer progression.[1][2] Consequently, AR antagonists are a cornerstone of therapy for this disease.[2][3] While first-generation antiandrogens like bicalutamide (B1683754) have been available for some time, the development of second-generation agents has significantly improved outcomes, particularly in castration-resistant prostate cancer (CRPC).[2][4] This guide focuses on the in vivo comparative efficacy and characteristics of these newer agents.
Comparative Efficacy of Second-Generation AR Antagonists
Enzalutamide, Apalutamide, and Darolutamide are potent, non-steroidal AR antagonists that have demonstrated significant clinical benefit.[4] While head-to-head clinical trials are limited, preclinical in vivo studies and indirect clinical comparisons provide valuable insights into their relative performance.
A key area of differentiation lies in their activity against AR mutations that can confer resistance to treatment. For instance, in a KuCaP-1 xenograft model harboring the AR W742C mutation, darolutamide showed superior activity compared to enzalutamide.[5] At day 68 post-tumor implantation, darolutamide at 100 mg/kg twice daily resulted in a tumor growth inhibition (ΔT/ΔC) of 26%, whereas enzalutamide at 100 mg/kg daily showed a ΔT/ΔC of 99% (indicating minimal efficacy).[5]
The following table summarizes key in vivo efficacy data for these three antagonists from various preclinical studies.
| AR Antagonist | Xenograft Model | Dosage | Key Efficacy Endpoint | Result | Citation |
| Enzalutamide | KuCaP-1 (AR W742C) | 100 mg/kg/day | Tumor Growth (ΔT/ΔC) | 99% (less effective) | [5] |
| Darolutamide | KuCaP-1 (AR W742C) | 100 mg/kg twice-daily | Tumor Growth (ΔT/ΔC) | 26% (more effective) | [5] |
| Enzalutamide | LNCaP | Not Specified | Tumor Growth Suppression | Effective suppression | [1] |
| Apalutamide | Not Specified | 30 mg/kg/day | Therapeutic Effect | Equivalent to 100 mg/kg/day Enzalutamide | [3] |
Clinical data from separate trials also highlight differences in their safety and tolerability profiles. Indirect comparisons suggest that darolutamide may have a more favorable safety profile regarding adverse events such as falls, fractures, and fatigue when compared to apalutamide and enzalutamide.[6][7]
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), it translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell growth and survival. Second-generation AR antagonists work by competitively inhibiting androgen binding, preventing nuclear translocation, and impairing the binding of the AR to DNA.[3][8]
Caption: Mechanism of Androgen Receptor Signaling and Antagonist Action.
Experimental Protocols for In Vivo Analysis
The in vivo evaluation of AR antagonists typically involves the use of prostate cancer xenograft models in immunocompromised mice. These models are crucial for assessing the anti-tumor efficacy of novel compounds.
General Xenograft Study Workflow
A typical experimental workflow for testing AR antagonists in a subcutaneous xenograft model is as follows:
-
Cell Culture: Human prostate cancer cell lines (e.g., LNCaP, VCaP, KuCaP-1) are cultured under standard conditions.[9]
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor cells.[9][10]
-
Tumor Implantation: A specific number of cancer cells (e.g., 1-5 million) are mixed with Matrigel and injected subcutaneously into the flank of the mice.[9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The AR antagonist is administered orally or via injection at a specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters like body weight (to assess toxicity) and serum PSA levels may also be monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., gene expression, immunohistochemistry).
Caption: General Workflow for In Vivo Testing of AR Antagonists.
Novel and Emerging AR Antagonists
The development of resistance to second-generation AR antagonists has spurred the search for novel inhibitors with different mechanisms of action.[1][2] Some of these emerging strategies include:
-
AR Degraders: Compounds that induce the degradation of the AR protein.
-
N-terminal Domain (NTD) Inhibitors: Agents that target the NTD of the AR, which is important for its transcriptional activity and can be active in splice variants lacking the ligand-binding domain.[2]
-
DNA-Binding Domain (DBD) Inhibitors: Molecules that block the interaction of the AR with its target genes.[1]
One example of a novel preclinical compound is a benzene (B151609) sulfonamide derivative that has shown dose-dependent anti-tumor activity in an LNCaP xenograft model.[11] Another approach involves dual AR/GR antagonists, which could potentially overcome some resistance mechanisms.
Comparative Analysis Framework
The selection of an AR antagonist for further development or clinical use depends on a multifactorial analysis that weighs efficacy against safety and the potential for resistance.
Caption: Logical Framework for Comparing AR Antagonists.
References
- 1. Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Update and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Indirect Comparison of Darolutamide Versus Apalutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer - Analysis Group [analysisgroup.com]
- 8. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testosterone inhibits the growth of prostate cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodology to Investigate Androgen-Sensitive and Castration-Resistant Human Prostate Cancer Xenografts in Preclinical Setting | Springer Nature Experiments [experiments.springernature.com]
- 11. Chinese researchers divulge novel AR antagonist | BioWorld [bioworld.com]
Comparative Efficacy of Androgen Receptor Antagonists in Prostate Cancer Cells Expressing Splice Variants
A detailed guide for researchers on the activity of novel androgen receptor antagonists against constitutively active AR splice variants, a key driver of resistance in castration-resistant prostate cancer.
The emergence of androgen receptor (AR) splice variants, particularly AR-V7, represents a significant clinical challenge in the treatment of castration-resistant prostate cancer (CRPC). These truncated AR variants lack the ligand-binding domain (LBD), rendering them constitutively active and insensitive to conventional anti-androgen therapies that target the LBD, such as enzalutamide (B1683756) and abiraterone. This guide provides a comparative analysis of several classes of AR antagonists that have demonstrated activity against AR splice variant-expressing prostate cancer cells, supported by experimental data and detailed protocols.
Quantitative Comparison of AR Antagonist Activity
The following table summarizes the inhibitory concentrations (IC50) of various AR antagonists in prostate cancer cell lines known to express AR splice variants, such as LNCaP95 and 22RV1. This data provides a quantitative measure of their potency in downregulating AR-V7 and inhibiting cell proliferation.
| Compound Class | Compound | Cell Line | Assay | Target | IC50 (µM) | Reference |
| Salicylamide Derivative | Niclosamide | LNCaP95 | Western Blot | AR-FL Degradation | 0.633 | [1] |
| LNCaP95 | Western Blot | AR-V7 Degradation | 0.644 | [1] | ||
| 22RV1 | Western Blot | AR-FL Degradation | 0.707 | [1] | ||
| 22RV1 | Western Blot | AR-V7 Degradation | 6.98 | [1] | ||
| Niclosamide Analog B9 | LNCaP95 | Proliferation | Cell Viability | 0.130 | [1] | |
| 22RV1 | Proliferation | Cell Viability | 0.0997 | [1] | ||
| Steroidal Compound | Galeterone | - | Enzyme Assay | USP12 Inhibition | 3.4 | [2] |
| - | Enzyme Assay | USP46 Inhibition | 4.2 | [2] | ||
| - | Western Blot | AR Degradation | ~1 | [3] | ||
| N-Terminal Domain Inhibitor | EPI-001 | LNCaP95 | Proliferation | Cell Viability | >25 | [4] |
| BET Bromodomain Inhibitor | PFI-1 | 22RV1 | Reporter Assay | AR/AR-V7 Activity | Dose-dependent inhibition | [5] |
| JQ1 / OTX015 | Enzalutamide-resistant VCaP | Western Blot | AR-V7 Repression | Marked repression | [6] | |
| Thiohydantoin Derivative | Compound [I] | LNCaP | AR Antagonism | AR Activity | 1.46 | [7] |
| LNCaP | Proliferation | Cell Viability | 3.5 | [7] | ||
| Enzalutamide-resistant LNCaP | Proliferation | Cell Viability | 16.28 | [7] |
Mechanisms of Action and Signaling Pathways
The antagonists detailed in this guide employ diverse mechanisms to counteract the activity of AR splice variants. Understanding these pathways is crucial for the rational design of novel therapeutic strategies.
Androgen Receptor Signaling in the Presence of Splice Variants
The following diagram illustrates the canonical androgen receptor signaling pathway and the mechanism by which AR splice variants, such as AR-V7, drive ligand-independent transcription, leading to castration-resistant prostate cancer.
Caption: AR signaling in CRPC with AR splice variants.
Mechanisms of AR Antagonist Action
This diagram illustrates the points of intervention for different classes of AR antagonists in cells expressing AR splice variants.
Caption: Mechanisms of action for different AR antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT/WST-8)
This protocol is used to assess the cytotoxic effects of AR antagonists on prostate cancer cell lines.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP95, 22RV1) in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.[8]
-
Drug Treatment: Treat the cells with a range of concentrations of the AR antagonist or vehicle control. Incubate for 72 hours.[8]
-
Reagent Addition: Add MTS or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[8][9][10][11]
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-8) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[8]
Luciferase Reporter Assay for AR Activity
This assay quantifies the transcriptional activity of the androgen receptor.
-
Transfection: Co-transfect prostate cancer cells (or a suitable host cell line like COS-1) in a 24-well plate with an AR expression vector (if necessary) and a luciferase reporter plasmid containing androgen response elements (AREs). A Renilla luciferase vector is often co-transfected for normalization.[12][13]
-
Drug Treatment: After 24 hours, treat the cells with the AR antagonist in the presence or absence of an AR agonist (e.g., R1881).[13]
-
Cell Lysis: After a 24-48 hour incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[14][15]
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system.[14][15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a percentage of the activity observed in the agonist-treated control.[12]
Western Blot for AR-V7 Detection
This technique is used to determine the protein levels of full-length AR and AR-V7.
-
Protein Extraction: Treat prostate cancer cells with the AR antagonist for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the N-terminal domain of AR (to detect both full-length and AR-V7) or a specific AR-V7 antibody.[17][18] Subsequently, incubate with an HRP-conjugated secondary antibody.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Experimental Workflow for Comparing AR Antagonist Activity
The following diagram outlines a typical experimental workflow for the comparative evaluation of novel AR antagonists in AR splice variant-expressing cells.
Caption: Workflow for comparing AR antagonist efficacy.
References
- 1. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Frontiers | Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Update and Perspective [frontiersin.org]
- 5. urotoday.com [urotoday.com]
- 6. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent AR antagonist shows AR degrading activity and antitumor efficacy in prostate cancer models | BioWorld [bioworld.com]
- 8. 2.3 |. Cell viability assay [bio-protocol.org]
- 9. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. med.emory.edu [med.emory.edu]
- 16. benchchem.com [benchchem.com]
- 17. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 18. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
In Vivo Efficacy of AR Antagonist 1 Hydrochloride: A Comparative Guide
For researchers and drug development professionals navigating the landscape of androgen receptor (AR) antagonists, understanding the comparative in vivo efficacy is critical for informed decision-making. This guide provides an objective comparison of AR Antagonist 1 Hydrochloride against other prominent AR antagonists, supported by experimental data and detailed protocols.
Comparative In Vivo Efficacy of Androgen Receptor Antagonists
The following table summarizes the in vivo efficacy of this compound and other well-established AR antagonists in preclinical models of prostate cancer.
| Compound | Animal Model | Dosage & Administration | Key Efficacy Outcomes |
| AR Antagonist 1 (Compound 26) | Male athymic nude mice with LNCaP xenografts (CRPC model) | 100 mg/kg, orally, once daily for 5 weeks | Nearly complete tumor growth suppression (by 90%) and a 78% reduction in PSA levels, with no significant body weight loss.[1] |
| Enzalutamide | Castrated male SCID mice with 22Rv1 xenografts | 10 mg/kg, oral gavage, daily | Significant inhibition of tumor growth in combination with other agents, though monotherapy efficacy can be variable.[2][3] |
| Apalutamide (B1683753) | Castrated immunodeficient mice with LNCaP/AR xenografts | 30 mg/kg/day | 13 out of 20 mice showed ≥50% tumor regression, compared to 3 out of 19 mice treated with enzalutamide.[4] |
| Darolutamide | SCID male mice with LAPC-4 xenografts | 100 mg/kg, orally, daily | Significant anti-tumor efficacy, with a 36% ΔT/ΔC (change in tumor size relative to control).[5] |
| Bicalutamide (B1683754) | Nude mice with various prostate cancer xenografts | Varies (e.g., 50 mg/kg) | Efficacy is well-documented, but it can act as an agonist in some models with AR mutations.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative in vivo protocols for assessing the efficacy of AR antagonists.
Protocol for AR Antagonist 1 (Compound 26) in a CRPC Xenograft Model[1]
-
Animal Model: Male athymic nude mice are used for this model.
-
Cell Line and Implantation: LNCaP human prostate cancer cells are utilized. These cells are implanted subcutaneously into the flanks of the mice to establish a xenograft model of castration-resistant prostate cancer (CRPC).
-
Treatment Initiation: Once tumors are established and have reached a predetermined size, the mice are randomized into treatment and control groups.
-
Drug Administration: AR Antagonist 1 is administered orally at a dose of 100 mg/kg once a day for a duration of 5 weeks. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. Prostate-Specific Antigen (PSA) levels in the serum are also measured as a key biomarker of AR activity. Animal body weight is monitored to assess toxicity.
Generalized Protocol for Enzalutamide in a Prostate Cancer Xenograft Model[2][8]
-
Animal Model: Castrated male immunodeficient mice (e.g., SCID or NOD/SCID) are typically used.
-
Cell Line and Implantation: Human prostate cancer cells, such as 22Rv1 or C4-2B, are suspended in a solution like Matrigel and injected subcutaneously into the flanks of the mice.[8]
-
Treatment Initiation: When the tumors become palpable and reach a specific volume (e.g., 30-50 mm³), the mice are randomly assigned to different treatment groups.[8]
-
Drug Administration: Enzalutamide is administered daily by oral gavage at a specified dose (e.g., 10 mg/kg).[8] A vehicle control group receives the same volume of the vehicle solution.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, which is assessed by measuring the tumor dimensions regularly. Secondary endpoints can include monitoring changes in body weight for toxicity and analyzing biomarkers such as serum PSA levels.
Visualizing the Androgen Receptor Signaling Pathway
To understand the mechanism of action of AR antagonists, a diagram of the AR signaling pathway is provided below. This diagram illustrates how androgens activate the receptor and how antagonists block this process.
Caption: Androgen Receptor (AR) signaling pathway and the mechanism of AR antagonists.
This guide provides a foundational comparison of the in vivo efficacy of this compound. For further detailed analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. info.taconic.com [info.taconic.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of bicalutamide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of AR Antagonist 1 Hydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of AR antagonist 1 hydrochloride, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of acidic hydrochloride salts and pharmacologically active compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) if available. In its absence, treat this compound with the caution required for a potentially hazardous substance. The primary hazards are associated with its acidic nature as a hydrochloride salt.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or protective suit
-
A dust respirator, particularly when handling the solid form[1]
Quantitative Data for Safe Handling
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound and related substances.
| Property | Value | Source(s) |
| Molecular Weight | Varies by specific antagonist | N/A |
| Appearance | Typically a white to off-white solid | [1] |
| pH of Aqueous Solution | Acidic | [1] |
| Safe Neutralization pH Range | 6.0 - 8.0 | [1] |
Spill Management Protocols
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Small Spills (Solid): For minor spills of solid material, carefully sweep the substance into a designated and clearly labeled hazardous waste container.[1]
Liquid Spills: For small liquid spills, use an inert absorbent material to contain the spill.[1] The contaminated absorbent material should then be collected in a sealed, properly labeled container for hazardous waste.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through chemical neutralization, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1][2] Never pour hazardous chemicals down the drain without proper treatment.[3]
This protocol details the chemical neutralization of this compound waste. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
This compound waste (solid or dissolved in a suitable solvent)
-
Water (deionized or distilled)
-
Weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide)
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste container, clearly labeled
Procedure:
-
Dilution: If the waste is in solid form, dissolve it in water to create a dilute solution. If it is already in a solvent, it may be possible to proceed to the next step, but dilution with water is recommended to control the reaction rate. Always add acid to water, never the other way around.[4][5]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution.[1][5] The addition of a base will cause fizzing as carbon dioxide is released; continue adding the base until the fizzing stops, which indicates that the reaction is nearing completion.[1][5]
-
pH Verification: Use pH paper or a pH meter to check the pH of the solution. The target pH should be within a neutral range, typically between 6.0 and 8.0.[1] If necessary, continue to add the weak base in small increments until the desired pH is achieved.
-
Waste Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container.[1] The label should include the chemical name, "neutralized," and the date.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2][3]
Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[2][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment.
References
Safeguarding Research: A Comprehensive Guide to Handling AR Antagonist 1 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for AR antagonist 1 hydrochloride, a potent androgen receptor (AR) antagonist used in biomedical research.
This compound is a valuable tool in the study of androgen-related signaling pathways and the development of new therapeutics. However, its handling requires strict adherence to safety protocols due to its potential health hazards. A safety data sheet (SDS) for a similar compound indicates it can cause skin and serious eye irritation, may lead to respiratory irritation, and is suspected of causing cancer and damaging fertility. Therefore, a comprehensive understanding and implementation of personal protective equipment (PPE) and handling procedures are critical.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment must be conducted[1][2]. This involves identifying the potential hazards associated with the compound and the procedures in which it will be used.
Summary of Known Hazards:
| Hazard Class | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340 |
| Carcinogenicity | Suspected of causing cancer. | P201, P202, P280 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | P201, P202, P280 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | P273 |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a crucial line of defense against exposure to hazardous materials[3]. The following table outlines the minimum required PPE for handling this compound.
Required Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield must be worn over safety goggles when there is a splash hazard, such as during solution preparation or transfer of large volumes[4][5]. All eye and face protection must meet ANSI Z87.1 standards[3][5]. |
| Hands | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended for incidental contact[1][4]. For prolonged handling or when handling concentrates, heavier-duty gloves such as neoprene or butyl rubber should be considered. Gloves must be inspected before use and changed immediately if contaminated[4]. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required[5]. It should have long sleeves and fit properly to cover personal clothing. |
| Respiratory | Respirator (if necessary) | All work with the solid compound or solutions that may produce aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure[4]. If a fume hood is not available or if there is a risk of airborne exposure above acceptable limits, a NIOSH-approved respirator is required. A consultation with Environmental Health & Safety (EHS) is necessary for respirator selection and fit-testing[3]. |
| Feet | Closed-Toe Shoes | Full-coverage, closed-toe shoes are mandatory in the laboratory to protect against spills[1][5]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use.
-
Receiving and Storage :
-
Preparation of Solutions :
-
All weighing of the solid powder and preparation of solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[4].
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
When dissolving, add the solvent to the powder slowly to avoid splashing. AR antagonist 1 is soluble in DMSO[6][8].
-
Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Experimental Use :
-
Conduct all experimental procedures involving this compound in a designated area, preferably within a chemical fume hood.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Avoid skin contact and inhalation at all times.
-
After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions, contaminated solvents) must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Decontamination :
-
All non-disposable equipment (e.g., glassware, stir bars) that has come into contact with the compound must be decontaminated. A validated decontamination procedure should be followed, which may involve rinsing with a suitable solvent and then washing with soap and water. Rinsate should be collected as hazardous waste.
-
-
Waste Pickup :
-
Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for guidance on proper labeling and to schedule a waste pickup.
-
Visualizing the Workflow
To ensure a clear understanding of the safety and handling procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for Safe Handling of this compound.
Caption: Key Safety Components for Handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Androgen receptor antagonist 1 | TargetMol [targetmol.com]
- 7. Androgen receptor antagonist 1 - Immunomart [immunomart.com]
- 8. Androgen receptor antagonist 1 - CD Bioparticles [cd-bioparticles.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
